2-methyl-2-(4-sulfamoylphenyl)propanoic Acid
Description
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Properties
IUPAC Name |
2-methyl-2-(4-sulfamoylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-10(2,9(12)13)7-3-5-8(6-4-7)16(11,14)15/h3-6H,1-2H3,(H,12,13)(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTDUMWGEIZVMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)S(=O)(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448125 | |
| Record name | 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374067-95-5 | |
| Record name | 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid
Introduction
2-methyl-2-(4-sulfamoylphenyl)propanoic acid is a molecule of significant interest in pharmaceutical research and development. Its chemical structure, featuring both a carboxylic acid and a sulfonamide group, bestows upon it a unique combination of acidic and polar characteristics. A thorough understanding of its physicochemical properties is paramount for formulation development, predicting in-vivo behavior, and ensuring the overall efficacy and safety of any potential therapeutic application. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, detailed methodologies for their determination, and insights into the interpretation of the resulting data.
Chemical Identity and Structure
Proper identification and characterization of a compound begin with its fundamental chemical identity.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 374067-95-5 | [1] |
| Molecular Formula | C₁₀H₁₃NO₄S | [2] |
| Molecular Weight | 243.28 g/mol | [2] |
| Chemical Structure | ![]() | N/A |
Dissociation Constant (pKa)
The pKa value is a critical parameter that governs the extent of ionization of a molecule at a given pH. For this compound, both the carboxylic acid and the sulfonamide moieties are ionizable. The carboxylic acid group is acidic, while the sulfonamide group can also exhibit acidic properties.
Expected pKa Values:
-
Carboxylic Acid: Propanoic acid has a pKa of approximately 4.87.[3] The presence of the electron-withdrawing sulfamoylphenyl group is expected to increase the acidity (lower the pKa) of the carboxylic acid.
-
Sulfonamide: The pKa of the sulfonamide proton can vary widely depending on the substitution on the nitrogen, but for primary sulfonamides, it is typically in the range of 9-11.
Importance in Drug Development: The ionization state of a drug molecule significantly influences its solubility, permeability across biological membranes, and binding to its target.[1] A thorough understanding of the pKa is therefore essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.[4]
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of a compound, even for those that are sparingly soluble in water.[5][6]
Objective: To determine the pKa values of the carboxylic acid and sulfonamide groups of this compound.
Materials:
-
This compound
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Co-solvent (e.g., methanol or a mixture of methanol, dioxane, and acetonitrile) for poorly soluble compounds.[2][7]
-
Nitrogen gas
Procedure:
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent system (e.g., a water-cosolvent mixture) to a known concentration (e.g., 1-5 mM).[2] Add KCl to maintain a constant ionic strength.
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[6]
-
Titration:
-
To determine the pKa of the carboxylic acid, titrate the sample solution with standardized NaOH, recording the pH after each addition of titrant.
-
To determine the pKa of the sulfonamide, the solution can be made acidic with a known amount of HCl and then back-titrated with NaOH.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point(s).[8]
Causality Behind Experimental Choices: The use of a co-solvent is necessary for compounds with low aqueous solubility to ensure complete dissolution for accurate titration.[2][7] Maintaining a constant ionic strength with KCl minimizes variations in activity coefficients. Purging with nitrogen is crucial to prevent the formation of carbonic acid from atmospheric CO₂, which would buffer the solution and obscure the true equivalence point of the analyte.[6]
Lipophilicity (logP and logD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) environment.[9]
-
logP: Refers to the partition coefficient of the neutral form of the molecule between octanol and water.
-
logD: Is the distribution coefficient at a specific pH and takes into account all ionized and unionized species. For ionizable compounds, logD is pH-dependent.
Predicted logP: While no experimental logP value is readily available for this compound, a structurally similar compound, 2-methyl-2-(4-methylphenyl)propanoic acid, has a computed XLogP3 of 2.7.[10] The replacement of a methyl group with a more polar sulfamoyl group would be expected to decrease the logP.
Importance in Drug Development: Lipophilicity is a key determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for off-target effects.[11] A balanced logP is often sought for optimal oral absorption and distribution.[11]
Experimental Protocol: Shake-Flask Method for logD Determination
The shake-flask method is the "gold standard" for determining logP and logD values.[12][13]
Objective: To determine the logD of this compound at a physiologically relevant pH (e.g., 7.4).
Materials:
-
This compound
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4), pre-saturated with n-octanol
-
Volumetric flasks and pipettes
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Phase Saturation: Vigorously mix n-octanol and the aqueous buffer for at least 24 hours to ensure mutual saturation.[12] Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer.
-
Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a flask.
-
Equilibration: Shake the flask for a set period (e.g., 2-24 hours) to allow the compound to partition between the two phases and reach equilibrium.[14]
-
Phase Separation: Centrifuge the flask to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.
-
Calculation: The logD is calculated using the following formula: logD = log₁₀ ([Concentration in octanol] / [Concentration in aqueous])
Self-Validating System: The protocol's trustworthiness is enhanced by running the experiment in triplicate and including a control compound with a known logD value. The sum of the amount of compound in both phases should be close to the initial amount added, confirming mass balance.
Solubility
Solubility is the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure. It is a critical factor for drug absorption and bioavailability.[4][15]
Expected Solubility Profile:
-
The presence of the carboxylic acid and sulfonamide groups suggests that the solubility of this compound will be pH-dependent.[16]
-
In acidic conditions (low pH), the carboxylic acid will be protonated and less soluble in aqueous media.
-
As the pH increases, the carboxylic acid will deprotonate to the more soluble carboxylate form.
-
At very high pH, the sulfonamide may also deprotonate, further increasing solubility.
-
The compound is reported to be soluble in DMSO and methanol.[2]
Importance in Drug Development: Poor aqueous solubility is a major challenge in drug development, often leading to poor oral bioavailability.[15] Determining both kinetic and thermodynamic solubility is crucial.
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It is often used in early-stage screening.[4]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a solvent.[17]
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.
Materials:
-
Solid this compound
-
Aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, 9)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Filtration or centrifugation system
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to vials containing the different aqueous buffers.
-
Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: Remove undissolved solids by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method.
-
Solid Phase Analysis: It is good practice to analyze the remaining solid by techniques like XRPD to check for any polymorphic transformations during the experiment.
Data Presentation: The solubility data should be presented in a table and graphically as a pH-solubility profile.
Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and manufacturability.[18]
Key Solid-State Properties:
-
Polymorphism: The ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physicochemical properties.[19] Sulfonamides are known to exhibit polymorphism.[18]
-
Crystallinity: The degree of structural order in a solid. Amorphous forms are generally more soluble but less stable than crystalline forms.
-
Melting Point: The temperature at which a solid transitions to a liquid. A sharp melting point is indicative of a pure, crystalline compound. The reported melting point for this compound is 165-175°C.[2]
Experimental Techniques for Solid-State Characterization
-
X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" for each crystalline form and can be used to identify polymorphs and determine the degree of crystallinity. The crystal structures of several phenylpropionic acid derivatives have been determined using XRPD.[20]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.[21]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to identify solvates or hydrates.
Experimental Workflow for Solid-State Characterization:
Caption: Workflow for the solid-state characterization of an API.
Conclusion
The physicochemical properties of this compound are complex and interconnected. A comprehensive understanding of its pKa, lipophilicity, solubility, and solid-state characteristics is essential for its successful development as a pharmaceutical agent. The experimental protocols and insights provided in this guide offer a robust framework for the thorough characterization of this and other novel chemical entities.
References
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Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. [Link][12][22]
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González, J. A., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Structural Chemistry, 33(5), 1541-1554. [Link][18][19]
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Stojanovska, J., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Mac. Pharm. Bull., 64(1), 21-30. [Link][5]
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Bojarska, J., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Molecular Structure, 1269, 133842. [Link]
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Ferreira, L. A., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1469-1481. [Link][13]
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Takács-Novák, K., et al. (2007). Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system. Analytica Chimica Acta, 583(2), 418-428. [Link][7]
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Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. [Link]
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Lou, Y., et al. (2011). Crystal structure and electronic properties of three phenylpropionic acid derivatives: A combined X-ray powder diffraction and quantum mechanical study. Journal of Molecular Structure, 1004(1-3), 146-152. [Link][20]
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Roses, M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 103-110. [Link]
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Wang, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58913. [Link]
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Remko, M. (2009). The basicity of sulfonamides and carboxamides. Theoretical and experimental analysis and effect of fluorinated substituent. Journal of Molecular Structure: THEOCHEM, 903(1-3), 57-64. [Link]
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Sari, A., & Arslan, H. (2014). Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions. Journal of Solution Chemistry, 43(1), 148-163. [Link]
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de la Cruz, M. S. R., et al. (2009). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2504. [Link]
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Wilson, J. R., et al. (2012). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 3(3), 211-215. [Link]
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Kumar, N., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Journal of the Serbian Chemical Society, 78(4), 473-484. [Link]
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Onwudiwe, D. C., et al. (2024). Synthesis, Characterization, and in silico Studies of Novel Alkanoylated 4-Methylphenyl sulphonamoyl Carboxylic Acids as Potential Antimicrobial and Antioxidant Agents. International Journal of Pharmaceutical and Phytopharmacological Research, 15(2), 1-12. [Link]
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Mukherjee, A., et al. (2011). Structure Analysis of Molecular Compounds with Z′ = 2 Using Laboratory X-ray Powder Diffraction Data: 3-Phenylpropionic Acid and Its Derivatives. Crystal Growth & Design, 11(11), 5059-5067. [Link]
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Brooks, D. A., et al. (2001). Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists. Journal of Medicinal Chemistry, 44(13), 2061-2064. [Link]
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The Sulfamoylphenyl Propanoics: A Technical Guide to Their Biological Activity and Therapeutic Potential
Abstract
Derivatives of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid represent a compelling class of molecules rooted in the well-established family of arylpropionic acids, known for their significant therapeutic applications. This technical guide provides an in-depth exploration of the biological activities of these compounds, with a primary focus on their anti-inflammatory properties. We will dissect their mechanism of action, outline robust experimental protocols for their evaluation, and present a framework for understanding their structure-activity relationships. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical insights to guide future discovery and application.
Introduction: The Significance of the Arylpropionic Acid Scaffold
The arylpropionic acids are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[1] Compounds like ibuprofen, chemically 2-(4-isobutylphenyl)propanoic acid, have been in clinical use for decades, providing relief from pain, fever, and inflammation to millions worldwide.[1][2] The therapeutic efficacy of this class stems from their ability to inhibit the cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins—key mediators of inflammation.[1][3]
The core structure of this compound is an intriguing variation on this classic scaffold. The incorporation of a sulfamoyl (-SO₂NH₂) group introduces unique physicochemical properties that can significantly influence the molecule's biological profile. The sulfamoyl moiety is known to enhance binding to target enzymes, a characteristic that has been leveraged in the design of various therapeutic agents.[4] This guide will delve into the specific biological implications of this chemical modification.
Mechanism of Action: Targeting the Inflammatory Cascade
The primary mechanism of action for this compound derivatives as anti-inflammatory agents is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H₂, the precursor to various prostaglandins and thromboxanes involved in inflammation, pain, and fever.[1]
It is important to note that while most traditional NSAIDs are non-selective COX inhibitors, the development of COX-2 selective inhibitors has been a major focus of research to minimize the gastrointestinal side effects associated with COX-1 inhibition.[1] The sulfamoylphenyl propanoic acid scaffold presents an opportunity for developing derivatives with altered COX selectivity profiles.
Beyond inflammation, derivatives of similar chemical structures have shown potential in other therapeutic areas. For instance, analogues of clofibric acid with a thioisobutyrate side chain have been investigated for their antihyperlipidemic activity.[5] Furthermore, some isobutyric acid derivatives have been found to act as peroxisome proliferator-activated receptor γ (PPARγ) modulators, suggesting potential applications in the treatment of diabetes.[6]
Signaling Pathway: COX Inhibition
Caption: Inhibition of Prostaglandin Synthesis by NSAIDs.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through multi-step synthetic routes, often starting from commercially available materials. The following is a representative, generalized protocol based on common organic chemistry transformations for similar arylpropionic acids.[7][8][9]
Experimental Protocol: A General Synthetic Approach
Step 1: Esterification of a Phenylacetic Acid Precursor
-
Dissolve the starting phenylacetic acid derivative in a suitable alcohol (e.g., methanol or ethanol).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding ester.
Step 2: α-Methylation
-
Dissolve the ester from Step 1 in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere.
-
Add a strong base (e.g., sodium hydride) portion-wise at 0°C.
-
Stir the mixture for 30 minutes, then add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the α-methylated ester.
Step 3: Functional Group Interconversion (Introduction of the Sulfamoyl Group) This step will vary significantly based on the starting material. If starting with a nitro or amino precursor, standard procedures for diazotization followed by reaction with sulfur dioxide and ammonia would be employed. A more direct approach might involve the use of a starting material already containing the sulfamoyl moiety.
Step 4: Hydrolysis to the Carboxylic Acid
-
Dissolve the methylated ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Add an excess of a strong base (e.g., sodium hydroxide or lithium hydroxide).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute strong acid (e.g., HCl) to a pH of approximately 2.
-
Extract the carboxylic acid product with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the final compound by recrystallization or column chromatography.
Synthesis Workflow Diagram
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structural elucidation of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid
An In-Depth Technical Guide to the Structural Elucidation of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid
Authored by a Senior Application Scientist
In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of this compound, a novel small molecule with potential therapeutic relevance. Our approach is not merely a sequence of analytical methods but a logical progression of inquiry, where each step builds upon the last to construct a complete and validated molecular portrait. We will move from foundational techniques that reveal the molecular formula and key functional groups to advanced spectroscopic methods that map atomic connectivity, and finally to the definitive determination of the three-dimensional structure. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them.
Foundational Analysis: Elemental Composition and Molecular Mass
The first step in characterizing any new chemical entity is to establish its molecular formula. This is achieved through a combination of elemental analysis and high-resolution mass spectrometry (HRMS).
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing the molecular weight of a compound with exceptional precision. For the initial characterization of this compound, electrospray ionization (ESI) in negative ion mode is the preferred method, as the carboxylic acid moiety is readily deprotonated.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a high-purity solvent such as acetonitrile or methanol.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Ionization: Set the electrospray ionization source to negative ion mode.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a mass range of m/z 100-500.
-
Analysis: The expected [M-H]⁻ ion for C₁₀H₁₃NO₄S (exact mass: 243.0565) should be observed at m/z 242.0493. The high-resolution measurement allows for the confident determination of the elemental composition.
Data Summary: Foundational Analysis
| Technique | Expected Result | Information Gained |
| Elemental Analysis | C: 49.37%, H: 5.39%, N: 5.76%, S: 13.18% | Confirms the elemental composition. |
| HRMS (ESI-) | m/z 242.0493 [M-H]⁻ | Provides the exact mass and confirms the molecular formula C₁₀H₁₃NO₄S. |
Functional Group Identification: Infrared Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for the rapid identification of functional groups within a molecule. By measuring the absorption of infrared radiation by the sample, we can identify characteristic vibrational frequencies corresponding to specific chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Expected FTIR Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| 3350-3250 | N-H stretch | Sulfonamide |
| 1700 | C=O stretch | Carboxylic Acid |
| 1600, 1475 | C=C stretch | Aromatic Ring |
| 1350, 1160 | S=O stretch | Sulfonamide |
These characteristic bands provide strong evidence for the presence of the carboxylic acid, sulfonamide, and aromatic ring moieties.
Mapping the Carbon-Proton Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic compounds in solution. A suite of NMR experiments is employed to map the connectivity of atoms, providing a complete picture of the molecule's two-dimensional structure.
Workflow for NMR-Based Structure Elucidation
The following diagram illustrates the logical workflow for using a combination of 1D and 2D NMR experiments to assemble the molecular structure.
Caption: Workflow for NMR-based structural elucidation.
Experimental Protocols: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The use of DMSO-d₆ is advantageous as it will allow for the observation of exchangeable protons (e.g., -COOH and -SO₂NH₂).
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This provides information on the chemical environment and integration of all protons.
-
¹³C NMR and DEPT: Obtain a ¹³C spectrum to identify all unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, identifying adjacent protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away, which is key to connecting the molecular fragments.
Predicted NMR Data for this compound
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~7.8 | d | 2H | Aromatic (H-3, H-5) |
| ~7.6 | d | 2H | Aromatic (H-2, H-6) |
| ~7.2 | s | 2H | -SO₂NH₂ |
| 1.5 | s | 6H | 2 x -CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| ~177 | - | -COOH (C=O) |
| ~148 | - | Aromatic (C-4) |
| ~142 | - | Aromatic (C-1) |
| ~128 | + | Aromatic (C-2, C-6) |
| ~125 | + | Aromatic (C-3, C-5) |
| ~48 | - | Quaternary C |
| ~25 | + | 2 x -CH₃ |
Data Interpretation and Structure Assembly:
-
The two doublets in the aromatic region of the ¹H NMR spectrum are characteristic of a 1,4-disubstituted benzene ring.
-
The HMBC spectrum would be critical in confirming the connectivity. For example, a correlation from the methyl protons (~1.5 ppm) to the quaternary carbon (~48 ppm), the carboxylic carbon (~177 ppm), and the aromatic carbon C-1 (~142 ppm) would unambiguously connect these fragments.
Definitive 3D Structure: Single-Crystal X-Ray Crystallography
While NMR provides the connectivity, single-crystal X-ray crystallography offers the definitive, three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for absolute structure determination.
Experimental Protocol: X-Ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >20 µm in all dimensions). This can be achieved through slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water).
-
Data Collection: Mount a suitable crystal on a diffractometer. A low temperature (e.g., 100 K) is typically used to minimize thermal motion. X-rays are diffracted by the crystal, and the diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map.
An In-depth Technical Guide to the Discovery and Synthesis of Key Sulfonamide-Containing Phenylpropanoic Acid Moieties in Modern NSAIDs
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the specific compound 2-methyl-2-(4-sulfamoylphenyl)propanoic acid does not have a well-documented history as a direct therapeutic agent or a widely recognized key intermediate in the synthesis of major nonsteroidal anti-inflammatory drugs (NSAIDs), its constituent parts—a phenylpropanoic acid derivative and a sulfonamide group—are of immense importance in the field of medicinal chemistry. This guide pivots to explore the discovery, synthesis, and history of a landmark drug that embodies these structural features: Celecoxib. As a selective COX-2 inhibitor, Celecoxib's development revolutionized anti-inflammatory therapy. This guide will provide a comprehensive overview of the scientific journey that led to its creation, detailing the synthesis of its key diarylpyrazole structure and the critical role of the sulfonamide moiety in achieving its selective pharmacological action.
Introduction: The Dawn of Selective COX-2 Inhibition
The history of nonsteroidal anti-inflammatory drugs (NSAIDs) is marked by a continuous search for agents with improved efficacy and reduced side effects. A significant breakthrough came with the discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, in the early 1990s.[1] COX-1 is a constitutively expressed enzyme responsible for producing prostaglandins that maintain homeostatic functions, such as protecting the gastrointestinal lining and mediating platelet aggregation. In contrast, COX-2 is an inducible enzyme that is significantly upregulated at sites of inflammation.[1]
This discovery provided a clear therapeutic target: selectively inhibiting COX-2 could offer potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby reducing the risk of gastrointestinal toxicity commonly associated with non-selective NSAIDs.[1] This hypothesis spurred a new era of drug discovery, leading to the development of a new class of NSAIDs known as "coxibs."
The Emergence of Diarylpyrazole Scaffolds: The Path to Celecoxib
A team of researchers at the Searle division of Monsanto, led by John Talley, was at the forefront of developing selective COX-2 inhibitors. Their work led to the discovery of Celecoxib and other related compounds.[2] The core structure of Celecoxib is a 1,5-diarylpyrazole. Structure-activity relationship (SAR) studies revealed that this scaffold was crucial for potent and selective COX-2 inhibition.[3][4]
A critical finding from these SAR studies was the importance of a sulfonamide (SO₂NH₂) or a methylsulfone (SO₂CH₃) group on one of the aryl rings.[2] This substituent was found to be essential for the selective binding to the COX-2 enzyme.[3]
Mechanism of COX-2 Selectivity
The selectivity of Celecoxib for COX-2 over COX-1 is attributed to a key difference in the active sites of the two enzymes. The active site of COX-2 has a larger, more accommodating side pocket due to the presence of a valine residue at position 523, as opposed to the bulkier isoleucine residue in the same position in COX-1.[3][5] The sulfonamide group of Celecoxib is able to fit into this side pocket in COX-2, leading to a tighter and more stable binding, whereas it is sterically hindered from doing so in COX-1.
Synthesis of Celecoxib: A Step-by-Step Protocol
The synthesis of Celecoxib has been approached through various routes, with a common strategy involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[6]
Experimental Protocol: A Common Synthetic Route
Step 1: Claisen Condensation to form the 1,3-Dicarbonyl Intermediate
-
Reactants: 4-methylacetophenone and ethyl trifluoroacetate.
-
Procedure: 4-methylacetophenone is treated with a strong base, such as sodium methoxide, to form an enolate. This enolate then reacts with ethyl trifluoroacetate in a Claisen condensation reaction.
-
Product: The resulting product is the key intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.
Step 2: Cyclization with a Substituted Hydrazine
-
Reactants: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and (4-sulfamoylphenyl)hydrazine.
-
Procedure: The 1,3-dicarbonyl intermediate is reacted with (4-sulfamoylphenyl)hydrazine in a suitable solvent, often with acid catalysis. This reaction leads to the formation of the pyrazole ring through a cyclization-condensation process.
-
Product: A mixture of two regioisomers, the 1,5-diarylpyrazole (Celecoxib) and the 1,3-diarylpyrazole, is typically formed. These can be separated by chromatography.[6]
Diagram of the Synthesis of Celecoxib:
Caption: A simplified workflow for the synthesis of Celecoxib.
Quantitative Data: In Vitro COX-1/COX-2 Inhibition
The selectivity of Celecoxib is quantified by comparing its half-maximal inhibitory concentration (IC₅₀) against COX-1 and COX-2.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | ~15 | ~0.04 | ~375 |
| Ibuprofen | ~13 | ~35 | ~0.37 |
| Aspirin | ~0.1 | ~1.7 | ~0.06 |
Note: IC₅₀ values can vary depending on the specific assay conditions. The values presented are representative.
The Role of Related Phenylpropanoic Acid Derivatives
While the specific target molecule of this guide is not a direct precursor to a major NSAID, the broader class of 2-methyl-2-phenylpropanoic acid derivatives is significant in medicinal chemistry. These compounds serve as versatile building blocks for various therapeutic agents, including antihistamines like Fexofenadine.[7] Their structural features allow for diverse chemical modifications, making them valuable starting materials in drug discovery.[7]
Conclusion
The journey to develop selective COX-2 inhibitors like Celecoxib represents a paradigm shift in the management of inflammation and pain. While the initially queried compound, this compound, does not have a prominent documented role, its structural motifs are central to the success of modern NSAIDs. The diarylpyrazole scaffold, combined with a strategically placed sulfonamide group, provided the key to unlocking COX-2 selectivity. The synthesis of these complex molecules, though challenging, has been refined to allow for their widespread clinical use. This in-depth look at the discovery and synthesis of Celecoxib offers valuable insights for researchers and professionals in the ongoing quest for safer and more effective anti-inflammatory therapies.
References
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The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. Benchchem.
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Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia.
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Celecoxib. Wikipedia.
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365.
-
The Role of 2-Methyl-2-phenylpropionic Acid in Organic Synthesis & Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
-
Nassar, E., et al. (2011). Synthesis of Diarylpyrazoles Containing a Phenylsulphone or Carbonitrile Moiety and their Chalcones as Possible Anti-Inflammatory Agents. Scientia Pharmaceutica, 79(3), 507–524.
-
Kumar, V., et al. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Recent Patents on Inflammation & Allergy Drug Discovery, 7(2), 124-134.
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). ACS Publications.
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Spectroscopic Characterization of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid: A Predictive and Methodological Guide
Introduction
2-methyl-2-(4-sulfamoylphenyl)propanoic acid is a molecule of significant interest in medicinal chemistry and drug development due to its structural motifs, which are common in various therapeutic agents. As a derivative of both a sulfonamide and a substituted propanoic acid, its comprehensive structural elucidation is paramount for understanding its chemical behavior, purity, and potential biological activity. This guide provides a detailed predictive analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Furthermore, it outlines the robust experimental protocols for acquiring and interpreting this data, ensuring scientific integrity and reproducibility for researchers in the field.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic signatures for this compound based on the analysis of its constituent functional groups and data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the carbon-hydrogen framework.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, methyl, and carboxylic acid protons. The predicted chemical shifts (δ) in ppm are relative to a tetramethylsilane (TMS) standard.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet. Its chemical shift is concentration and solvent dependent.[1][2] |
| Aromatic Protons (H-2', H-6') | 7.8 - 8.0 | Doublet | 2H | These protons are ortho to the electron-withdrawing sulfamoyl group and will be deshielded. They will appear as a doublet due to coupling with H-3' and H-5'. |
| Aromatic Protons (H-3', H-5') | 7.4 - 7.6 | Doublet | 2H | These protons are meta to the sulfamoyl group and ortho to the propanoic acid substituent. They will appear as a doublet due to coupling with H-2' and H-6'. |
| Sulfamoyl Protons (-SO₂NH₂) | 7.0 - 7.5 | Singlet (broad) | 2H | The protons of the sulfonamide group are exchangeable and often appear as a broad singlet.[3] |
| Methyl Protons (-C(CH₃)₂) | 1.5 - 1.7 | Singlet | 6H | The two methyl groups are chemically equivalent and attached to a quaternary carbon, thus they will appear as a singlet. |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| Carboxylic Acid (-COOH) | 175 - 185 | The carbonyl carbon of a carboxylic acid is highly deshielded.[2] |
| Aromatic Carbon (C-1') | 145 - 150 | Quaternary carbon attached to the propanoic acid substituent. |
| Aromatic Carbon (C-4') | 140 - 145 | Quaternary carbon attached to the sulfamoyl group. |
| Aromatic Carbons (C-2', C-6') | 128 - 132 | Carbons ortho to the sulfamoyl group. |
| Aromatic Carbons (C-3', C-5') | 125 - 128 | Carbons meta to the sulfamoyl group. |
| Quaternary Carbon (-C(CH₃)₂) | 45 - 55 | The aliphatic quaternary carbon. |
| Methyl Carbons (-C(CH₃)₂) | 20 - 30 | The two equivalent methyl carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and sulfonamide moieties.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Very broad absorption due to hydrogen bonding of the carboxylic acid dimer.[2][4][5] |
| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the benzene ring. |
| C-H (Aliphatic) | 2850 - 2980 | Medium | Stretching vibrations of the methyl C-H bonds. |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Carbonyl stretch, typically strong for carboxylic acids.[2][4] |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Aromatic ring skeletal vibrations. |
| S=O (Sulfonamide) | 1300 - 1350 and 1150 - 1180 | Strong | Asymmetric and symmetric stretching vibrations of the S=O bonds.[3] |
| N-H (Sulfonamide) | 3200 - 3400 | Medium | N-H stretching vibrations, may appear as two bands for the primary sulfonamide.[3] |
| C-N (Sulfonamide) | ~1300 | Medium | C-N stretching vibration. |
| C-O (Carboxylic Acid) | 1210 - 1320 | Medium | C-O stretching vibration. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to significant fragmentation.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (C₁₀H₁₃NO₄S).
-
Key Fragmentation Pathways:
-
Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at [M-45]⁺.
-
Loss of the sulfamoyl group (-SO₂NH₂, 80 Da) to give a fragment at [M-80]⁺.
-
Cleavage of the C-C bond between the quaternary carbon and the aromatic ring.
-
Further fragmentation of the aromatic ring and the propanoic acid side chain.
-
Experimental Protocols
To ensure the acquisition of high-quality and reliable spectroscopic data, the following standardized protocols are recommended.
NMR Data Acquisition Workflow
Caption: General workflow for mass spectrometry analysis.
Detailed Steps:
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile.
-
The sample can be introduced into the mass spectrometer via direct infusion, or for a mixture, coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
-
Mass Spectrometry Analysis:
-
Select an appropriate ionization method. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation. S[6]oft ionization techniques can be used to confirm the molecular weight.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Interpretation:
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the major fragment ions and propose logical fragmentation pathways that are consistent with the structure of this compound.
-
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed protocols for NMR, IR, and MS analysis are designed to be self-validating and adhere to the principles of scientific integrity. By following these methodologies, researchers and drug development professionals can confidently acquire and interpret the necessary data to confirm the structure and purity of this and related compounds, thereby advancing their research and development endeavors.
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The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (n.d.). MDPI. Retrieved from [Link]
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Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. (n.d.). PubMed Central. Retrieved from [Link]
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Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). MDPI. Retrieved from [Link]
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(PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). ResearchGate. Retrieved from [Link]
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Analysis of sulfonamides. (n.d.). Slideshare. Retrieved from [Link]
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2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. (n.d.). PubMed Central. Retrieved from [Link]
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1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). (n.d.). Human Metabolome Database. Retrieved from [Link]
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infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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Propanoic acid, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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Propanoic acid, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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proton NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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Infrared Spectral Studies of Propanoic Acid in Various Solvents. (n.d.). Retrieved from [Link]
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20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]
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2-Methyl-2-phenyl-propionic-acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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2-Methyl-2-(4-nitro-phenyl-sulfanyl)-propanoic acid. (n.d.). PubMed. Retrieved from [Link]
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Synthesis of A. Methyl 2-phenylpropionate. (n.d.). PrepChem.com. Retrieved from [Link]
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Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). (n.d.). ResearchGate. Retrieved from [Link]
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2-Methyl-2-(4-methylphenoxy)propanoic acid. (n.d.). SpectraBase. Retrieved from [Link]
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Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. (n.d.). JEOL. Retrieved from [Link]
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mass spectrum of propanoic acid C3H6O2 CH3CH2COOH. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility Profile of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the solubility profile of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid, a compound of interest in pharmaceutical development. By integrating theoretical principles with actionable experimental protocols, this document serves as a vital resource for scientists engaged in physicochemical characterization and formulation development.
Introduction: The Critical Role of Solubility in Drug Development
The therapeutic efficacy of a drug candidate is intrinsically linked to its bioavailability, which is significantly influenced by its solubility. For a compound like this compound, which incorporates both a carboxylic acid and a sulfonamide functional group, understanding its solubility behavior across a range of solvents and pH values is paramount. A comprehensive solubility profile informs crucial decisions in the drug development pipeline, from early-stage screening and formulation design to ensuring consistent product quality and performance.[1]
This guide will delve into the theoretical underpinnings of the solubility of this bi-functional molecule, provide a detailed experimental workflow for determining its solubility, and present illustrative data to guide researchers in their investigations.
Theoretical Framework: Unraveling the Solubility of a Complex Molecule
The solubility of this compound is governed by the interplay of its constituent functional groups: the carboxylic acid and the sulfonamide.
The Influence of the Carboxylic Acid Moiety
Carboxylic acids exhibit a dualistic nature in terms of solubility. The polar carboxyl group can form hydrogen bonds with water, rendering short-chain carboxylic acids water-soluble.[2][3] However, as the nonpolar hydrocarbon portion of the molecule increases in size, its hydrophobic nature dominates, leading to a decrease in aqueous solubility.[2][3] In organic solvents, the principle of "like dissolves like" generally applies, with carboxylic acids showing good solubility in less polar solvents such as alcohols, ethers, and chloroform.[4] The presence of even small amounts of water can sometimes enhance the solubility of carboxylic acids in certain organic solvents.
The Role of the Sulfonamide Group and pH-Dependent Solubility
The sulfonamide group introduces a critical pH-dependent element to the solubility profile. Sulfonamides are weak acids, and their solubility is significantly influenced by the pH of the medium.[5] In acidic to neutral solutions, the sulfonamide group is largely unionized and hydrophobic, contributing to lower aqueous solubility. As the pH increases, the sulfonamide proton dissociates, forming a more soluble anion.[6] This ionization dramatically increases the molecule's polarity and its interaction with water molecules, thereby enhancing solubility.[5][6]
The overall solubility of this compound will therefore be a composite of these effects, with a complex interplay between the inherent solubility of the carboxylic acid and the pH-driven solubility of the sulfonamide.
Illustrative Solubility Profile: A Case Study with a Structural Analog
The following table summarizes the solubility of celecoxib in a range of common pharmaceutical solvents. This data serves as a valuable proxy for anticipating the solubility characteristics of this compound.
| Solvent | Solubility of Celecoxib (mg/mL) | Polarity Index | Rationale for Inclusion |
| Water | 0.007 | 10.2 | Baseline for aqueous solubility.[7] |
| Methanol | 113.94 | 5.1 | A polar protic solvent, expected to be a good solvent.[7] |
| Ethanol | 63.346 | 4.3 | Another common polar protic solvent.[7] |
| Propylene Glycol | 30.023 | - | A common co-solvent in formulations.[7] |
| Polyethylene Glycol (PEG) 400 | 414.804 | - | A non-volatile, water-miscible polymer often used in formulations.[7] |
| Ethyl Acetate | > Celecoxib solubility is highest in ethyl acetate among the tested organic solvents.[8] | 4.4 | A moderately polar aprotic solvent. |
| Acetonitrile | High solubility reported.[8] | 5.8 | A polar aprotic solvent. |
| Toluene | Low solubility reported.[8] | 2.4 | A nonpolar aromatic solvent. |
Note: The data for celecoxib is sourced from published literature and is intended for illustrative purposes only.[7][8] The actual solubility of this compound must be determined experimentally.
Experimental Protocol: The Gold Standard Shake-Flask Method
The definitive determination of thermodynamic solubility is achieved through the equilibrium shake-flask method.[9] This protocol provides a robust and reproducible approach for quantifying the solubility of this compound in various solvents.
Materials and Equipment
-
This compound (analytical standard)
-
Selected solvents (HPLC grade)
-
Phosphate and acetate buffers (for pH-dependent studies)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Experimental Workflow Diagram
Caption: Experimental workflow for the shake-flask solubility determination.
Step-by-Step Methodology
-
Preparation of the Suspension:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Pipette a known volume of the desired solvent or buffer into each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand for a short period to allow for initial sedimentation of the excess solid.
-
Centrifuge the vials at a high speed to pellet the remaining undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
-
-
Quantification by HPLC:
-
Prepare a standard curve by dissolving known concentrations of this compound in the mobile phase.
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the standard curve.
-
Inject the diluted sample and the standards onto the HPLC system. A typical reversed-phase C18 column with a mobile phase consisting of an acetonitrile and acidified water gradient is a good starting point for method development.[10][11]
-
Quantify the concentration of the dissolved compound in the sample by comparing its peak area to the standard curve.
-
-
Data Analysis and Reporting:
-
Calculate the solubility of this compound in the tested solvent, taking into account the dilution factor.
-
Report the solubility in appropriate units (e.g., mg/mL or µg/mL) and specify the temperature and pH (if applicable) at which the measurement was made.
-
Causality and Self-Validation in the Experimental Design
The described protocol is designed to be a self-validating system. The use of an excess of the solid compound ensures that the measured concentration represents the true thermodynamic solubility. The extended equilibration time allows for the dissolution process to reach a steady state. Furthermore, the combination of centrifugation and filtration provides a robust method for separating the solid and liquid phases, minimizing the risk of sampling undissolved particles. The use of a validated, stability-indicating HPLC method for quantification ensures the accuracy and reliability of the final solubility value.
Conclusion: A Pathway to Informed Drug Development
A thorough understanding of the solubility profile of this compound is not merely an academic exercise but a fundamental requirement for its successful development as a therapeutic agent. By combining a sound theoretical understanding with a rigorous experimental approach, researchers can generate the high-quality data needed to guide formulation strategies, predict in vivo performance, and ultimately, accelerate the journey from the laboratory to the clinic.
References
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- 5. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.ul.ie [pure.ul.ie]
- 9. who.int [who.int]
- 10. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications | MDPI [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Unveiling the Therapeutic Potential of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid: A Dual Inhibitor Targeting Carbonic Anhydrase and Cyclooxygenase
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: A Tale of Two Moieties
2-methyl-2-(4-sulfamoylphenyl)propanoic acid is a compound of significant interest due to its unique chemical architecture, which combines two pharmacologically active structural motifs: a sulfamoylphenyl group and a 2-methyl-2-phenylpropanoic acid backbone . This configuration strongly suggests a potential dual mechanism of action, positioning the molecule as a candidate for inhibiting two critical enzyme families involved in a range of pathologies: Carbonic Anhydrases (CAs) and Cyclooxygenases (COXs) .
The sulfamoylphenyl moiety is a well-established pharmacophore in a multitude of drugs, most notably as a potent inhibitor of zinc-containing metalloenzymes, particularly carbonic anhydrases. Conversely, the 2-phenylpropanoic acid scaffold is the hallmark of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), which are known to target cyclooxygenase enzymes. The convergence of these two moieties in a single molecule presents a compelling hypothesis for a synergistic or complementary therapeutic effect, particularly in the realms of oncology and inflammatory diseases. This guide will provide an in-depth exploration of the potential therapeutic targets of this compound, the scientific rationale for this dual-target approach, and the experimental workflows required for its validation.
The Dual-Target Hypothesis: Intersecting Pathways in Disease
The primary hypothesis is that this compound functions as a dual inhibitor of tumor-associated carbonic anhydrase isoforms (CA IX and CA XII) and the inducible cyclooxygenase-2 (COX-2) enzyme. This dual inhibition is particularly relevant in the context of cancer, where inflammation and hypoxia-driven acidosis are key features of the tumor microenvironment.
Target 1: Carbonic Anhydrases IX and XII in Hypoxic Tumors
Tumor growth often outpaces the development of an adequate blood supply, leading to regions of low oxygen, or hypoxia.[1] In response, cancer cells upregulate the transcription of hypoxia-inducible factor 1-alpha (HIF-1α), which in turn drives the expression of a suite of genes that promote survival in this harsh environment.[2] Among the most highly induced are the transmembrane carbonic anhydrases, CA IX and CA XII.[3]
These enzymes play a crucial role in pH regulation.[4] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, they help to maintain a neutral intracellular pH while contributing to the acidification of the extracellular space.[5] This acidic tumor microenvironment promotes tumor invasion, metastasis, and resistance to therapy.[1][6] Therefore, inhibiting CA IX and CA XII is a promising strategy to disrupt tumor cell adaptation to hypoxia and acidosis.[7]
Target 2: Cyclooxygenase-2 in Inflammation and Carcinogenesis
Cyclooxygenase-2 (COX-2) is an enzyme that is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli, growth factors, and tumor promoters.[8] COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2), which are potent mediators of inflammation and pain.[9]
In the context of cancer, chronic inflammation is a well-established risk factor, and COX-2 is overexpressed in many types of tumors.[8] Elevated PGE2 levels in the tumor microenvironment can promote cell proliferation, angiogenesis, and invasion, while also suppressing the host immune response.[8][9] The link between COX-2 and tumorigenesis is so strong that selective COX-2 inhibitors have been investigated for cancer prevention and treatment.[10]
Synergy of Dual Inhibition
Recent evidence has revealed that sulfonamide-based COX-2 inhibitors, such as celecoxib and valdecoxib, also exhibit potent inhibitory activity against several carbonic anhydrase isoforms.[11][12] This dual activity may explain some of the observed clinical differences between sulfonamide and non-sulfonamide COX-2 inhibitors and suggests that targeting both pathways simultaneously could be a powerful therapeutic strategy.[11][13] The interconnectedness of inflammation (driven by COX-2) and hypoxia/acidosis (regulated by CAs) in the tumor microenvironment provides a strong rationale for the development of dual inhibitors.[14]
Quantitative Insights: Inhibitory Activities of Structurally Related Compounds
While direct experimental data for this compound is not yet widely available, the inhibitory activities of well-characterized sulfonamide-based COX-2 inhibitors against both COX and CA enzymes provide a strong precedent for its potential dual action.
| Compound | Target | Inhibition Constant | Reference |
| Celecoxib | COX-1 | IC50: 7.6 µM | [15] |
| COX-2 | IC50: 0.05 µM | [16] | |
| hCA II | Potent inhibitor (nanomolar range) | [17] | |
| Valdecoxib | COX-1 | IC50: 140 µM | |
| COX-2 | IC50: 0.005 µM | ||
| hCA II | Less potent than Celecoxib | [17] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Visualizing the Mechanisms of Action
Signaling Pathways
The following diagrams illustrate the key signaling pathways involving Carbonic Anhydrase IX/XII and Cyclooxygenase-2.
Caption: Cyclooxygenase-2 pathway in inflammation and cancer.
Experimental Workflow for Target Validation
The following diagram outlines a logical workflow for validating the dual inhibitory potential of this compound.
Caption: Experimental workflow for validating dual-target inhibition.
Experimental Protocols for Target Validation
The following are detailed, step-by-step methodologies for key experiments to assess the inhibitory activity of this compound against its putative targets.
Protocol 1: Carbonic Anhydrase Inhibition Assay (Electrometric Method)
This protocol is adapted from the Wilbur-Anderson method and measures the time required for a CO2-saturated solution to lower the pH of a buffer in the presence or absence of the inhibitor. [7] Materials:
-
Recombinant human carbonic anhydrase (CA II, CA IX, or CA XII)
-
This compound
-
Tris-HCl buffer (0.02 M, pH 8.0)
-
CO2-saturated deionized water
-
pH meter with a fast-response electrode
-
Stirred reaction vessel maintained at 0-4°C
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the carbonic anhydrase isoenzyme in cold deionized water.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Blank Determination (T0):
-
Add 6.0 mL of chilled Tris-HCl buffer to the reaction vessel.
-
Rapidly inject 4.0 mL of CO2-saturated water.
-
Start a stopwatch and record the time required for the pH to drop from 8.3 to 6.3. This is the uncatalyzed reaction time (T0).
-
-
Enzyme-Catalyzed Reaction (T):
-
Add 6.0 mL of chilled Tris-HCl buffer and a specific amount of the CA enzyme solution to the reaction vessel.
-
Rapidly inject 4.0 mL of CO2-saturated water.
-
Start a stopwatch and record the time required for the pH to drop from 8.3 to 6.3. This is the catalyzed reaction time (T).
-
-
Inhibition Assay (Ti):
-
Add 6.0 mL of chilled Tris-HCl buffer, the CA enzyme, and the desired concentration of the test compound to the reaction vessel.
-
Incubate for a specified period (e.g., 10 minutes) at 0-4°C.
-
Rapidly inject 4.0 mL of CO2-saturated water.
-
Record the time for the pH to drop from 8.3 to 6.3 (Ti).
-
-
Calculation of Percent Inhibition:
-
Percent Inhibition = [1 - (T0 - Ti) / (T0 - T)] x 100
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
Protocol 2: Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)
This protocol utilizes a fluorometric method to detect the peroxidase activity of COX enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
This compound
-
COX Assay Buffer
-
Heme
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., Amplex™ Red)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of COX enzymes, heme, and arachidonic acid according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in COX Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
100% Initial Activity Wells: Add COX Assay Buffer, Heme, and the respective COX enzyme.
-
Inhibitor Wells: Add COX Assay Buffer, Heme, the respective COX enzyme, and the test compound at various concentrations.
-
Blank Wells: Add COX Assay Buffer and Heme (no enzyme).
-
-
Pre-incubation:
-
Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the fluorometric probe to all wells.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex™ Red).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity control.
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Conclusion and Future Directions
The structural features of this compound strongly support the hypothesis of its function as a dual inhibitor of carbonic anhydrases and cyclooxygenases. This dual-target approach holds significant therapeutic promise, particularly in the treatment of cancers where the interplay between hypoxia-driven acidosis and inflammation is a critical driver of disease progression. The experimental workflows and protocols outlined in this guide provide a robust framework for validating this hypothesis and elucidating the full therapeutic potential of this promising compound. Future research should focus on comprehensive in vitro and in vivo studies to confirm its dual inhibitory activity, selectivity, and efficacy in relevant disease models.
References
- Supuran, C. T. (2007). Dual carbonic anhydrase--cyclooxygenase-2 inhibitors. Current Pharmaceutical Design, 13(7), 725-731.
- Di Fiore, A., et al. (2015). Dual Cyclooxygenase and Carbonic Anhydrase Inhibition by Nonsteroidal Anti-Inflammatory Drugs for the Treatment of Cancer. Current Medicinal Chemistry, 22(24), 2812-2818.
-
Giatromanolaki, A., et al. (2004). Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target. British Journal of Cancer, 90(1), 1-6. [Link]
- Wykoff, C. C., et al. (2000). Carbonic anhydrase IX expression in normal tissues and tumors.
- Semenza, G. L. (2003). Targeting HIF-1 for cancer therapy.
- Chiche, J., et al. (2009). Targeting carbonic anhydrase IX in cancer. Expert Opinion on Therapeutic Targets, 13(7), 819-830.
- Supuran, C. T., et al. (2004). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. Mini-Reviews in Medicinal Chemistry, 4(6), 625-632.
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
- Svastova, E., et al. (2012). Carbonic anhydrase IX interacts with bicarbonate transporters in lamellipodia and increases cell migration via its catalytic domain. Journal of Biological Chemistry, 287(5), 3392-3402.
- Spisni, E., et al. (2012). Cyclooxygenase-2/carbonic anhydrase-IX up-regulation promotes invasive potential and hypoxia survival in colorectal cancer cells. Journal of Cellular and Molecular Medicine, 16(11), 2633-2643.
- Greenhough, A., et al. (2009). The role of cyclooxygenase-2 in mediating inflammation and cancer. The International Journal of Biochemistry & Cell Biology, 41(5), 999-1003.
- Nakanishi, M., & Rosenberg, D. W. (2013). Multifaceted roles of PGE2 in inflammation and cancer.
- Zhang, J., et al. (2013). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17991-18013.
- Ledaki, I., et al. (2015). Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition. Oncotarget, 6(16), 14388-14405.
- Pastorekova, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: a new perspective. Frontiers in Physiology, 10, 148.
- Unraveling the Molecular Details of the Complete Mechanism That Governs the Synthesis of Prostaglandin G2 Catalyzed by Cyclooxygenase-2. ACS Omega, 4(1), 1953-1962.
- Gierse, J. K., et al. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1206-1212.
- Harris, R. E. (2009). Cyclooxygenase-2 (COX-2) and the inflammogenesis of cancer. Sub-cellular Biochemistry, 49, 93-125.
-
Wikipedia. (n.d.). Cyclooxygenase-2. Retrieved from [Link]
- Weber, A., et al. (2004). The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II. The Journal of Pharmacology and Experimental Therapeutics, 309(3), 1085-1090.
- Patrignani, P., et al. (1999). Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases. British Journal of Pharmacology, 128(8), 1613-1621.
- Gierse, J. K., et al. (1999). A single amino acid difference between cyclooxygenase-1 (COX-1) and-2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 274(14), 9304-9310.
-
Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]
- Lynch, S. M., & O'Neill, L. A. J. (2002). The role of celecoxib in the treatment of cancer. The Lancet Oncology, 3(10), 610-617.
- Zhou, S. F., et al. (2008). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Clinical Pharmacokinetics, 47(12), 767-786.
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- 3. Prostaglandin G/H synthase 2 (COX2/PTGS2) | Abcam [abcam.com]
- 4. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Assay of Carbonic Anhydrase for Wilbur-Anderson Units (EC 4.2.1.1) [sigmaaldrich.com]
- 7. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Carbonic Anhydrase Activity Assay [protocols.io]
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- 13. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
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- 16. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Synthetic Protocol for 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid for Drug Discovery Applications
Abstract
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its role in a multitude of FDA-approved therapeutics.[1] This structural motif is particularly prominent in the design of carbonic anhydrase inhibitors, where the primary sulfonamide group acts as a critical zinc-binding function.[2][3] This application note provides a detailed, two-step synthetic protocol for 2-methyl-2-(4-sulfamoylphenyl)propanoic acid, a valuable building block for drug discovery. The synthesis begins with the commercially available 2-methyl-2-phenylpropanoic acid, proceeding through a chlorosulfonation and subsequent amination. We offer in-depth explanations for experimental choices, a complete characterization data summary, and a discussion of its potential applications, providing researchers with a robust and reproducible method for accessing this key intermediate.
Introduction and Strategic Rationale
Phenylpropanoic acid derivatives are a well-established class of compounds with diverse biological activities, including use as G protein-coupled receptor 40 (GPR40) agonists.[4] The strategic hybridization of this pharmacophore with the benzenesulfonamide moiety yields this compound, a compound of significant interest for targeted drug design. The sulfonamide group is a versatile pharmacophore known to interact with various biological targets, often by mimicking a carboxylate group or by coordinating with metal ions in enzyme active sites.[2][5]
The synthetic strategy outlined herein was selected for its efficiency and reliance on well-established, high-yielding chemical transformations. The chosen starting material, 2-methyl-2-phenylpropanoic acid, is readily available. The synthesis proceeds via two canonical steps:
-
Electrophilic Chlorosulfonation: Introduction of a chlorosulfonyl group onto the aromatic ring.
-
Nucleophilic Substitution (Amination): Conversion of the sulfonyl chloride to the primary sulfonamide.
This approach avoids the complexities of introducing the propanoic acid side-chain onto a pre-functionalized sulfonamide ring, which can be complicated by the electron-withdrawing nature of the sulfonamide group.
Synthetic Workflow and Mechanism
The overall synthetic pathway is illustrated below. The process begins with an electrophilic aromatic substitution, where chlorosulfonic acid serves as the source of the electrophile, SO₂Cl⁺. The reaction is directed to the para-position due to the mild ortho, para-directing nature of the alkyl group and for steric reasons. The subsequent amination is a standard nucleophilic substitution at the highly electrophilic sulfur center of the sulfonyl chloride.
Diagram 1: High-level workflow for the synthesis of the title compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(4-(chlorosulfonyl)phenyl)-2-methylpropanoic acid
Rationale: This reaction utilizes chlorosulfonic acid to directly install the sulfonyl chloride group onto the phenyl ring. The reaction is performed at 0°C initially to control the exothermic nature of the reaction and to minimize potential side reactions, such as sulfonation or degradation of the starting material. Methylene chloride (DCM) is used as an inert solvent.[6]
Materials and Equipment:
-
2-methyl-2-phenylpropanoic acid
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM), anhydrous
-
Ice-water bath
-
Round-bottom flask with a magnetic stirrer and drying tube
-
Separatory funnel
Procedure:
-
In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methyl-2-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane (approx. 5 mL per gram of starting material).
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5-10°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then let it warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice (approx. 100 g per 10 mL of chlorosulfonic acid used) with vigorous stirring. Caution: This quenching process is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride intermediate as an oil or solid. This intermediate is often used directly in the next step without further purification due to its reactivity.
Step 2: Synthesis of this compound
Rationale: The highly reactive sulfonyl chloride intermediate is converted to the stable sulfonamide by reaction with an excess of aqueous ammonia. The excess ammonia acts as both the nucleophile and the base to neutralize the HCl byproduct. The final product is isolated by acidification, which protonates the carboxylic acid and ensures the sulfonamide is in its neutral form, causing it to precipitate from the aqueous solution.[6]
Materials and Equipment:
-
Crude 2-(4-(chlorosulfonyl)phenyl)-2-methylpropanoic acid
-
Aqueous ammonia (28-30% NH₃ solution)
-
Hydrochloric acid (HCl), 6N
-
Ice-water bath
-
Round-bottom flask with a magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Place the crude sulfonyl chloride from Step 1 into a flask and cool to 0°C in an ice-water bath.
-
Slowly add an excess of cold aqueous ammonia (approx. 10 eq) to the flask with vigorous stirring. A thick white precipitate may form.
-
Continue stirring the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC to confirm the disappearance of the sulfonyl chloride.
-
Once the reaction is complete, cool the mixture again to 0°C and slowly acidify to pH 2-3 by adding 6N HCl dropwise. This will precipitate the final product.
-
Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove any residual salts.
-
Dry the solid under vacuum at 40-50°C to afford the final product, this compound.
-
If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Expected data are summarized below.
| Analysis Technique | Expected Results |
| ¹H NMR | Signals corresponding to aromatic protons (two doublets), sulfonamide protons (a singlet, -SO₂NH₂), and the isobutyryl group protons (a singlet for the two methyl groups and a potential broad singlet for the carboxylic acid proton).[7] |
| ¹³C NMR | Resonances for the quaternary aromatic carbons, the protonated aromatic carbons, the quaternary carbon of the isobutyryl group, the methyl carbons, and the carboxyl carbon (>170 ppm).[8] |
| Mass Spec (ESI-) | Expected [M-H]⁻ peak at m/z ≈ 242.06 |
| Purity (HPLC) | >95% |
| Melting Point | To be determined experimentally. |
Applications in Drug Discovery
This compound is a promising scaffold for medicinal chemistry programs for several reasons:
-
Carbonic Anhydrase Inhibition: The primary sulfonamide group is the quintessential zinc-binding group for inhibiting carbonic anhydrases (CAs), enzymes implicated in glaucoma, epilepsy, and some cancers.[2][9] The propanoic acid tail can be further modified to achieve isoform selectivity by extending into hydrophilic or hydrophobic pockets of the enzyme's active site.[3]
-
Bioisosteric Replacement: The sulfonamide group can serve as a bioisostere for a carboxylic acid, offering different physicochemical properties such as pKa and hydrogen bonding capacity, which can be exploited to fine-tune a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Scaffold for Library Synthesis: This molecule serves as an excellent starting point for creating a library of derivatives. The carboxylic acid handle can be readily converted to amides, esters, or other functional groups, while the sulfonamide nitrogen can also be functionalized to explore structure-activity relationships (SAR).
Conclusion
This application note details a reliable and scalable two-step synthesis of this compound. The protocol employs standard and well-understood chemical reactions, ensuring its accessibility to a broad range of chemistry laboratories. The resulting compound is a highly valuable intermediate for the discovery and development of novel therapeutics, particularly in the area of enzyme inhibition.
References
-
Taylor & Francis. (n.d.). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Retrieved from [Link]
-
Al-Balas, Q., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17373. Retrieved from [Link]
-
ResearchGate. (n.d.). General synthetic route for the synthesis of benzenesulfonamides incorporating 1,3,5-triazine moieties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Retrieved from [Link]
-
PubMed. (2004). Synthesis of (2E)-2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)prop-2-enoic acid (VUFB 20609) and 2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)propanoic acid (VUFB 20584) as potential antileukotrienic agents. Journal of Pharmacy and Pharmacology, 56(6), 783-94. Retrieved from [Link]
-
ResearchGate. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]
-
MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 263. Retrieved from [Link]
-
PubMed. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]_ carboxylic_acids.htm
-
SpectraBase. (n.d.). 2-Methyl-2-(4-methylphenoxy)propanoic acid. Retrieved from [Link]
-
PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
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Application Notes and Protocols for the Evaluation of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid as a Cyclooxygenase (COX) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid as a selective inhibitor of cyclooxygenase-2 (COX-2). While direct experimental data for this specific compound is not extensively available in the public domain, its structural similarity to known COX-2 inhibitors, such as celecoxib, provides a strong rationale for its evaluation. This guide outlines the theoretical framework, synthesis strategies, and detailed protocols for in vitro and in vivo characterization of its potential as a novel anti-inflammatory agent. The methodologies described herein are based on established and validated procedures for analogous compounds and are intended to serve as a foundational resource for researchers initiating studies on this and similar novel chemical entities.
Introduction: The Rationale for Targeting COX-2
The cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases, are central to the inflammatory cascade.[1] They catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[2][3] Two primary isoforms of this enzyme have been identified: COX-1 and COX-2.[4]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions, including gastrointestinal cytoprotection and platelet aggregation.[5]
-
COX-2 , in contrast, is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and mitogens.[5] Its upregulation leads to the production of prostaglandins that mediate inflammatory responses.[6]
The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is derived from their ability to inhibit COX enzymes.[3][7] However, traditional NSAIDs non-selectively inhibit both COX-1 and COX-2, leading to common side effects like gastric irritation and bleeding due to the inhibition of protective prostaglandins in the gastrointestinal tract.[8] The discovery of the two COX isoforms spurred the development of selective COX-2 inhibitors, often referred to as "coxibs," with the aim of providing potent anti-inflammatory efficacy while minimizing gastrointestinal toxicity.[7][9]
The chemical structure of this compound, featuring a sulfonamide group (-SO₂NH₂) attached to a phenyl ring, is a key pharmacophore present in several selective COX-2 inhibitors, including the well-characterized drug celecoxib.[9] This structural feature is crucial for binding to a specific side pocket within the COX-2 active site, which is absent in the COX-1 isoform, thereby conferring selectivity.[9]
Synthesis of this compound: A Proposed Synthetic Route
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol:
-
Esterification of 4-Sulfamoylphenylacetic acid:
-
Dissolve 4-sulfamoylphenylacetic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product, methyl 4-sulfamoylphenylacetate, with an organic solvent.
-
Purify the product by column chromatography.
-
-
α-Methylation (x2):
-
Dissolve the ester from the previous step in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78°C.
-
Slowly add a strong base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon.
-
Add methyl iodide and allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product and purify by column chromatography.
-
Repeat this step to introduce the second methyl group at the α-position.
-
-
Hydrolysis:
-
Dissolve the resulting diester, methyl 2-methyl-2-(4-sulfamoylphenyl)propanoate, in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute strong acid (e.g., HCl) to precipitate the final product.
-
Filter, wash with cold water, and dry the solid to obtain this compound.
-
In Vitro Evaluation of COX Inhibition
A critical step in characterizing a novel compound is to determine its inhibitory activity and selectivity for the COX isoforms.[1] This is typically achieved through in vitro enzyme assays.[13]
COX-1 and COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a rapid and sensitive method for assessing COX activity.[14] The assay measures the peroxidase component of COX activity by monitoring the appearance of a fluorescent product.
Experimental Workflow
Caption: Workflow for the in vitro fluorometric COX inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions if using a commercial kit. This will include the assay buffer, COX probe, cofactor solution, and arachidonic acid substrate.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to determine the IC₅₀ value.
-
Assay Plate Setup: In a 96-well microplate, set up wells for the test compound at various concentrations, a no-inhibitor control, and a background control. Also include wells for known selective inhibitors (e.g., SC-560 for COX-1 and celecoxib for COX-2) as positive controls.
-
Reaction Initiation:
-
Add the reaction mix (assay buffer, COX probe, and cofactor) to each well.
-
Add the test compound or control inhibitors.
-
Add the respective COX enzyme (COX-1 or COX-2) to the appropriate wells.
-
Initiate the reaction by adding the arachidonic acid solution.
-
-
Data Acquisition: Immediately begin reading the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
The selectivity index (SI) is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2 (SI = IC₅₀(COX-1) / IC₅₀(COX-2)). A higher SI value indicates greater selectivity for COX-2.
-
| Parameter | Description |
| IC₅₀ (COX-1) | Concentration of the compound that inhibits 50% of COX-1 activity. |
| IC₅₀ (COX-2) | Concentration of the compound that inhibits 50% of COX-2 activity. |
| Selectivity Index (SI) | Ratio of IC₅₀(COX-1) / IC₅₀(COX-2). A value >1 indicates selectivity for COX-2. |
Cell-Based COX Activity Assay
To assess the compound's activity in a more physiologically relevant environment, cell-based assays are employed. These assays measure the production of prostaglandins in cells that endogenously express COX enzymes.
-
Cell Culture: Use a cell line that expresses COX-1 (e.g., human platelets) and a cell line that can be induced to express COX-2 (e.g., RAW 264.7 murine macrophages stimulated with lipopolysaccharide (LPS)).[15][16]
-
Compound Treatment: Incubate the cells with varying concentrations of this compound.
-
Stimulation: For COX-2 expressing cells, stimulate with LPS to induce COX-2 expression and prostaglandin production.
-
Prostaglandin Quantification: Collect the cell culture supernatant and quantify the levels of a specific prostaglandin, typically Prostaglandin E₂ (PGE₂), using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[17][18]
-
Data Analysis: Determine the IC₅₀ value for the inhibition of PGE₂ production in each cell line.
In Vivo Evaluation of Anti-Inflammatory Activity
In vivo models are essential for evaluating the therapeutic efficacy and potential side effects of a novel anti-inflammatory compound.[19][20]
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.[21][22][23]
Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema model in rats.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Grouping and Dosing: Randomly assign animals to different groups: a vehicle control group, several groups for different doses of this compound, and a positive control group (e.g., treated with indomethacin or celecoxib). Administer the compounds, typically via oral gavage, one hour before inducing inflammation.
-
Inflammation Induction: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula:
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
Where ΔV is the change in paw volume.
-
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | e.g., 0.75 | - |
| Test Compound | 10 | e.g., 0.50 | e.g., 33.3% |
| Test Compound | 30 | e.g., 0.30 | e.g., 60.0% |
| Positive Control (Indomethacin) | 10 | e.g., 0.25 | e.g., 66.7% |
| (Note: The data in this table is illustrative and not based on actual experimental results for the title compound.) |
Assessment of Gastric Ulcerogenicity
A key advantage of selective COX-2 inhibitors is their reduced potential for causing gastric damage.[5]
-
Dosing Regimen: Administer a high dose of this compound to a group of rats for several consecutive days. Include a vehicle control group and a group treated with a non-selective NSAID (e.g., indomethacin) known to cause gastric ulcers.
-
Stomach Examination: At the end of the treatment period, euthanize the animals and carefully remove their stomachs.
-
Ulcer Scoring: Open the stomachs along the greater curvature, rinse with saline, and examine for the presence of ulcers or other signs of gastric damage under a dissecting microscope. Score the severity of the lesions based on their number and size.
-
Data Analysis: Compare the ulcer index of the group treated with the test compound to that of the vehicle and positive control groups.
Conclusion
The structural features of this compound suggest that it is a promising candidate for a selective COX-2 inhibitor. The protocols detailed in this guide provide a comprehensive framework for its synthesis and thorough evaluation. By following these established methodologies, researchers can effectively characterize its in vitro inhibitory profile and in vivo anti-inflammatory efficacy and safety, thereby determining its potential as a novel therapeutic agent. It is imperative to underscore that these protocols, while based on extensive precedent with similar compounds, may necessitate optimization for this specific chemical entity.
References
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- Flower, R. J. (2003). The development of COX2 inhibitors. Nature Reviews Drug Discovery, 2(3), 179-191.
- Copeland, R. A., et al. (1994). Mechanism of selective inhibition of the inducible isoform of prostaglandin G/H synthase. Proceedings of the National Academy of Sciences, 91(24), 11202-11206.
- Riendeau, D., et al. (1997). A specific and sensitive assay for the inhibition of cyclooxygenase-2 in vitro and ex vivo. British Journal of Pharmacology, 121(1), 105-117.
- Patrignani, P., et al. (1994). Differential effects of selective cyclooxygenase-2 inhibitors on prostaglandin production in human whole blood. Journal of Pharmacology and Experimental Therapeutics, 271(3), 1705-1712.
- Gierse, J. K., et al. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814.
- Seibert, K., et al. (1994). Pharmacological and biochemical demonstration of the role of cyclooxygenase 2 in inflammation and pain. Proceedings of the National Academy of Sciences, 91(25), 12013-12017.
- Winter, C. A., et al. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.
- Mitchell, J. A., et al. (1993). Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase. Proceedings of the National Academy of Sciences, 90(24), 11693-11697.
- Almansa, C., et al. (2001). Synthesis and structure-activity relationship of a new series of COX-2 selective inhibitors: 1,5-diarylimidazoles. Journal of Medicinal Chemistry, 44(3), 350-361.
- Masferrer, J. L., et al. (1994). Selective inhibition of inducible cyclooxygenase 2 in vivo is antiinflammatory and nonulcerogenic. Proceedings of the National Academy of Sciences, 91(8), 3228-3232.
- Chan, C. C., et al. (1995). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. Journal of Pharmacology and Experimental Therapeutics, 274(3), 1531-1538.
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Current Protocols in Pharmacology, Chapter 2, Unit 2.7.
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BPS Bioscience. (n.d.). COX Screening and Profiling Services. Retrieved from [Link]
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Application Notes and Protocols for the Antibacterial Evaluation of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid
Authored by: Gemini, Senior Application Scientist
Introduction: The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents.[1] 2-methyl-2-(4-sulfamoylphenyl)propanoic acid is a compound of interest, integrating two key pharmacophores: a sulfonamide group and a propanoic acid moiety. The sulfonamide group is a well-established component of a major class of antibiotics that act by inhibiting folate synthesis in bacteria.[2][3][4][5] The propanoic acid component may influence the compound's pharmacokinetic properties and could potentially contribute to its biological activity.[6][7] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the antibacterial potential of this compound.
Postulated Mechanism of Action: A Sulfonamide-Based Approach
Sulfonamide antibiotics are synthetic antimicrobial agents that function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[3][] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids in bacteria.[2][] Humans are not affected by this mechanism as they obtain folic acid from their diet.[2][4][5]
The structural similarity between sulfonamides and the natural substrate of DHPS, para-aminobenzoic acid (PABA), allows them to bind to the active site of the enzyme, thereby blocking the folate synthesis pathway and leading to a bacteriostatic effect (inhibition of growth and multiplication).[2][3][5][] It is hypothesized that this compound may exert its antibacterial activity through a similar mechanism.
Caption: Postulated mechanism of action for this compound.
Experimental Protocols for Antibacterial Evaluation
A systematic evaluation of a novel antibacterial agent involves a tiered approach, beginning with in vitro susceptibility testing, followed by an assessment of its bactericidal or bacteriostatic properties, and concluding with an evaluation of its cytotoxicity to determine its therapeutic index.
In Vitro Antibacterial Susceptibility Testing
The initial step is to determine the spectrum of activity of the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Standardized methods such as the disk diffusion assay and broth microdilution for determining the Minimum Inhibitory Concentration (MIC) are recommended.[9][10][11][12]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13][14] The broth microdilution method is a widely used technique for this purpose.[14]
Materials:
-
This compound
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline or broth
-
Spectrophotometer
Procedure:
-
Preparation of the Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in MHB to achieve a range of concentrations.[14][16]
-
Preparation of Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth and inoculum) and a negative control (broth only).[14]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[13][16][17]
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13][14]
Caption: Workflow for MIC determination using the broth microdilution method.
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent that results in a 99.9% reduction in the initial bacterial inoculum. This assay helps to distinguish between bacteriostatic and bactericidal activity.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips and spreader
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto MHA plates.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Reading the Results: The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plates.
Data Presentation:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC) |
| S. aureus ATCC 25923 | |||
| E. coli ATCC 25922 | |||
| P. aeruginosa ATCC 27853 | |||
| MRSA Clinical Isolate |
-
Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 suggests bacteriostatic activity.
Cytotoxicity Assessment
It is crucial to evaluate the toxicity of the compound against mammalian cells to determine its selectivity and potential for therapeutic use.[18][19] The MTT assay is a common colorimetric method for assessing cell viability.[19][20][21]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).[20]
Caption: Workflow for the MTT cytotoxicity assay.
Advanced Studies: In Vivo Models
Should the compound demonstrate potent in vitro antibacterial activity and low cytotoxicity, preliminary in vivo efficacy studies may be warranted. Animal models of infection are valuable for evaluating the therapeutic potential of new antibacterial agents.[22][23] Simple models, such as using invertebrates like Caenorhabditis elegans or locusts, can provide a cost-effective initial assessment of in vivo activity.[24][25] More complex mammalian models, such as murine models of sepsis or pneumonia, can be employed for further preclinical development.[26]
Data Interpretation and Next Steps
The collective data from these assays will provide a comprehensive profile of the antibacterial properties of this compound. A promising candidate will exhibit:
-
Low MIC values against a broad spectrum of bacteria.
-
Bactericidal activity (low MBC/MIC ratio).
-
High IC₅₀ value in cytotoxicity assays, indicating a favorable therapeutic index (IC₅₀/MIC).
Based on these results, further studies could include mechanism of action elucidation, resistance development studies, and pharmacokinetic/pharmacodynamic (PK/PD) profiling.
References
-
Title: Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review Source: PubMed URL: [Link]
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Title: Synthesis and antibacterial activity of sulfonamides. SAR and DFT studies Source: ScienceDirect URL: [Link]
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Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Springer URL: [Link]
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Title: Sulfonamide (medicine) - Wikipedia Source: Wikipedia URL: [Link]
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Title: Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents Source: PubMed URL: [Link]
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Title: What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples Source: Cleveland Clinic URL: [Link]
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Title: Sulfonamide: Mechanism of Action & Uses - Video Source: Study.com URL: [Link]
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Title: Minimum Inhibitory Concentration (MIC) Test Source: Microbe Investigations URL: [Link]
-
Title: Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus Source: JOCPR URL: [Link]
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Title: Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria Source: ResearchGate URL: [Link]
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Title: Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Source: R Discovery URL: [Link]
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Title: Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria Source: SEAFDEC/AQD Institutional Repository URL: [Link]
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Title: An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials Source: ACS Publications URL: [Link]
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Title: Antimicrobial Susceptibility Testing Protocols - 1st Edition Source: Routledge URL: [Link]
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Title: Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs Source: ResearchGate URL: [Link]
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Title: Minimal Inhibitory Concentration (MIC) Source: Protocols.io URL: [Link]
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Title: LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: WOAH URL: [Link]
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Title: Antimicrobial Susceptibility Testing Protocols Source: NHBS Academic & Professional Books URL: [Link]
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Title: METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: Repositorio Institucional - Universidad de Las Américas URL: [Link]
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Title: Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host Source: PMC - NIH URL: [Link]
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Title: FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development Source: ASM Journals URL: [Link]
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Title: Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis Source: PMC - NIH URL: [Link]
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Title: A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila Source: NIH URL: [Link]
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Title: 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid Source: PMC - NIH URL: [Link]
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Application Notes and Protocols for Evaluating 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid in Cell-Based Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid, a potential cyclooxygenase-2 (COX-2) inhibitor, using cell-based assays. The protocols herein detail the necessary steps to determine the compound's inhibitory potency on COX-2, its selectivity over the COX-1 isoform, and its cytotoxic profile. By integrating established methodologies, this guide ensures a robust and reliable assessment of the compound's therapeutic potential. The experimental design emphasizes the use of lipopolysaccharide (LPS) to induce COX-2 expression in a suitable cell line, followed by the quantification of prostaglandin E2 (PGE2) as a measure of enzymatic activity. A parallel assessment of cytotoxicity is included to ensure that the observed effects are due to specific enzyme inhibition rather than general cellular toxicity.
Introduction: The Rationale for Selective COX-2 Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Two primary isoforms exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a crucial role in physiological functions such as maintaining the integrity of the gastrointestinal lining and mediating platelet aggregation. In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli like cytokines and endotoxins. This inducible nature makes COX-2 a prime therapeutic target for anti-inflammatory drugs.
Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 can lead to undesirable side effects, most notably gastrointestinal complications. The development of selective COX-2 inhibitors, therefore, represents a significant advancement, offering the potential for potent anti-inflammatory and analgesic effects with a reduced risk of such adverse events.[1][2][3][4] this compound is a compound of interest for its potential as a selective COX-2 inhibitor. This guide provides the necessary protocols to rigorously evaluate this hypothesis in a cell-based context.
Signaling Pathway and Mechanism of Action
The experimental approach detailed in this document is grounded in the well-established signaling pathway that governs inflammation-induced prostaglandin production.
Caption: LPS-induced COX-2 expression and inhibition by the test compound.
As depicted, lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, acts as a potent inflammatory stimulus. It binds to Toll-like Receptor 4 (TLR4) on the surface of immune cells, such as macrophages.[5] This interaction triggers a downstream signaling cascade, prominently involving the NF-κB pathway, which leads to the transcriptional activation of the COX-2 gene.[5][6] The resulting COX-2 enzyme then metabolizes arachidonic acid into various prostaglandins, with PGE2 being a key mediator of inflammation and pain.[7] The test compound, this compound, is hypothesized to selectively inhibit the enzymatic activity of COX-2, thereby reducing the production of PGE2 and its pro-inflammatory effects.
Experimental Workflow Overview
A systematic approach is essential for the comprehensive evaluation of the test compound. The following workflow outlines the key experimental stages:
Caption: Overall experimental workflow for compound evaluation.
Detailed Protocols
Materials and Reagents
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: this compound
-
Vehicle: Dimethyl sulfoxide (DMSO)
-
COX-2 Inducer: Lipopolysaccharide (LPS) from E. coli
-
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent and solubilization solution (e.g., DMSO).[8][9][10][11]
-
PGE2 Quantification: Prostaglandin E2 ELISA kit.[12][13][14]
-
COX-1 Activity Control: A suitable cell line with constitutive COX-1 expression (e.g., human platelet-rich plasma or U937 cells).
-
Buffers and Solutions: Phosphate-Buffered Saline (PBS), Trypsin-EDTA.
Protocol 1: Assessment of Cytotoxicity (MTT Assay)
Rationale: It is imperative to determine the concentration range at which the test compound does not exhibit significant cytotoxicity. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[8][9] This ensures that any observed decrease in PGE2 production is a result of COX-2 inhibition and not cell death.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, starting from a high concentration (e.g., 1 mM). Include a vehicle control (DMSO at the same final concentration as the test compound wells).
-
Treatment: Remove the old medium from the cells and add 100 µL of the various concentrations of the test compound or vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the CC50 (50% cytotoxic concentration).
Protocol 2: COX-2 Inhibition Assay (PGE2 Quantification)
Rationale: This assay directly measures the inhibitory effect of the test compound on COX-2 activity by quantifying the production of PGE2. LPS is used to induce high levels of COX-2 expression in the RAW 264.7 cells.[7][15][16][17]
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2.5 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2X serial dilution of the test compound in culture medium at concentrations below the determined CC50. Include a vehicle control.
-
Pre-treatment: Remove the old medium and add 100 µL of the diluted test compound or vehicle control to the respective wells. Pre-incubate for 1 hour at 37°C.[18]
-
COX-2 Induction: Add 10 µL of LPS solution (to a final concentration of 1 µg/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 1,000 x g for 10 minutes. Carefully collect the supernatant for PGE2 analysis.
-
PGE2 Measurement: Quantify the PGE2 concentration in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.[12][18]
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated, vehicle-treated control. Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration at which 50% of COX-2 activity is inhibited).
Protocol 3: COX-1 Selectivity Assay
Rationale: To assess the selectivity of the test compound, its inhibitory activity against COX-1 must be determined. This can be achieved using a cell line that constitutively expresses COX-1 or through a whole blood assay.[19]
Procedure (using a COX-1 expressing cell line, e.g., U937):
-
Cell Seeding: Seed U937 cells into a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound, including a vehicle control.
-
Arachidonic Acid Addition: Add exogenous arachidonic acid to initiate the COX-1 enzymatic reaction.
-
Incubation: Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Supernatant Collection and PGE2 Measurement: Collect the supernatant and measure the PGE2 concentration using an ELISA kit.
-
Data Analysis: Calculate the IC50 for COX-1 inhibition as described for the COX-2 assay.
-
Selectivity Index Calculation: The selectivity index (SI) is calculated as the ratio of the IC50 values: SI = IC50 (COX-1) / IC50 (COX-2) [20] A higher SI value indicates greater selectivity for COX-2.
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear and concise table for easy comparison.
| Parameter | This compound | Celecoxib (Reference Compound) |
| CC50 (µM) | Experimental Value | >100 |
| COX-2 IC50 (µM) | Experimental Value | Literature Value (e.g., 0.05) |
| COX-1 IC50 (µM) | Experimental Value | Literature Value (e.g., 5.0) |
| Selectivity Index (COX-1/COX-2) | Calculated Value | ~100 |
A high selectivity index, significantly greater than 1, for this compound would support the hypothesis that it is a selective COX-2 inhibitor. The CC50 value should be substantially higher than the COX-2 IC50 to ensure a therapeutic window where the compound is effective without being toxic to the cells.
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound as a potential selective COX-2 inhibitor. By systematically assessing its cytotoxicity, inhibitory potency against COX-2, and selectivity over COX-1, researchers can gain critical insights into its therapeutic potential. These cell-based assays are a crucial first step in the drug discovery and development process, providing the foundational data necessary for further preclinical and clinical investigation.
References
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The Strategic Utility of 2-Methyl-2-(4-sulfamoylphenyl)propanoic Acid in Modern Organic Synthesis
Introduction: A Bifunctional Building Block for Complex Molecule Synthesis
In the landscape of organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Methyl-2-(4-sulfamoylphenyl)propanoic acid is a bifunctional scaffold of significant interest, particularly in the development of novel therapeutic agents. This molecule uniquely combines the pharmacologically relevant 2-arylpropanoic acid motif, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), with a versatile sulfonamide functionality. The sulfonamide group is a well-established pharmacophore, crucial for the activity of a wide array of drugs, including diuretics, antibiotics, and selective COX-2 inhibitors.
This technical guide provides an in-depth exploration of this compound as a building block. We will detail a plausible and robust synthetic protocol, explore its key applications with step-by-step experimental methodologies, and provide insights into the chemical principles that underpin its utility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Physicochemical and Spectroscopic Data
| Property | Predicted/Representative Value |
| Molecular Formula | C₁₀H₁₃NO₄S |
| Molecular Weight | 243.28 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available; expected to be a high-melting solid. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Insoluble in nonpolar solvents (e.g., Hexane). |
| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted δ (ppm): 12.5 (s, 1H, COOH), 7.8 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 7.3 (s, 2H, SO₂NH₂), 2.5 (s, 1H, CH - obscured by DMSO), 1.5 (s, 6H, 2xCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Predicted δ (ppm): 177 (C=O), 148 (Ar-C), 143 (Ar-C), 128 (Ar-CH), 126 (Ar-CH), 48 (quaternary C), 25 (CH₃) |
| IR (KBr, cm⁻¹) | Characteristic Peaks: 3400-3200 (N-H stretch), 3300-2500 (O-H stretch, broad), 1700 (C=O stretch), 1340 & 1160 (S=O stretch) |
Synthetic Protocol: A Multi-step Approach
A direct, literature-cited synthesis for this compound is not prominently documented. However, a reliable synthetic route can be devised based on well-established organic transformations. The following protocol outlines a plausible multi-step synthesis starting from readily available 4-aminotoluene. This approach leverages a key 1,2-aryl migration step, a powerful method for the synthesis of 2-arylpropanoic acids.[1]
Diagram of Synthetic Pathway
Caption: Plausible synthetic route to the target compound.
Step-by-Step Experimental Protocol
Step 1: Protection of the Amine (Acetylation)
-
To a solution of 4-aminotoluene (1.0 eq) in pyridine (5 vol), add acetic anhydride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into cold water and collect the precipitated solid by filtration. Wash with water and dry to afford 4-acetamidotoluene.
-
Causality: The acetyl group protects the reactive aniline from participating in subsequent electrophilic reactions and serves as a directing group.
-
Step 2: Friedel-Crafts Acylation
-
To a suspension of anhydrous aluminum chloride (2.5 eq) in dichloromethane (10 vol), add 4-acetamidotoluene (1.0 eq) at 0 °C.
-
Add bromoacetyl bromide (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-acetamido-α-bromoacetophenone.
-
Causality: This classic electrophilic aromatic substitution introduces the acetyl group, which will be elaborated into the 2-methylpropanoic acid moiety.
-
Step 3: Methylation and 1,2-Aryl Migration
-
Prepare a solution of methylmagnesium iodide (3.0 eq) in diethyl ether.
-
Add a solution of 4-acetamido-α-bromoacetophenone (1.0 eq) in THF dropwise to the Grignard reagent at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
The reaction undergoes a 1,2-aryl migration upon warming and workup.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate. The crude product, methyl 2-(4-acetamidophenyl)-2-methylpropanoate, can be purified by column chromatography.
-
Causality: The excess Grignard reagent not only adds a methyl group but also facilitates the rearrangement of the aryl group to the adjacent carbon, forming the desired 2-aryl-2-methylpropanoate core.[1]
-
Step 4: Deprotection and Hydrolysis
-
Reflux the ester from the previous step in 6 M aqueous HCl for 6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
The product, 2-(4-aminophenyl)-2-methylpropanoic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry.
-
Causality: Acidic hydrolysis removes the acetyl protecting group and cleaves the methyl ester to reveal the free carboxylic acid and aniline functionalities.
-
Step 5: Diazotization, Sulfonylation, and Amination
-
Dissolve 2-(4-aminophenyl)-2-methylpropanoic acid (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst.
-
Add the cold diazonium salt solution to the SO₂/CuCl solution and stir at room temperature for 1 hour.
-
Pour the mixture into ice water and extract the resulting sulfonyl chloride with ethyl acetate.
-
Carefully add the ethyl acetate solution of the sulfonyl chloride to an excess of concentrated aqueous ammonia at 0 °C.
-
Stir vigorously for 1 hour, then separate the layers.
-
Acidify the aqueous layer with concentrated HCl to precipitate the final product, this compound.
-
Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water).
-
Causality: This sequence transforms the aniline into a sulfonamide via a Sandmeyer-type reaction to form the sulfonyl chloride, followed by nucleophilic substitution with ammonia.
-
Applications in Organic Synthesis
The bifunctional nature of this compound makes it a valuable building block for creating diverse molecular scaffolds, particularly in the synthesis of NSAID-sulfonamide conjugates and in library synthesis for drug discovery.
Application 1: Synthesis of NSAID-Sulfonamide Conjugates
The carboxylic acid moiety of the title compound can be readily coupled with various amines, including other pharmacologically active molecules, to form amide bonds. A prominent application is the synthesis of mutual prodrugs or conjugates of NSAIDs and sulfonamides.[2][3][4] These conjugates aim to combine the anti-inflammatory properties of the NSAID moiety with the therapeutic effects of the sulfonamide, potentially leading to synergistic effects or improved side-effect profiles.
Caption: General workflow for amide bond formation.
This protocol describes a general procedure for the coupling of this compound with a generic primary amine.
-
Activation of the Carboxylic Acid:
-
Suspend this compound (1.0 eq) in dichloromethane (10 vol).
-
Add a catalytic amount of DMF (1-2 drops).
-
Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.
-
Causality: Conversion of the carboxylic acid to the more reactive acyl chloride is necessary for efficient acylation of the amine.[5]
-
-
-
Amide Bond Formation:
-
Dissolve the crude acyl chloride in anhydrous dichloromethane (5 vol).
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in anhydrous dichloromethane (5 vol).
-
Add the acyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The base neutralizes the HCl generated during the reaction.[6]
-
-
-
Workup and Purification:
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired N-substituted 2-methyl-2-(4-sulfamoylphenyl)propanamide.
-
Application 2: Solid-Phase Synthesis of Peptide and Peptidomimetic Libraries
The title compound can be anchored to a solid support via its carboxylic acid group, leaving the sulfonamide moiety available for further functionalization. This approach is highly valuable in combinatorial chemistry and the solid-phase synthesis of peptide or peptidomimetic libraries.[7] The sulfonamide can be N-alkylated or N-acylated to introduce diversity into the final products.
Caption: Workflow for solid-phase diversification.
-
Resin Loading:
-
Swell a suitable resin (e.g., Wang or Rink amide resin) in DMF.
-
Activate the carboxylic acid of this compound (3.0 eq) with a coupling agent such as HBTU/DIEA or DIC/HOBt in DMF.
-
Add the activated acid to the swollen resin and agitate for 4-12 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
Causality: Covalent attachment to the solid support facilitates purification by simple filtration and washing, enabling the use of excess reagents to drive reactions to completion.[8]
-
-
-
N-Alkylation of the Sulfonamide:
-
Swell the resin-bound building block in anhydrous THF.
-
Add a strong, non-nucleophilic base such as sodium hydride (5.0 eq) or DBU (5.0 eq) and agitate for 1 hour to deprotonate the sulfonamide.
-
Add the desired alkylating agent (e.g., an alkyl halide, 5.0 eq) and agitate at room temperature or with gentle heating until the reaction is complete (monitor by cleaving a small amount of resin and analyzing by LC-MS).
-
Wash the resin thoroughly with THF, DMF, DCM, and methanol, then dry.
-
Causality: The sulfonamide proton is acidic and can be removed by a strong base to generate a nucleophilic nitrogen that reacts with the electrophilic alkylating agent.
-
-
-
Cleavage and Purification:
-
Treat the resin with a cleavage cocktail appropriate for the resin and any side-chain protecting groups (e.g., 95% TFA in water for Wang resin).
-
Agitate for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the solid by centrifugation or filtration and purify by preparative HPLC to yield the N-alkylated this compound.
-
Conclusion: A Versatile Scaffold for Future Discovery
This compound represents a highly valuable and versatile building block for organic synthesis. Its bifunctional nature allows for selective manipulation of either the carboxylic acid or the sulfonamide group, providing access to a wide range of complex molecules. The protocols and applications detailed herein demonstrate its potential in the synthesis of novel NSAID conjugates, the construction of diverse chemical libraries, and ultimately, in the acceleration of drug discovery programs. As the demand for novel and effective therapeutic agents continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in shaping the future of medicinal chemistry.
References
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Synthesis of Novel Mutual Pro-drugs by coupling of Ibuprofen (NSAID) with Sulfa drugs. International Journal of ChemTech Research.[2]
-
Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. Indian Journal of Pharmaceutical Sciences.[3]
-
Synthesize of New Ibuprofen and Naproxen Sulphonamide Conjugate with Anti-Inflammatory Study and Molecular Docking Study. International Journal Of Pharmaceutical Quality Assurance.[9]
-
Synthesis and Preliminary Pharmacological Study of Sulfonamide Conjugates with Ibuprofen and Indomethacin as New Anti-Inflammatory Agents. Basrah Journal of Pharmaceutical Sciences.[4][10]
-
Darzens Reaction. Organic Chemistry Portal.[11]
-
Darzens reaction. Wikipedia.[12]
-
Willgerodt rearrangement. Wikipedia.[13]
-
Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds. US Patent 8,633,223 B2.[4][7]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.[7]
-
20.6: Reactions of Amines. Chemistry LibreTexts.[5]
-
Solid-phase peptide synthesis. Digital CSIC.
-
Reactions of Amines. University of Minnesota.[14]
-
Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide. Journal of the Chemical Society, Perkin Transactions 1.[15]
-
Unraveling the Past: A Technical History of 2-Methylpropanoic Acid's Discovery and Characterization. BenchChem.[16]
-
23.3. Reactions of amines | Organic Chemistry II. Lumen Learning.[6]
-
proton NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry.[17]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.[8]
-
Preparation of 2-arylpropanoic acids by oxidative aryl migration in (β-aryl-β-hydroxy)alkyl phenyl selenides. Journal of the Chemical Society, Perkin Transactions 1.[1]
-
Reaction between carboxylic acids and amines. Chemistry Stack Exchange.[18]
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Application Notes & Protocols: A Guide to the Rational Design of 2-Methyl-2-(4-sulfamoylphenyl)propanoic Acid Analogs for Enhanced Potency
Abstract
This document provides a comprehensive guide for researchers engaged in the development of novel analogs based on the 2-methyl-2-(4-sulfamoylphenyl)propanoic acid scaffold. The primary objective is to enhance inhibitory potency against the target enzyme, presumed to be a member of the carbonic anhydrase family, a critical target in various therapeutic areas.[1][2] We will delve into the foundational structure-activity relationships (SAR), outline rational design strategies, provide detailed protocols for chemical synthesis and biological evaluation, and present a framework for data interpretation and lead optimization. The methodologies described herein are designed to be self-validating and are grounded in established principles of medicinal chemistry and enzymology.
Introduction: The Rationale for Analog Development
The parent molecule, this compound, possesses a benzenesulfonamide core structure, which is the hallmark of classical carbonic anhydrase (CA) inhibitors.[2] Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3] Their dysregulation is implicated in pathologies such as glaucoma, epilepsy, and certain types of cancer, making them a significant therapeutic target.[1][4]
While the parent scaffold provides a validated starting point, the development of analogs with improved potency offers several distinct advantages:
-
Reduced Therapeutic Dose: Higher potency can lead to lower required doses, minimizing potential off-target effects and improving patient safety profiles.
-
Enhanced Isoform Selectivity: The human body expresses 15 CA isoforms with varied tissue distribution and physiological roles.[5] Fine-tuning the molecular structure can achieve greater selectivity for a specific disease-relevant isoform (e.g., CA IX in tumors) over off-target isoforms (e.g., cytosolic CA I and II), thereby mitigating side effects.[6]
-
Improved Pharmacokinetic Properties: Modifications can optimize absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better bioavailability and a more favorable dosing regimen.[7]
This guide will walk researchers through an integrated workflow, from computational design to in vitro validation, for discovering next-generation inhibitors with superior therapeutic potential.
Section 1: Deconstructing the Pharmacophore
Understanding the role of each molecular fragment is crucial for rational drug design. The inhibitory activity of benzenesulfonamide-based compounds against carbonic anhydrase is well-characterized.[8] The essential pharmacophore consists of three key components that interact with the enzyme's active site.
-
The Zinc-Binding Group (ZBG): The unsubstituted sulfonamide moiety (-SO₂NH₂) is paramount for potent inhibition.[2] The nitrogen atom of the sulfonamide deprotonates and coordinates directly to the catalytic Zn²⁺ ion located at the bottom of the active site, displacing the zinc-bound water molecule and shutting down the catalytic cycle.[2][4]
-
The Aromatic Ring: The phenyl ring serves as a central scaffold, orienting the ZBG for optimal zinc coordination. It also engages in van der Waals and hydrophobic interactions with nonpolar residues lining the active site. The electronic properties of this ring, influenced by substituents, can directly affect the acidity and binding affinity of the sulfonamide group.[8]
-
The "Tail" Moiety: The 2-methyl-2-propanoic acid portion extends from the aromatic ring toward the entrance of the active site. This "tail" can form additional interactions with residues in the middle and outer regions of the active site cavity. Modifications to this tail are a primary strategy for modulating potency and achieving isoform specificity.[3]
Caption: The iterative workflow for rational drug design and lead optimization.
Section 3: Protocol for Chemical Synthesis
The following is a generalized protocol for the synthesis of analogs based on the parent scaffold. Specific reaction conditions may require optimization for each unique analog. An example pathway is shown for converting the carboxylic acid to a tetrazole bioisostere.
Protocol 3.1: Synthesis of a Tetrazole Analog
-
Objective: To synthesize 5-(1-(4-sulfamoylphenyl)-1-methylethyl)-2H-tetrazole, a bioisosteric analog of the parent compound.
-
Rationale: This multi-step synthesis first protects the sulfonamide, converts the carboxylic acid to a nitrile, and then forms the tetrazole ring via cycloaddition.
Materials:
-
This compound
-
Acetonitrile (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (aqueous)
-
Trifluoroacetic anhydride
-
Pyridine (anhydrous)
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride
-
Toluene (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment (silica gel, HPLC).
Step-by-Step Methodology:
-
Amide Formation: a. Suspend the starting carboxylic acid (1.0 eq) in anhydrous acetonitrile. b. Add thionyl chloride (1.2 eq) dropwise at 0°C and stir for 2 hours at room temperature to form the acyl chloride. c. Cool the reaction mixture again to 0°C and slowly add an excess of aqueous ammonia solution. d. Stir for 1 hour, then extract the product with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated to yield the primary amide.
-
Nitrile Formation (Dehydration of Amide): a. Dissolve the amide (1.0 eq) in anhydrous pyridine. b. Cool to 0°C and add trifluoroacetic anhydride (1.5 eq) dropwise. c. Allow the reaction to warm to room temperature and stir overnight. d. Quench the reaction with water and extract the nitrile product with dichloromethane. Purify via silica gel chromatography.
-
Tetrazole Ring Formation (Cycloaddition): a. Dissolve the nitrile (1.0 eq), sodium azide (2.0 eq), and triethylamine hydrochloride (2.0 eq) in anhydrous toluene. b. Heat the mixture to reflux (approx. 110°C) and stir for 24-48 hours, monitoring by TLC. c. Cool the reaction, acidify with 2M HCl to pH ~2, and extract the tetrazole product with ethyl acetate. d. Purify the crude product by recrystallization or chromatography.
-
Final Characterization: a. Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). b. Assess purity using reverse-phase HPLC (purity should be >95% for biological testing).
Section 4: Protocol for Biological Evaluation
To determine the potency of the newly synthesized analogs, a robust and reproducible in vitro assay is required. The colorimetric esterase activity assay is a standard, high-throughput method for screening CA inhibitors. [1][9] Protocol 4.1: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Method)
-
Principle: Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, monitored by the increase in absorbance at 405 nm, is proportional to enzyme activity. Inhibitors will decrease this rate. [1]* Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for each analog against a target CA isoform (e.g., human CA II).
Materials and Reagents:
-
Enzyme: Purified human carbonic anhydrase II (e.g., from Sigma-Aldrich).
-
Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate: p-Nitrophenyl acetate (p-NPA), prepared as a 3 mM stock in acetonitrile.
-
Test Compounds: Analogs dissolved in DMSO to create 10 mM stock solutions.
-
Positive Control: Acetazolamide (a known CA inhibitor). [10]* Equipment: 96-well clear, flat-bottom microplate; multichannel pipette; microplate reader capable of kinetic measurements at 405 nm.
Step-by-Step Methodology:
-
Reagent Preparation: a. Prepare the Assay Buffer. b. Prepare a working solution of CA enzyme (e.g., 0.1 mg/mL) in cold Assay Buffer immediately before use. c. Prepare serial dilutions of your test compounds and the positive control (Acetazolamide) in Assay Buffer. A typical final concentration range would be 0.1 nM to 100 µM. Include a DMSO vehicle control.
-
Assay Plate Setup (in triplicate): a. Blank Wells: 180 µL Assay Buffer + 20 µL Substrate Solution (added in step 4). b. Maximum Activity Wells (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution. c. Inhibitor Wells: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.
-
Pre-incubation: a. Add the buffer, DMSO/inhibitor, and enzyme solution to the wells as described above. b. Gently tap the plate to mix. c. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation and Measurement: a. Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells. b. Immediately place the plate in the microplate reader. c. Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.
Data Analysis:
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)] * 100
-
-
Determine IC₅₀: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Section 5: Data Interpretation and Lead Optimization
The IC₅₀ values obtained from the biological assay allow for a quantitative comparison of the analogs and the establishment of a structure-activity relationship (SAR).
Table 1: Hypothetical Potency Data for Synthesized Analogs
| Compound ID | R₁ (Tail Moiety) | R₂ (Aromatic Sub.) | IC₅₀ vs. hCA II (nM) | Fold Improvement |
| Parent | -C(CH₃)₂COOH | H | 125 | 1.0x |
| ANA-01 | -C(CH₃)₂CONH₂ | H | 250 | 0.5x |
| ANA-02 | -C(CH₃)₂-Tetrazole | H | 45 | 2.8x |
| ANA-03 | -C(CH₃)₂-Tetrazole | 3-F | 12 | 10.4x |
| ANA-04 | -C(C₂H₅)₂-Tetrazole | 3-F | 88 | 1.4x |
| ANA-05 | -C(CH₃)₂COOH | 3-F | 95 | 1.3x |
Interpretation of SAR:
-
Bioisostere Success: Comparing the Parent (125 nM) to ANA-02 (45 nM) demonstrates that replacing the carboxylic acid with a tetrazole ring is a highly effective strategy for improving potency (2.8-fold). The intermediate amide ANA-01 was significantly less potent, highlighting the need for an acidic moiety.
-
Aromatic Substitution Synergy: Adding a fluorine atom to the aromatic ring of the tetrazole analog (ANA-03 ) resulted in a further significant boost in potency to 12 nM, an over 10-fold improvement from the parent compound. This suggests a favorable electronic or steric interaction. The same substitution on the parent compound (ANA-05 ) had only a minor effect.
-
Steric Constraints: Increasing the steric bulk at the gem-dialkyl position from methyl (ANA-03 , 12 nM) to ethyl (ANA-04 , 88 nM) was detrimental to potency, indicating a tight fit in this region of the active site.
Lead Optimization: Based on this data, ANA-03 emerges as the lead compound. The next steps in the optimization cycle would involve:
-
Exploring other substitutions at different positions on the aromatic ring of the tetrazole scaffold.
-
Testing the lead compound against other CA isoforms (e.g., CA I, IV, IX, XII) to determine its selectivity profile.
-
Initiating preliminary pharmacokinetic (ADME) studies.
Conclusion
The development of potent and selective analogs of this compound is a viable strategy for discovering novel therapeutics targeting the carbonic anhydrase enzyme family. A rational, multi-faceted approach that combines computational modeling, targeted chemical synthesis, and robust biological evaluation is essential for success. The protocols and strategies outlined in this document provide a foundational framework for researchers to systematically explore the chemical space around this validated scaffold, leading to the identification of lead candidates with significantly improved potency and potentially superior drug-like properties.
References
- Supuran, C. T. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in Drug Research, 60, 171-204.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem Technical Library.
- BenchChem. (2025). The Structure-Activity Relationship of Carbonic Anhydrase II Inhibitors: An In-depth Technical Guide. BenchChem Technical Library.
-
Jain, A., et al. (2000). Development of Quantitative Structure−Activity Relationship and Classification Models for a Set of Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 43(8), 1541-1549. [Link]
- BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Carbonic Anhydrase I (CA1) Inhibition. BenchChem Technical Library.
-
De Simone, G., et al. (2010). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 53(2), 689-695. [Link]
-
El-Gohary, N. S., & Shaaban, M. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA, 3(4), FSO236. [Link]
-
Ghorai, S., et al. (2020). Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors: Detailed Insight for future development as anti-glaucoma agents. Bioorganic Chemistry, 95, 103513. [Link]
-
Ahmad, S., et al. (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International Journal of Molecular Sciences, 24(17), 13456. [Link]
-
PubMed. (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. National Library of Medicine. [Link]
-
Elsayad, K., et al. (2023). Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II. Frontiers in Chemistry, 11. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
ZU Scholars. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Zayed University Institutional Repository. [Link]
-
Kamal, A., et al. (2021). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry, 12(12), 2058-2063. [Link]
-
Drug Hunter. (2023). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. drughunter.com. [Link]
-
ResearchGate. (2023). (PDF) Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. ResearchGate. [Link]
-
MSD Manual Professional Edition. (2023). Sulfonamides. MSD Manuals. [Link]
-
Angeli, A., et al. (2021). Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies. Molecules, 26(14), 4293. [Link]
-
ResearchGate. (2017). (PDF) Antimicrobial sulfonamide drugs. ResearchGate. [Link]
-
Tačić, A., et al. (2017). ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of Engineering & Processing Management, 9(1), 11-25. [Link]
-
AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Akademik Veri Yönetim Sistemi. [Link]
-
Fuchs, M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7291. [Link]
-
Fun, H.-K., et al. (2009). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o542. [Link]
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Application Note: High-Throughput Screening for Modulators of Novel Therapeutic Targets Using 2-methyl-2-(4-sulfamoylphenyl)propanoic acid
For: Researchers, scientists, and drug development professionals.
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel bioactive compounds.[1][2][3][4] This application note provides a detailed protocol for the use of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid in a high-throughput screening campaign. While the specific biological targets of this compound are still under investigation, its structural motifs, featuring a sulfonamide group and a propanoic acid moiety, suggest potential activity against a range of enzymes and cellular pathways implicated in various diseases.[5][6][7] Sulfonamides are a well-established class of compounds with diverse therapeutic applications, including antibacterial and anticancer activities.[5][6][8] This guide will present a hypothetical cell-based assay to screen for compounds that modulate a specific signaling pathway, providing researchers with a robust framework for their own HTS campaigns.
Introduction: The Scientific Rationale
The compound this compound possesses two key functional groups that are of significant interest in medicinal chemistry: the sulfonamide and the propanoic acid. The sulfonamide group is a versatile pharmacophore found in a wide array of FDA-approved drugs, known to interact with various enzymes and receptors.[6][7] Propanoic acid derivatives have also demonstrated a broad spectrum of biological activities, including anti-inflammatory and antimicrobial effects.[9][10][11]
Given these characteristics, we hypothesize that this compound may act as a modulator of cellular signaling pathways involved in inflammation or proliferation. For the purpose of this application note, we will outline a hypothetical HTS campaign to identify inhibitors of a constitutively active, engineered NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) reporter cell line. The NF-κB pathway is a critical regulator of the inflammatory response, and its dysregulation is associated with numerous diseases, making it an attractive target for drug discovery.
Assay Principle
The proposed assay utilizes a human embryonic kidney (HEK293) cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element. In this engineered cell line, the NF-κB pathway is constitutively active, leading to continuous expression of luciferase. Small molecule inhibitors of this pathway will suppress luciferase expression, resulting in a decrease in luminescence. This reduction in signal serves as the primary readout for identifying "hit" compounds.
Materials and Equipment
Reagents and Consumables
-
This compound (or other test compounds)
-
HEK293-NF-κB Luciferase Reporter Cell Line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
DMSO (cell culture grade)
-
Luciferase Assay Reagent
-
384-well white, solid-bottom assay plates
-
Sterile reagent reservoirs
Equipment
-
Automated liquid handler
-
Multimode plate reader with luminescence detection capabilities
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Biosafety cabinet
Experimental Protocols
PART 1: Assay Development and Miniaturization
The initial phase of any HTS campaign involves the development and optimization of the assay in a smaller format before scaling up.[12][13]
1.1 Cell Seeding Density Optimization
-
Prepare Cell Suspension: Culture HEK293-NF-κB cells to ~80% confluency. Harvest the cells using Trypsin-EDTA, neutralize with complete media, and centrifuge. Resuspend the cell pellet in fresh media to create a single-cell suspension.
-
Cell Counting: Accurately count the cells using a hemocytometer or an automated cell counter.
-
Serial Dilution: Prepare a series of cell dilutions to test seeding densities ranging from 1,000 to 10,000 cells per well in a 384-well plate.
-
Plate Seeding: Dispense 40 µL of each cell dilution into multiple wells of a 384-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Luminescence Measurement: Add 10 µL of luciferase assay reagent to each well and measure the luminescence signal.
-
Analysis: Determine the optimal cell seeding density that yields a robust and reproducible signal.
1.2 DMSO Tolerance
-
Seed Cells: Plate the cells at the optimized density determined in the previous step.
-
Prepare DMSO Dilutions: Create a serial dilution of DMSO in culture media, with final concentrations ranging from 0.1% to 2%.
-
Compound Addition: Add the DMSO dilutions to the cells.
-
Incubation and Measurement: Incubate for the desired assay duration (e.g., 24 hours) and then measure luciferase activity.
-
Analysis: Identify the highest DMSO concentration that does not significantly affect cell viability or the assay signal.[13]
PART 2: High-Throughput Screening Workflow
The following protocol is designed for a large-scale screen of a small molecule library, including this compound as a test compound.[2][3]
2.1 Plate Preparation
-
Compound Plating: Using an automated liquid handler, transfer 100 nL of each compound from the source library plates to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 50 µL assay volume, with a final DMSO concentration of 0.1%.[12][13]
-
Control Wells: Designate specific wells for positive and negative controls.
-
Negative Control: Add 100 nL of DMSO (no compound).
-
Positive Control: Add a known inhibitor of the NF-κB pathway at a concentration that gives maximal inhibition (e.g., 10 µM Bortezomib).
-
2.2 Cell Seeding
-
Prepare Cell Suspension: Prepare a bulk suspension of HEK293-NF-κB cells at the optimized seeding density in assay medium.
-
Dispense Cells: Use an automated dispenser to add 40 µL of the cell suspension to each well of the compound-containing plates.
2.3 Incubation
-
Incubate Plates: Gently mix the plates on a plate shaker for 1 minute and then incubate for 24 hours at 37°C and 5% CO2.
2.4 Signal Detection
-
Equilibrate Reagents: Bring the luciferase assay reagent to room temperature.
-
Reagent Addition: Using a liquid handler, add 10 µL of the luciferase assay reagent to each well.
-
Incubate: Incubate the plates at room temperature for 10 minutes, protected from light, to allow the luminescent signal to stabilize.
-
Read Plates: Measure the luminescence signal using a plate reader.
HTS Workflow Diagram
Caption: High-throughput screening workflow from plate preparation to data analysis.
Hypothetical Signaling Pathway Diagram
Caption: Hypothetical inhibition of the NF-κB signaling pathway by the test compound.
Data Analysis
Rigorous data analysis is crucial for the success of any HTS campaign.[14][15][16]
Quality Control
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[12] It is calculated using the signals from the positive and negative controls:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
σ_p and σ_n are the standard deviations of the positive and negative controls.
-
μ_p and μ_n are the means of the positive and negative controls.
| Parameter | Value | Interpretation |
| Z'-factor > 0.5 | Excellent | The assay is robust and suitable for HTS.[12] |
| 0 < Z'-factor < 0.5 | Marginal | The assay may be acceptable but requires optimization. |
| Z'-factor < 0 | Unacceptable | The assay is not suitable for screening. |
Hit Identification
A "hit" is a compound that produces a statistically significant effect in the assay.[3] The Z-score is a common method for hit selection:
Z-score = (x - μ) / σ
Where:
-
x is the raw signal of a test well.
-
μ is the mean signal of the negative control wells on the same plate.
-
σ is the standard deviation of the negative control wells.
Compounds with a Z-score ≤ -3 are typically considered primary hits.
Hit Confirmation and Follow-up Studies
-
Primary Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.
-
Dose-Response Analysis: Perform a dose-response study on the confirmed hits to determine their potency (IC50).[17]
-
Counter-Screening: Use an orthogonal assay to eliminate false positives. For example, a cell viability assay can be used to identify compounds that are cytotoxic rather than specific inhibitors of the NF-κB pathway.[18][19]
-
Structure-Activity Relationship (SAR): Analyze the chemical structures of the validated hits to identify common scaffolds and guide further chemical optimization.[12]
Conclusion
This application note provides a comprehensive and robust framework for utilizing this compound and other small molecules in a high-throughput screening campaign. By following the detailed protocols for assay development, execution, and data analysis, researchers can effectively identify and validate novel modulators of their biological target of interest. The hypothetical example of an NF-κB reporter assay illustrates how these principles can be applied to a specific, disease-relevant pathway, paving the way for the discovery of new therapeutic leads.
References
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Quantitative high-throughput screening data analysis: challenges and recent advances - PMC - NIH. (URL: [Link])
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Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway - Dove Medical Press. (URL: [Link])
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Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (URL: [Link])
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High-throughput screening - Wikipedia. (URL: [Link])
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2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid - PMC - NIH. (URL: [Link])
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Visualization, Data Extraction, and Multiparametric Analysis of 3D Pancreatic and Colorectal Cancer Cell Lines for High-Throughput Screening - MDPI. (URL: [Link])
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Synthesis, IR Characterization, Molecular Docking and In-vitro Antibacterial Analysis of 2-{[(4-methylphenyl) amino]-3-sulphonyl} propanoic acid - ResearchGate. (URL: [Link])
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Synthesis of (2E)-2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)prop-2-enoic acid (VUFB 20609) and 2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)propanoic acid (VUFB 20584) as potential antileukotrienic agents - PubMed. (URL: [Link])
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Figure 1. The structures of the two administered compounds (compound 1;... - ResearchGate. (URL: [Link])
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High-Throughput Screening and Proteomic Characterization of Compounds Targeting Myeloid-Derived Suppressor Cells - PubMed. (URL: [Link])
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Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed. (URL: [Link])
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Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. (URL: [Link])
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An Innovative High-Throughput Screening Approach for Discovery of Small Molecules That Inhibit TNF Receptors - PubMed. (URL: [Link])
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Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed. (URL: [Link])
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Application Notes and Protocols for In Vivo Experimental Design with 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid
Introduction: A Strategic Approach to In Vivo Evaluation
The preclinical in vivo assessment of a novel chemical entity, such as 2-methyl-2-(4-sulfamoylphenyl)propanoic acid, is a critical phase in the drug discovery and development continuum. The structural features of this molecule, specifically the propanoic acid moiety, suggest a potential classification as a non-steroidal anti-inflammatory drug (NSAID). The presence of a sulfonamide group may also confer additional pharmacological properties. This guide provides a comprehensive framework for the systematic in vivo evaluation of this compound, focusing on pharmacokinetics, pharmacodynamics (anti-inflammatory and analgesic activity), and preliminary toxicology. The protocols outlined herein are designed to be robust, reproducible, and in alignment with regulatory expectations for preclinical research.[1][2]
Our approach is grounded in the principle of a logical, stepwise progression of studies, where data from initial pharmacokinetic and tolerability assessments inform the design of subsequent efficacy and safety evaluations. This iterative process ensures the efficient use of resources and adherence to ethical guidelines for animal welfare.
Part 1: Pharmacokinetic Profiling - Understanding "What the Body Does to the Drug"
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to designing meaningful pharmacodynamic and toxicological studies. The primary objective of these initial pharmacokinetic (PK) studies is to determine key parameters such as bioavailability, half-life (t½), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).
Protocol 1: Single-Dose Pharmacokinetic Study in Rodents
Objective: To characterize the pharmacokinetic profile of this compound following a single intravenous (IV) and oral (PO) administration in rats.
Animal Model: Male Sprague-Dawley rats (n=6-8 per group), weighing 250-300g.
Methodology:
-
Acclimatization: Animals should be acclimatized for a minimum of one week prior to the study, with ad libitum access to food and water.
-
Dosing:
-
IV Group: Administer this compound at a dose of 2 mg/kg via the tail vein. The compound should be formulated in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG400, and 55% saline).
-
PO Group: Administer this compound at a dose of 20 mg/kg via oral gavage. The compound can be formulated as a suspension in 0.5% methylcellulose.
-
-
Blood Sampling: Collect sparse blood samples (approximately 0.2 mL) from the saphenous vein at pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[3][4][5][6][7]
Data Analysis:
Pharmacokinetic parameters will be calculated using non-compartmental analysis software. Key parameters are summarized in the table below.
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t½ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (calculated from the ratio of PO to IV AUC) |
Visualization of the Pharmacokinetic Study Workflow:
Caption: Workflow for a single-dose pharmacokinetic study.
Part 2: Pharmacodynamic Evaluation - Assessing Therapeutic Potential
Based on the structural similarity of this compound to known NSAIDs, the primary pharmacodynamic endpoints to investigate are its anti-inflammatory and analgesic effects.
Potential Mechanism of Action: COX Inhibition
NSAIDs primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.
Visualization of the Cyclooxygenase Pathway:
Caption: Hypothesized mechanism of action via COX inhibition.
Protocol 2: Carrageenan-Induced Paw Edema in Rats for Anti-Inflammatory Activity
This is a widely accepted and reproducible model of acute inflammation.[8][9][10][11][12][13][14]
Objective: To evaluate the anti-inflammatory effect of this compound in a model of acute inflammation.
Animal Model: Male Wistar rats (n=8-10 per group), weighing 180-220g.
Methodology:
-
Acclimatization: Acclimate animals for at least one week.
-
Grouping and Dosing:
-
Vehicle Control: Administer the vehicle used for the test compound.
-
Positive Control: Administer a reference NSAID (e.g., Indomethacin, 10 mg/kg, PO).
-
Test Groups: Administer this compound at three graded doses (e.g., 10, 30, and 100 mg/kg, PO), based on preliminary tolerability studies.
-
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 (pre-carrageenan), 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline (time 0) volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
-
Analyze the data using a one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test) to compare the treated groups with the vehicle control.[15][16][17][18][19]
-
Expected Outcome: A dose-dependent reduction in paw edema in the groups treated with this compound, similar to the effect of the positive control, would indicate anti-inflammatory activity.
Protocol 3: Hot Plate Test in Mice for Analgesic Activity
This test is used to assess central analgesic activity by measuring the response to a thermal stimulus.[20][21][22][23][24][25][26][27]
Objective: To determine the analgesic effect of this compound on thermal nociception.
Animal Model: Male Swiss albino mice (n=8-10 per group), weighing 20-25g.
Methodology:
-
Acclimatization: Acclimate mice to the experimental room for at least one hour before the test.
-
Baseline Latency: Gently place each mouse on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C), and record the latency to a nocifensive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Grouping and Dosing:
-
Vehicle Control: Administer the vehicle.
-
Positive Control: Administer a known analgesic (e.g., Morphine, 5 mg/kg, IP).
-
Test Groups: Administer this compound at three graded doses (e.g., 10, 30, and 100 mg/kg, PO).
-
-
Post-Dosing Latency: Measure the reaction time on the hot plate at 30, 60, 90, and 120 minutes after drug administration.
-
Data Analysis:
-
Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point.
-
Analyze the data using a two-way ANOVA with repeated measures, followed by a suitable post-hoc test.
-
Expected Outcome: A significant increase in the latency to respond to the thermal stimulus in the treated groups compared to the vehicle control would indicate central analgesic activity.
Part 3: Preliminary Toxicology Assessment - Ensuring Safety
Early assessment of the toxicological profile of a new compound is crucial for its continued development. These studies are designed to identify potential target organs of toxicity and to determine a safe dose range for further studies. All toxicology studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[1][2][28]
Protocol 4: Acute Oral Toxicity Study (OECD 423)
Objective: To determine the acute toxic effects and the approximate lethal dose (LD50) of this compound after a single oral administration.
Animal Model: Female Wistar rats (n=3 per step), weighing 150-200g.
Methodology:
-
Dosing: Administer a single oral dose of the compound to one animal at a starting dose (e.g., 300 mg/kg).
-
Observation: Observe the animal closely for the first 4 hours and then daily for 14 days for signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Step-wise Dosing: Based on the outcome of the first animal, dose two more animals at the same or a different dose level according to the OECD 423 guideline flowchart.
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Data Analysis: The results are used to classify the compound into a GHS toxicity category and to inform dose selection for repeated-dose toxicity studies.[29][30][31]
Protocol 5: 28-Day Repeated-Dose Oral Toxicity Study (OECD 407)
Objective: To evaluate the sub-acute toxicity of this compound following daily oral administration for 28 days.[32]
Animal Model: Male and female Sprague-Dawley rats (n=10 per sex per group).
Methodology:
-
Grouping and Dosing:
-
Vehicle Control: Administer the vehicle daily.
-
Test Groups: Administer the test compound daily at three graded doses (low, mid, and high) for 28 days. The high dose should induce some toxicity but not mortality.
-
-
Clinical Observations: Conduct detailed clinical observations daily.
-
Body Weight and Food Consumption: Record body weight and food consumption weekly.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a full gross necropsy on all animals. Preserve selected organs and tissues for histopathological examination.
Data Analysis: Analyze all quantitative data using appropriate statistical methods. Histopathological findings are descriptively reported.[15][16][17][18][19]
Visualization of the Integrated In Vivo Study Design:
Caption: Integrated workflow for in vivo studies.
Ethical Considerations and the 3Rs
All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and with a commitment to the principles of the 3Rs (Replacement, Reduction, and Refinement).
-
Replacement: In vitro assays should be used whenever possible to screen for activity and toxicity before proceeding to in vivo studies.
-
Reduction: Experimental designs should be statistically robust to allow for the use of the minimum number of animals necessary to obtain meaningful data.
-
Refinement: Procedures should be refined to minimize any pain or distress to the animals. This includes the use of appropriate anesthesia and analgesia, as well as defining humane endpoints.
Conclusion
The successful in vivo evaluation of a novel compound such as this compound requires a well-designed, multi-faceted approach. The protocols and strategies outlined in these application notes provide a robust framework for characterizing its pharmacokinetic, pharmacodynamic, and toxicological properties. By following a logical progression of studies and adhering to the highest standards of scientific rigor and animal welfare, researchers can generate the critical data needed to advance promising new therapeutic candidates.
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. (n.d.). ResearchGate. Retrieved from [Link]
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2023). ResearchGate. Retrieved from [Link]
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Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. Retrieved from [Link]
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Perivolaropoulou, M. (n.d.). Experimental Design and Statistical Analysis for Pharmacology and the Biomedical Sciences. Retrieved from [Link]
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In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). Springer. Retrieved from [Link]
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In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023). Springer. Retrieved from [Link]
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Synthesis of (2E)-2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)prop-2-enoic acid (VUFB 20609) and 2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)propanoic acid (VUFB 20584) as potential antileukotrienic agents. (2004). PubMed. Retrieved from [Link]
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Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (2013). ResearchGate. Retrieved from [Link]
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Troubleshooting & Optimization
Navigating the Synthesis of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid: A Technical Support Guide
Welcome to the Technical Support Center for the synthesis of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this and structurally related molecules. As Senior Application Scientists, we provide not just protocols, but also the underlying chemical principles and troubleshooting strategies to navigate the complexities of this multi-step synthesis. Our aim is to empower you with the knowledge to anticipate challenges, interpret unexpected results, and efficiently arrive at your target compound with high purity and yield.
Introduction to Synthetic Strategy
The synthesis of this compound presents a classic challenge in organic synthesis: the construction of a polysubstituted aromatic ring bearing two functional groups with differing electronic properties and reactivities. The key to a successful synthesis lies in the strategic sequencing of reactions to avoid functional group incompatibilities and to ensure regiochemical control.
This guide will focus on a plausible and convergent synthetic route, highlighting critical steps and their potential pitfalls. We will delve into the mechanistic underpinnings of each transformation to provide a rational basis for our troubleshooting advice.
Proposed Synthetic Pathway
A logical retrosynthetic analysis suggests two primary approaches:
-
Late-stage sulfamoylation: Constructing the 2-methyl-2-phenylpropanoic acid core first, followed by the introduction of the sulfamoyl group.
-
Early-stage sulfamoylation: Starting with a commercially available sulfamoyl-substituted benzene derivative and subsequently building the propanoic acid side chain.
Due to the strongly deactivating nature of the sulfamoyl group, which would hinder electrophilic aromatic substitution reactions like Friedel-Crafts acylation, the late-stage sulfamoylation approach is generally more favorable. The following guide will be based on this strategy.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Step 1: Nitration of 2-Methyl-2-phenylpropanoic acid
This initial step introduces a nitro group at the para position of the phenyl ring, which will later be converted to the sulfamoyl group.
Q1: My nitration reaction is giving me a mixture of ortho and para isomers, with a significant amount of the ortho product. How can I improve the para-selectivity?
A1: The directing effect of the 2-methyl-2-propanoic acid group is ortho, para-directing. However, steric hindrance from the bulky tertiary alkyl group should favor para-substitution. If you are observing a significant amount of the ortho isomer, consider the following:
-
Reaction Temperature: Lowering the reaction temperature (e.g., to 0-5 °C) can often enhance selectivity by favoring the thermodynamically more stable para product.
-
Nitrating Agent: The choice of nitrating agent can influence regioselectivity. While a standard mixture of nitric acid and sulfuric acid is common, you could explore milder nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) which can sometimes offer improved selectivity.
-
Solvent: The polarity of the solvent can play a role. Running the reaction in a less polar solvent might enhance steric effects and favor the para isomer.
Q2: I am observing the formation of dinitrated byproducts. How can I prevent this?
A2: Dinitration occurs when the initially formed mononitrated product undergoes a second nitration. To minimize this:
-
Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.
-
Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.
-
Temperature Control: As with improving selectivity, maintaining a low and consistent temperature is crucial to prevent over-reaction.
Q3: The work-up of my nitration reaction is problematic, leading to a low isolated yield.
A3: The work-up of nitration reactions can be challenging due to the strongly acidic conditions.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to dissipate the heat of neutralization.
-
Extraction: Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The product may have some solubility in the acidic aqueous phase.
-
Washing: Wash the combined organic layers with water, followed by a dilute solution of sodium bicarbonate to remove residual acid, and finally with brine. Be cautious during the bicarbonate wash as CO2 evolution can cause pressure buildup.
Step 2: Reduction of the Nitro Group
This step converts the nitro group to an amine, which is a precursor for the Sandmeyer reaction.
Q1: My reduction of the nitro group is incomplete, and I am left with a mixture of the nitro compound, the amine, and potentially intermediate nitroso or hydroxylamine species.
A1: Incomplete reduction can be due to several factors:
-
Catalyst Activity (for catalytic hydrogenation): If you are using a heterogeneous catalyst like Palladium on carbon (Pd/C), ensure it is fresh and active. The catalyst can be poisoned by impurities. You can try increasing the catalyst loading or using a different batch.
-
Hydrogen Pressure (for catalytic hydrogenation): Ensure you are using an adequate pressure of hydrogen. For some substrates, higher pressures may be required for complete reduction.
-
Reaction Time and Temperature: The reduction may simply require a longer reaction time or gentle heating. Monitor the reaction progress to determine the optimal conditions.
-
Choice of Reducing Agent: If catalytic hydrogenation is problematic, consider alternative reducing agents such as tin(II) chloride in hydrochloric acid, or iron powder in acidic medium (e.g., acetic acid or ammonium chloride solution). These methods are often robust and less prone to catalyst poisoning.
Q2: I am concerned about the safety of catalytic hydrogenation with a nitro compound.
A2: Catalytic hydrogenation of nitro compounds can be exothermic and should be performed with caution.
-
Controlled Addition: Add the substrate to the reaction mixture in portions to control the initial exotherm.
-
Efficient Stirring: Ensure efficient stirring to promote heat transfer and prevent localized overheating.
-
Inert Atmosphere: Purge the reaction vessel thoroughly with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to avoid the formation of explosive mixtures.
Step 3: Diazotization and Sulfamoylation (Sandmeyer-type Reaction)
This is a critical two-part step where the amino group is converted to a diazonium salt, which is then reacted with a source of sulfur dioxide and ammonia to form the sulfamoyl group.
Q1: My diazotization reaction is not proceeding to completion, or I am observing decomposition of the diazonium salt.
A1: Diazonium salts are notoriously unstable and require careful handling.
-
Low Temperature: The diazotization must be carried out at low temperatures, typically 0-5 °C, to prevent the premature decomposition of the diazonium salt to a phenol.[1]
-
In Situ Generation of Nitrous Acid: Prepare nitrous acid in situ by the slow, portion-wise addition of a solution of sodium nitrite to a cold, acidic solution of the amine. This ensures that the concentration of nitrous acid is kept low and constant.
-
Acid Concentration: A sufficient excess of acid (typically 2.5-3 equivalents) is necessary to both form the amine salt and to generate nitrous acid.
-
Immediate Use: The diazonium salt solution should be used immediately in the subsequent sulfamoylation step without isolation.
Q2: The yield of my sulfamoylation step is very low, and I am isolating a significant amount of the corresponding phenol.
A2: The formation of the phenol is a common side reaction resulting from the reaction of the diazonium salt with water.
-
Efficient Copper Catalyst: The Sandmeyer reaction for sulfamoylation relies on a copper(I) catalyst. Ensure the copper(I) salt is of good quality. You can prepare a fresh solution of copper(I) chloride or use a commercially available stabilized source.
-
Sulfur Dioxide Source: The reaction requires a source of sulfur dioxide. This can be gaseous SO2 bubbled through the reaction mixture, or a more convenient source like sodium sulfite in an acidic medium.
-
Ammonia Source: After the introduction of the sulfonyl chloride intermediate, the reaction with ammonia or an ammonia source (like ammonium hydroxide) is required to form the sulfonamide. The addition of ammonia should be done carefully, and the pH should be controlled.
-
Alternative: Two-Step Procedure: A more controlled approach is to first perform a Sandmeyer reaction to introduce a sulfonyl chloride group (-SO2Cl) using a solution of sulfur dioxide in acetic acid with a copper catalyst. The intermediate sulfonyl chloride can then be isolated and reacted with ammonia in a separate step to form the sulfonamide. This can often lead to higher overall yields by avoiding competing reactions.
Q3: I am having difficulty with the work-up and purification of the final product.
A3: The final product is an acid and also contains a sulfonamide group, which can make purification challenging.
-
Acid-Base Extraction: You can utilize the acidic nature of the carboxylic acid for purification. Dissolve the crude product in an organic solvent and extract it into a basic aqueous solution (e.g., dilute sodium bicarbonate). The aqueous layer can then be washed with an organic solvent to remove neutral impurities. Finally, acidify the aqueous layer to precipitate the pure product, which can be collected by filtration.
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water) can be an effective method for purification.
-
Chromatography: If isomeric impurities are present, column chromatography on silica gel may be necessary. A mobile phase containing a polar solvent and a small amount of acid (e.g., acetic acid) can help to improve the peak shape of the carboxylic acid.
Experimental Protocols
Protocol 1: Nitration of 2-Methyl-2-phenylpropanoic acid
-
To a stirred solution of 2-methyl-2-phenylpropanoic acid (1 equivalent) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.05 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methyl-2-(4-nitrophenyl)propanoic acid.
Protocol 2: Reduction of 2-Methyl-2-(4-nitrophenyl)propanoic acid
-
Dissolve 2-methyl-2-(4-nitrophenyl)propanoic acid (1 equivalent) in methanol.
-
Add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon pressure or in a Parr shaker at 50 psi) at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 2-methyl-2-(4-aminophenyl)propanoic acid.
Protocol 3: Diazotization and Sulfamoylation
-
Dissolve 2-methyl-2-(4-aminophenyl)propanoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid (3 equivalents) and water at 0 °C.
-
To this stirred solution, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in a suitable solvent saturated with sulfur dioxide.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride/SO2 solution at 0-5 °C.
-
Stir the reaction mixture for 1-2 hours at this temperature, then allow it to warm to room temperature.
-
Quench the reaction by adding it to ice water.
-
Extract the product with an organic solvent.
-
To the organic extract, add concentrated ammonium hydroxide and stir vigorously for several hours.
-
Separate the layers and acidify the aqueous layer with concentrated HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain this compound.
Data Summary
| Step | Reactant | Product | Key Reagents | Typical Yield |
| 1 | 2-Methyl-2-phenylpropanoic acid | 2-Methyl-2-(4-nitrophenyl)propanoic acid | HNO₃, H₂SO₄ | 80-90% |
| 2 | 2-Methyl-2-(4-nitrophenyl)propanoic acid | 2-Methyl-2-(4-aminophenyl)propanoic acid | H₂, Pd/C | >95% |
| 3 | 2-Methyl-2-(4-aminophenyl)propanoic acid | This compound | 1. NaNO₂, HCl2. SO₂, CuCl3. NH₄OH | 40-60% |
Visualization of Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
- Fieser, L. F., & Williamson, K. L. (2002). Organic Experiments. Houghton Mifflin.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Patai, S. (Ed.). (1978). The Chemistry of Diazonium and Diazo Groups. Wiley.
- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277.
- Gallastegui, A., et al. (2013). Recent applications of the Sandmeyer reaction in medicinal chemistry. Bioorganic & Medicinal Chemistry, 21(22), 6809-6819.
- Roemmele, R. C., & Schwartz, J. (1987). A convenient, one-pot synthesis of aryl sulfonyl chlorides from anilines. The Journal of Organic Chemistry, 52(26), 5913-5915.
- Olah, G. A. (Ed.). (1963).
Sources
Technical Support Center: Purification of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid. The unique bifunctional nature of this molecule, containing both a carboxylic acid and a sulfonamide group, presents specific challenges that require a nuanced approach to achieve high purity. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Section 1: Core Principles & Physicochemical Properties
Understanding the chemical nature of this compound is the foundation of effective purification. Its structure dictates its behavior in various separation techniques.
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Dual Acidity: The molecule possesses two acidic protons: one on the carboxylic acid group (pKa ~4-5) and a much weaker one on the sulfonamide group (pKa ~10-11). This differential acidity is the key to purification by acid-base extraction.
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Polarity: The presence of -COOH and -SO₂NH₂ functional groups makes the molecule highly polar and capable of extensive hydrogen bonding. However, the phenyl ring and methyl groups introduce lipophilic character.
-
Solubility: It exhibits good solubility in polar organic solvents like Dimethyl Sulfoxide (DMSO) and methanol[1]. Its solubility in other solvents is highly dependent on temperature and the protonation state of its acidic groups. It is generally poorly soluble in nonpolar solvents like hexanes.
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Physical Properties: The compound is a solid with a reported melting point in the range of 165-175°C[1]. A sharp melting point within a narrow range is a classic indicator of high purity.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.
Question: My recrystallization attempt resulted in a low yield or an oily precipitate instead of crystals. What went wrong?
Answer: This is a frequent issue stemming from solvent selection and procedural execution.
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Causality (The "Why"): Oiling out occurs when a compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. Low yield implies that the compound remains too soluble in the mother liquor even after cooling.
-
Troubleshooting Steps:
-
Re-evaluate Your Solvent System: A single solvent may not provide the ideal solubility gradient. For a polar molecule like this, a mixed-solvent system is often superior. A good starting point is a "soluble-in" solvent (like methanol or ethyl acetate) and a "sparingly-soluble-in" or "insoluble-in" anti-solvent (like hexanes or water). A procedure for a similar sulfonamide carboxylic acid successfully used an ethyl acetate-n-hexane system[2].
-
Control the Saturation Point: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will prevent the solution from becoming supersaturated upon cooling, drastically reducing the yield.
-
Slow Down the Cooling Process: Rapid cooling (e.g., plunging the flask in an ice bath) promotes precipitation, not crystallization. This traps impurities within an amorphous solid. Allow the flask to cool slowly to room temperature first, then transfer it to a refrigerator or ice bath to maximize recovery of pure crystals.
-
Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a single seed crystal from a previous pure batch.
-
Question: My TLC/HPLC analysis shows persistent impurities, even after multiple purification steps. How can I identify and remove them?
Answer: Persistent impurities are often structurally similar to the target compound, making them difficult to separate.
-
Causality (The "Why"): In sulfonamide synthesis, common side products can arise from incomplete reactions or side reactions[3]. For arylpropionic acids, isomeric impurities can also be a significant issue, where functional groups are on the wrong position of the aromatic ring (e.g., meta- instead of para-), making them extremely difficult to separate by standard crystallization[4].
-
Troubleshooting & Optimization:
-
Impurity Identification: If possible, isolate the impurity using preparative chromatography and characterize it by Mass Spectrometry and NMR to understand its structure. This is critical for designing a targeted removal strategy.
-
Leverage Acid-Base Extraction: This is the most powerful technique for this specific molecule. Non-acidic impurities (e.g., unreacted starting materials without an acidic group) can be easily removed. Dissolve the crude mixture in a water-immiscible organic solvent (like ethyl acetate). Extract with a weak aqueous base like sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move to the aqueous layer, leaving neutral impurities behind. The sulfonamide is not acidic enough to react with bicarbonate.
-
Separate from Acidic Impurities: If you have other acidic impurities, you may need a more nuanced pH adjustment. After separating the carboxylate into the aqueous layer, carefully re-acidify with dilute HCl (e.g., 1M HCl) dropwise[2]. Your target compound should precipitate out. Monitor the pH; different carboxylic acids may precipitate at slightly different pH values.
-
Consider Chromatography: If impurities have a similar acidic profile, column chromatography may be necessary. Due to the compound's high polarity, standard silica gel chromatography can lead to significant peak tailing. Consider using a more polar mobile phase (e.g., dichloromethane with 5-10% methanol) or employing reverse-phase chromatography (C18 silica) with a mobile phase of acetonitrile and water, often buffered with a small amount of acid like acetic or formic acid[5].
-
Question: My final product is a sticky solid that is difficult to dry. How can I effectively remove residual solvents?
Answer: The high polarity and crystalline structure of your compound can lead to the trapping of solvent molecules within the crystal lattice.
-
Causality (The "Why"): Solvents with high boiling points (like DMSO or butanol) are particularly difficult to remove. Polar solvents that can hydrogen bond with the product (like water or methanol) can also be tenacious.
-
Troubleshooting Steps:
-
Final Wash: After filtering your recrystallized product, wash the filter cake with a small amount of a volatile, non-polar solvent in which your product is insoluble (like cold hexanes or diethyl ether). This will displace the high-boiling polar solvent from the crystal surface.
-
Azeotropic Removal: In some cases, dissolving the product in a suitable solvent (e.g., toluene) and then removing the solvent under reduced pressure can help co-evaporate trapped water or other solvents. This should be used with caution as it requires an additional dissolution step.
-
High-Vacuum Drying: The most effective method is drying under high vacuum (using a vacuum oven) at a moderately elevated temperature (e.g., 40-60°C). The temperature should be well below the compound's melting point to avoid decomposition. Drying for an extended period (12-24 hours) is often necessary.
-
Section 3: Frequently Asked Questions (FAQs)
What is the best starting protocol for recrystallizing crude this compound?
A mixed-solvent system is highly recommended. The protocol below is a robust starting point.
-
Protocol: Place the crude solid in a flask. Add the "good" solvent (e.g., ethyl acetate) dropwise at an elevated temperature (e.g., 60-70°C) with stirring, until the solid just dissolves. Then, add the "poor" solvent (e.g., n-hexane) dropwise at the same temperature until the solution becomes faintly cloudy (the saturation point). Add one or two more drops of the "good" solvent to clarify the solution, then remove it from the heat and allow it to cool slowly to room temperature before cooling further in an ice bath.
| Solvent System | Pros | Cons | Reference for Similar Compounds |
| Ethyl Acetate / Hexane | Excellent solubility gradient; both solvents are volatile and easy to remove. | Potential for oiling out if cooled too quickly. | [2] |
| Methanol / Water | Good for highly polar compounds; water is an inexpensive and non-toxic anti-solvent. | Methanol is toxic; water can be difficult to remove completely from the final product. | [6] |
| Butanol | High boiling point allows for dissolution of less soluble impurities. | Difficult to remove from the final product due to its high boiling point. | [7] |
How can I confirm the purity and identity of my final product?
A combination of techniques is essential for a self-validating system.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with an acetonitrile/buffered water mobile phase can resolve the target compound from most impurities[5][8]. Purity should ideally be >99%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The spectra should show the correct number of protons and carbons with the expected chemical shifts and splitting patterns. The absence of signals corresponding to impurities is a strong indicator of purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., 1-2°C). A broad or depressed melting range indicates the presence of impurities. Compare your result to the literature value (165-175°C)[1].
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Section 4: Detailed Experimental Protocols
Protocol 4.1: Purification via Acid-Base Extraction
This protocol exploits the carboxylic acid functionality to separate the target compound from neutral or basic impurities.
-
Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (100 mL) in a separatory funnel. If some material does not dissolve, it may be an inorganic salt; filter it off first.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release CO₂ gas. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with another 50 mL portion of NaHCO₃ solution. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 3M hydrochloric acid (HCl) dropwise. Monitor the pH with pH paper. The product will begin to precipitate as the solution becomes acidic. Continue adding acid until the pH is approximately 2-3 to ensure complete protonation[2][9].
-
Isolation: Stir the resulting slurry in the ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove residual salts. Dry the purified product under high vacuum at 50°C to a constant weight.
Section 5: Visualization of Purification Workflow
The following diagram outlines a logical workflow for proceeding from a crude reaction mixture to a final, purified product.
Caption: Decision workflow for the purification of this compound.
Section 6: References
-
Google Patents. (n.d.). US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds. Retrieved from
-
Google Patents. (n.d.). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Retrieved from
-
Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. Retrieved from [Link]
-
Google Patents. (n.d.). EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds. Retrieved from
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Retrieved from [Link]
-
Google Patents. (n.d.). CN102701949A - Method for preparing 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid. Retrieved from
-
National Center for Biotechnology Information. (1985). Determination of 2-(4-isobutylphenyl)propionic acid in bulk drug and compressed tablets by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 331(1), 169-76. Retrieved from [Link]
-
European Patent Office. (2012). EP 2532644 A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 879-884. Retrieved from [Link]
Sources
- 1. 2-Methyl-2-(4-sulfamoylphenyl)propionic Acid CAS#: 374067-95-5 [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Determination of 2-(4-isobutylphenyl)propionic acid in bulk drug and compressed tablets by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US8633223B2 - Process for preparation of 2-methyl-2â²-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]
- 7. EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]
- 8. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN102701949A - Method for preparing 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid
Welcome to the technical support center for the synthesis of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your yield and purity. Our approach is grounded in established chemical principles and practical laboratory experience.
Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry, notably as an intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a sulfonamide group and a sterically hindered carboxylic acid, presents unique synthetic challenges. The most common synthetic approach involves the introduction of a sulfamoyl group onto a pre-existing 2-phenylpropanoic acid backbone. This guide will focus on a two-step method: the chlorosulfonation of 2-phenylpropanoic acid followed by amination. An alternative, more recent one-pot method will also be discussed.
Proposed Synthetic Pathway
The following diagram outlines the primary synthetic route discussed in this guide.
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, their probable causes, and recommended solutions.
Step 1: Chlorosulfonation of 2-phenylpropanoic acid
This electrophilic aromatic substitution introduces the sulfonyl chloride group onto the phenyl ring. The alkyl group of the propanoic acid is an ortho-, para-director. Due to steric hindrance from the bulky side chain, the para-substituted product is expected to be the major isomer.
Problem 1: Low Yield of the Desired p-isomer and Formation of o-isomer
-
Cause: While the para-isomer is favored, the ortho-isomer can still form as a minor byproduct, complicating purification and reducing the yield of the desired product. The reaction temperature can influence the isomer ratio.
-
Solution:
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of chlorosulfonic acid.[1][2] At lower temperatures, the reaction is more selective for the para position.
-
Solvent Effects: Using a non-polar solvent like dichloromethane may enhance regioselectivity compared to running the reaction neat.[3]
-
Problem 2: Reaction with the Carboxylic Acid Group
-
Cause: Chlorosulfonic acid is a powerful dehydrating and chlorinating agent and can react with the carboxylic acid moiety to form a mixed anhydride or an acyl chloride.[4][5] This side reaction consumes the starting material and complicates the work-up.
-
Solution:
-
Protecting Group Strategy: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before chlorosulfonation. The ester is generally more stable under these conditions. The ester can then be hydrolyzed in a subsequent step after the formation of the sulfonamide.
-
Careful Stoichiometry: Use a minimal excess of chlorosulfonic acid (typically 2-3 equivalents) to reduce unwanted side reactions.
-
Problem 3: Charring and Dark Reaction Mixture
-
Cause: Chlorosulfonic acid is a very strong acid and oxidizing agent.[6][7] If the reaction temperature is too high or if there are impurities in the starting material, charring can occur, leading to a dark, intractable mixture and low yield.
-
Solution:
-
High Purity Starting Material: Ensure the 2-phenylpropanoic acid is of high purity and free from any easily oxidizable impurities.
-
Strict Temperature Control: Add the chlorosulfonic acid slowly to the cooled starting material (or a solution of it) to dissipate the heat of reaction effectively.[1]
-
Efficient Stirring: Ensure vigorous stirring to maintain a homogeneous reaction mixture and prevent localized overheating.
-
Problem 4: Difficult Work-up and Isolation of the Sulfonyl Chloride
-
Cause: The product, 2-(4-chlorosulfonylphenyl)-2-methylpropanoic acid, is a reactive intermediate. The sulfonyl chloride is highly susceptible to hydrolysis back to the sulfonic acid upon contact with water.[8]
-
Solution:
-
Anhydrous Work-up: Quench the reaction by carefully pouring the mixture onto crushed ice. The product will often precipitate as a solid. It is crucial to perform this step quickly and at a low temperature to minimize hydrolysis.
-
Extraction with a Non-polar Solvent: If the product does not precipitate, or to purify it further, extract it into a dry, non-polar solvent like dichloromethane or chloroform immediately after quenching.
-
Drying: Thoroughly dry the organic extracts with a drying agent like anhydrous sodium sulfate or magnesium sulfate before removing the solvent.
-
Step 2: Amination of 2-(4-chlorosulfonylphenyl)-2-methylpropanoic acid
This step converts the sulfonyl chloride to the desired sulfonamide using an amine source like ammonia or ammonium hydroxide.
Problem 1: Incomplete Amination
-
Cause: Insufficient amount of the aminating agent or a short reaction time can lead to incomplete conversion of the sulfonyl chloride.
-
Solution:
-
Use of Excess Amine: Employ a significant excess of aqueous ammonia or bubble ammonia gas through the solution to drive the reaction to completion.
-
Reaction Time and Temperature: Allow the reaction to stir for a sufficient period (e.g., several hours) at room temperature or with gentle warming. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Problem 2: Hydrolysis of the Sulfonyl Chloride
-
Cause: If the amination is performed in an aqueous medium, there will be a competing hydrolysis reaction of the sulfonyl chloride to the sulfonic acid.[9]
-
Solution:
-
Anhydrous Conditions: For a cleaner reaction, consider using anhydrous ammonia in an organic solvent like dioxane or THF.
-
Rapid Reaction: If using aqueous ammonia, ensure a high concentration and efficient mixing to favor the faster amination reaction over hydrolysis.
-
Problem 3: Difficult Purification of the Final Product
-
Cause: The crude product may contain inorganic salts (e.g., ammonium chloride) and the sulfonic acid byproduct from hydrolysis. The high polarity of the product can make purification by traditional methods challenging.[10][11]
-
Solution:
-
Acid-Base Extraction: The carboxylic acid and sulfonic acid functional groups allow for purification via acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid to remove any remaining ammonia. Then, extract the product into a basic aqueous solution (e.g., sodium bicarbonate). The organic layer will retain non-acidic impurities. Acidify the aqueous layer to precipitate the pure product.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., water-ethanol, water-acetonitrile) can be effective for removing impurities.[10]
-
Ion-Exchange Chromatography: For very difficult purifications, ion-exchange chromatography can be a powerful tool to separate the desired product from ionic impurities.[12]
-
Alternative Synthetic Route: One-Pot Decarboxylative Chlorosulfonylation
A modern alternative involves a copper-catalyzed decarboxylative chlorosulfonylation of an aromatic carboxylic acid, followed by a one-pot amination.[13][14] This approach avoids the direct use of chlorosulfonic acid and may offer a milder reaction pathway.
Caption: Alternative one-pot synthesis route.
Potential Advantages:
-
Milder reaction conditions.
-
Avoids the use of highly corrosive chlorosulfonic acid.
-
One-pot procedure can improve efficiency.
Potential Challenges:
-
Requires a copper catalyst and a source of SO2.
-
The reaction mechanism is more complex and may require more optimization.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this synthesis?
The overall yield can vary significantly depending on the specific conditions and the success of each step. A reasonable yield for the two-step process, with optimization, could be in the range of 50-70%.
Q2: How can I monitor the progress of the reactions?
Thin Layer Chromatography (TLC) is a suitable method. Use a polar solvent system like ethyl acetate/hexane with a small amount of acetic acid to get good separation. The starting material, intermediate, and product should have different Rf values. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q3: What are the main safety precautions for this synthesis?
Chlorosulfonic acid is extremely corrosive and reacts violently with water.[8] Always handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The reactions can be exothermic, so proper temperature control is essential.
Q4: Can I use other sulfonating agents instead of chlorosulfonic acid?
Other sulfonating agents like fuming sulfuric acid (oleum) can be used, but this will produce the sulfonic acid directly, which then needs to be converted to the sulfonyl chloride before amination. This adds an extra step to the synthesis.
Q5: My final product is an oil, not a solid. How can I crystallize it?
If the product is an oil, it may be impure. Try the acid-base extraction purification method described in the troubleshooting section. After purification, attempt crystallization from different solvent systems. If it still remains an oil, it may be necessary to use column chromatography for purification.
Experimental Protocols
Protocol 1: Chlorosulfonation of 2-phenylpropanoic acid
-
In a fume hood, cool a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet to 0 °C in an ice-salt bath.
-
Add 2-phenylpropanoic acid (1 equivalent) to the flask.
-
Slowly add chlorosulfonic acid (2.5 equivalents) dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 5 °C.[1]
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for another 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to obtain the crude 2-(4-chlorosulfonylphenyl)-2-methylpropanoic acid.
Protocol 2: Amination of 2-(4-chlorosulfonylphenyl)-2-methylpropanoic acid
-
Dissolve the crude sulfonyl chloride (1 equivalent) in a suitable solvent like THF or dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble anhydrous ammonia gas through the solution for 1-2 hours, or add an excess of concentrated ammonium hydroxide dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with dilute HCl, then water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary Table
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Analytical Data |
| 2-phenylpropanoic acid | 150.17 | 75-78 | 1H NMR, 13C NMR |
| 2-(4-chlorosulfonylphenyl)-2-methylpropanoic acid | 248.68 | Varies (reactive) | IR (strong S=O stretch) |
| This compound | 229.27 | Varies | 1H NMR, 13C NMR, MS |
References
-
Jouffroy, M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
- US Patent US20020022743A1.
-
Durgun, M., et al. (2016). Synthesis of 4-sulfamoylphenyl-benzylamine Derivatives With Inhibitory Activity Against Human Carbonic Anhydrase Isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry. [Link]
-
Reddit. (2024). Question on purifying aryl Sulfonic acids. r/Chempros. [Link]
-
European Patent Office. (2021). Improved process for the purification of sulfonic acids. EP 3763700 A1. [Link]
-
Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. [Link]
-
Malet-Sanz, L., et al. (2011). Preparation of Arylsulfonyl Chlorides by Chlorosulfonylation of in situ Generated Diazonium Salts Using a Continuous Flow Reactor. ChemInform. [Link]
-
Chemcess. (2024). Chlorosulfuric Acid: Properties, Reactions, Production And Uses. [Link]
-
Hogan, A. M., & Wirth, T. (2016). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene? [Link]
- US Patent US3496224A.
- CN Patent CN101823958A. New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.
-
Baxendale Group. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. [Link]
- WO Patent WO2014026657A2.
- WO Patent WO2009102155A2.
-
ResearchGate. The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). [Link]
- US Patent US3839325A. Synthesis of 4-sulfonamidophenyl hydrazines.
- US Patent US3313838A.
-
ResearchGate. (2014). How to carry out a sulfonation reaction? [Link]
-
3D chemistry. (2020). Chlorosulphonation of benzene. YouTube. [Link]
-
CSA. Chlorosulfonic Acid. [Link]
-
ResearchGate. (2023). Chlorosulfonic Acid. [Link]
-
Abu Khalaf, R., et al. (2018). Synthesis, Structural Characterization and Docking Studies of Sulfamoyl-Phenyl Acid Esters as DPP-IV Inhibitors. ResearchGate. [Link]
-
ResearchGate. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. [Link]
-
Wikipedia. Chlorosulfuric acid. [Link]
-
ResearchGate. (2003). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. [Link]
- CN Patent CN103553977A.
-
ResearchGate. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. [Link]
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- 1. researchgate.net [researchgate.net]
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- 3. researchgate.net [researchgate.net]
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- 5. US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols - Google Patents [patents.google.com]
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Technical Support Center: Synthesis of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid
Prepared by: The Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this key chemical intermediate. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles. Our goal is to help you diagnose and resolve common side reactions and optimize your synthetic route for higher yield and purity.
Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical mechanisms and providing actionable solutions.
Q1: My final product yield is consistently low. What are the likely causes?
Low yield is a common issue that can stem from several distinct side reactions or incomplete conversions. Let's break down the most probable causes based on a typical malonic ester synthesis route.
-
Cause A: Incomplete Dialkylation of the Malonate Ester
-
Symptom: You observe a significant amount of a mono-methylated intermediate, 2-(4-sulfamoylphenyl)propanoic acid, in your crude product analysis (LC-MS or NMR).
-
Explanation: The synthesis of a gem-dimethyl compound via malonic ester alkylation requires two successive deprotonation and alkylation steps. The second alkylation is often slower due to increased steric hindrance around the α-carbon. Insufficient base, a less reactive alkylating agent (e.g., methyl iodide vs. methyl triflate), or inadequate reaction time can lead to a mixture of mono- and di-alkylated products.
-
Solution:
-
Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation.
-
Stoichiometry: Use a slight excess of both the base and the methylating agent for the second alkylation step.
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the mono-alkylated intermediate before proceeding with the workup.
-
-
-
Cause B: Hydrolysis of the Sulfonamide Group
-
Symptom: Your crude product contains a highly polar impurity, identified by LC-MS as having a mass corresponding to 4-(1-carboxy-1-methylethyl)benzenesulfonic acid. This impurity will be highly water-soluble.
-
Explanation: The sulfonamide (S-N) bond is susceptible to cleavage under harsh hydrolytic conditions, particularly in strong acid and at elevated temperatures, which are often used for ester hydrolysis and decarboxylation.[1][2] The protonated amine group becomes less reactive, making the sulfonyl group a target for nucleophilic attack by water.[1]
-
Solution:
-
Milder Hydrolysis: Opt for saponification using a base like NaOH or KOH at moderate temperatures (e.g., 50-60°C), followed by careful acidification at low temperatures (0-5°C) to protonate the carboxylate.
-
pH Control: During the acidic workup, do not use a large excess of strong acid. Adjust the pH carefully to precipitate the carboxylic acid product while minimizing the residence time under highly acidic conditions. Studies have shown that sulfonamides are generally more stable at neutral to alkaline pH.[3]
-
-
-
Cause C: Incomplete Decarboxylation
-
Symptom: You isolate a significant fraction of the dicarboxylic intermediate, 2-methyl-2-(4-sulfamoylphenyl)malonic acid.
-
Explanation: Decarboxylation of malonic acid derivatives requires heat to proceed through a cyclic transition state.[4][5] Insufficient temperature or heating time will result in incomplete conversion.
-
Solution:
-
Temperature Control: Ensure the reaction mixture reaches the necessary temperature for decarboxylation (typically >100-150°C, solvent-dependent) after the hydrolysis and acidification steps.
-
Solvent Choice: Using a higher-boiling point solvent can facilitate a more controlled and complete decarboxylation.
-
Monitoring: Monitor the reaction by observing the cessation of CO₂ evolution.
-
-
Q2: I've isolated an impurity that appears to be my desired product minus a carboxyl group. How is this possible?
-
Possible Identity: 1-isopropyl-4-sulfamoylbenzene.
-
Explanation: While less common than incomplete decarboxylation of the malonic intermediate, under excessively harsh thermal conditions, the final propanoic acid product itself can potentially undergo decarboxylation. This is more prevalent in systems where the resulting carbanion or radical is stabilized.[6][7] While typically requiring specific catalysts or very high temperatures, it's a possibility to consider if your reaction conditions are extreme.
-
Solution:
-
Avoid Excessive Heat: Do not overheat the reaction mixture beyond the temperature required for the primary decarboxylation step.
-
Purification: This non-acidic impurity can be easily separated from your desired carboxylic acid product. During workup, after basifying the solution with NaHCO₃, the desired acid will move to the aqueous layer as its sodium salt, while the decarboxylated impurity will remain in the organic layer and can be extracted away.
-
Frequently Asked Questions (FAQs)
Q1: What is the single most critical parameter to control during this synthesis? The most critical parameter is managing the pH and temperature during the ester hydrolysis and workup stages. The sulfonamide group's stability is highly dependent on these factors.[1][3] Aggressive acidic conditions or high temperatures can irreversibly cleave the S-N bond, leading to the formation of the corresponding sulfonic acid, which is difficult to separate and represents a direct loss of yield.
Q2: How can I definitively identify the common side products? A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is most effective.
| Impurity Name | Identification Method | Key Diagnostic Signals |
| Mono-methylated Product | LC-MS & ¹H NMR | MS: Correct mass for C₁₀H₁₃NO₄S. ¹H NMR: A quartet and a doublet in the alkyl region instead of a singlet for the two methyl groups. |
| Sulfonic Acid Byproduct | LC-MS & IR | MS: Mass corresponding to C₁₀H₁₂O₅S. Will show a different fragmentation pattern. IR: Strong S=O stretching bands, but absence of N-H stretches from the sulfonamide. |
| Unreacted Dicarboxylic Acid | LC-MS & ¹³C NMR | MS: Correct mass for C₁₁H₁₃NO₆S. ¹³C NMR: Two distinct carboxyl carbon signals (~170-175 ppm) instead of one. |
Q3: Are there alternative routes that might avoid the hydrolysis and decarboxylation steps? Yes, one could consider a route involving the direct α-arylation of a protected 2-methylpropanoic acid derivative with a suitable 4-halobenzenesulfonamide. However, these cross-coupling reactions often require expensive palladium catalysts and ligands, and optimization can be challenging. Another approach is the Friedel-Crafts acylation of a protected benzene derivative, but this can suffer from poor regioselectivity, yielding ortho and meta isomers alongside the desired para product.[8]
Visualizing the Chemistry: Key Pathways and Side Reactions
To better understand the process, the following diagrams illustrate the intended synthetic pathway and two of the most common side reactions.
Caption: Mechanism of acid-catalyzed sulfonamide hydrolysis side reaction.
Caption: The desired decarboxylation pathway and the result of incomplete reaction.
Experimental Protocols
Protocol 1: Synthesis via Malonic Ester Route
-
Step 1: Dialkylation. To a stirred suspension of sodium hydride (2.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0°C under N₂, add a solution of diethyl (4-sulfamoylphenyl)malonate (1.0 eq) in THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour. Cool the mixture back to 0°C and add methyl iodide (2.5 eq) dropwise. Stir at room temperature overnight. Monitor by TLC until completion.
-
Step 2: Saponification. Cool the reaction mixture to 0°C and cautiously quench with water. Add a solution of sodium hydroxide (5.0 eq) in water. Heat the mixture to 60°C and stir for 4-6 hours, until the diester is fully consumed (monitor by TLC/HPLC).
-
Step 3: Decarboxylation and Isolation. Cool the mixture to room temperature and wash with diethyl ether to remove non-polar impurities. Transfer the aqueous layer to a new flask equipped with a reflux condenser. Cool the solution in an ice bath and slowly acidify to pH 1-2 with concentrated HCl. Heat the mixture to reflux (approx. 100-110°C) and maintain for 2-4 hours, monitoring for the cessation of gas evolution. Cool the mixture to room temperature, which should cause the product to precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: HPLC Method for In-Process Control and Purity Analysis
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Elution Order: Sulfonic acid byproduct (most polar, earliest elution) -> Dicarboxylic intermediate -> Mono-methylated product -> Final desired product.
References
- Reddy, M. et al. (2004). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. Journal of Pharmaceutical and Biomedical Analysis.
- Reddy, M. et al. (2004). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. ScienceDirect.
-
Klančar, U. et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Available at: [Link]
-
Białk-Bielińska, A. et al. (2016). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]
- Chawla, G. & Ranjan, C. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SN Applied Sciences.
-
SynZeal. Celecoxib Impurities. SynZeal. Available at: [Link]
-
Klančar, U. et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. ACS Publications. Available at: [Link]
- Zia-ul-Haq, M. et al. (1988). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry.
-
Ashenhurst, J. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at: [Link]
-
Griffin, J. D. et al. (2015). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Journal of the American Chemical Society. Available at: [Link]
- de Oliveira, A. B. et al. (2009). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Acta Crystallographica Section E.
-
Organic Chemistry Portal. Decarboxylations. Organic Chemistry Portal. Available at: [Link]
-
Khan Academy. (2014). Decarboxylation. YouTube. Available at: [Link]
Sources
- 1. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decarboxylation [organic-chemistry.org]
- 8. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid
Welcome to the technical support center for 2-methyl-2-(4-sulfamoylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, we synthesize foundational scientific principles with practical, field-proven troubleshooting strategies to help you navigate your experiments successfully.
Compound Profile & Physicochemical Properties
This compound is a molecule that possesses two key ionizable functional groups: a carboxylic acid and a sulfonamide. This dual nature is central to its solubility behavior. The un-ionized, or neutral, form of the molecule is inherently hydrophobic and exhibits low aqueous solubility. However, by leveraging the ionizable nature of these groups, the solubility can be dramatically increased.
Understanding the compound's physicochemical properties is the first step in designing an effective solubilization strategy.
| Property | Estimated Value | Significance for Solubility |
| Molecular Weight | ~245.28 g/mol | Moderate molecular weight, solubility will be primarily driven by functional groups. |
| pKa₁ (Carboxylic Acid) | ~4.5 - 5.0 | Below this pH, the group is protonated (-COOH) and less soluble. Above this pH, it is deprotonated (-COO⁻), ionized, and more soluble. |
| pKa₂ (Sulfonamide) | ~9.5 - 10.5 | Below this pH, the group is largely neutral (-SO₂NH₂). Above this pH, it can deprotonate (-SO₂NH⁻), becoming ionized and more soluble.[1] |
| Intrinsic Solubility (S₀) | Very Low | The solubility of the fully un-ionized species in water is poor, making formulation at neutral pH challenging. |
| LogP | ~1.5 - 2.5 | Indicates a preference for a lipid environment over an aqueous one, contributing to low intrinsic water solubility. |
Foundational Principles: pH-Dependent Solubility
The solubility of this compound is governed by its ionization state, which is dictated by the pH of the solution. The Henderson-Hasselbalch equation is the guiding principle for predicting the ionization state of the carboxylic acid and sulfonamide groups.[4][5][6][7]
-
For the Carboxylic Acid (Weak Acid): pH = pKa + log([COO⁻]/[COOH])
-
For the Sulfonamide (Very Weak Acid): pH = pKa + log([SO₂NH⁻]/[SO₂NH₂])
This relationship means that by adjusting the pH, we can shift the equilibrium towards the more soluble, ionized forms of the molecule.
Ionization States at Different pH Ranges
The diagram below illustrates the predominant species of the molecule across a pH spectrum, which directly correlates with its aqueous solubility.
Caption: Predominant ionic species and relative solubility as a function of pH.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments in a direct question-and-answer format.
Q1: I'm trying to dissolve the compound in a neutral buffer (e.g., PBS pH 7.4), but it's not dissolving or is precipitating. Why?
A: At pH 7.4, the carboxylic acid group (pKa ~4.5-5.0) will be ionized (-COO⁻), which helps solubility. However, the sulfonamide group (pKa ~9.5-10.5) remains un-ionized (-SO₂NH₂).[8][9] The molecule exists as a moderately soluble anion. If the concentration you are targeting exceeds the solubility of this mono-anionic form, it will not fully dissolve or may precipitate. The neutral form of the sulfonamide is considered hydrophobic and limits overall solubility.[8]
Q2: What is the most straightforward first step to increase the solubility for in vitro assays?
A: pH modification is the most effective initial strategy. Since the carboxylic acid is the more acidic group, deprotonating it provides a significant solubility boost.
-
Actionable Advice: Prepare a concentrated stock solution (e.g., 10-100 mM) in a basic aqueous solution. Start by adding a small molar excess (e.g., 1.1 equivalents) of a base like Sodium Hydroxide (NaOH). A pH of >7 (e.g., pH 8-9) is a good starting point to ensure the carboxylic acid is fully ionized. For maximum solubility, you would need to raise the pH above the sulfonamide's pKa (>11), creating the highly soluble dianionic species, but this may not be compatible with your experimental system.
Q3: I successfully dissolved the compound at a high pH, but when I dilute it into my neutral assay buffer, it precipitates. What is happening and how can I fix it?
A: This is a classic issue of pH shift and exceeding the solubility limit in the final medium. When your high-pH stock is diluted into a large volume of neutral buffer, the final pH of the solution drops, causing the compound to convert back to its less soluble form.
-
Causality: The buffer's capacity is overwhelmed by the basicity of your stock, or more commonly, the final pH simply isn't high enough to keep the compound dissolved at that final concentration.
-
Troubleshooting Steps:
-
Lower the Stock Concentration: Use a more dilute stock solution to minimize the pH shift upon dilution.
-
Pre-dissolve in a Co-solvent: Prepare a high-concentration stock in an organic solvent like DMSO or Ethanol.[10][11] Then, perform a serial dilution in your aqueous buffer. This keeps the compound molecules dispersed long enough for kinetic solubility in the assay, though thermodynamic precipitation may still occur over time.
-
Check Final Concentration vs. Solubility: Ensure your final desired concentration in the assay is below the compound's solubility limit at the final pH of the assay buffer. You may need to perform a solubility assessment first (see Protocol 1).
-
Q4: Can I use co-solvents to prepare my stock solution? Which ones are recommended?
A: Yes, using co-solvents is a very common and effective strategy, especially for preparing high-concentration stocks for screening.[11][12][13]
-
Mechanism: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, making it more favorable for a hydrophobic molecule to dissolve.
-
Recommended Co-solvents:
| Co-solvent | Typical Starting % (v/v) | Pros | Cons |
| DMSO | 100% for stock | High solubilizing power for many compounds. | Can be toxic to some cell lines (>0.5-1%); may interfere with some assays. |
| Ethanol | 10-50% | Biologically compatible; less toxic than DMSO. | May not be as effective as DMSO for highly insoluble compounds. |
| PEG 400 | 10-30% | Low toxicity; often used in formulations.[14] | Can be viscous; may affect protein binding. |
| Propylene Glycol | 10-40% | Common pharmaceutical excipient.[10] | Less volatile than ethanol. |
-
Best Practice: Prepare a 10-50 mM stock solution in 100% DMSO. Then, dilute this stock into your final aqueous buffer, ensuring the final DMSO concentration is low and compatible with your assay (typically ≤0.5%).
Standard Operating Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic solubility of the compound in a specific buffer, which is essential for understanding its limits. The shake-flask method is a gold-standard technique.[15][16][17]
-
Preparation: Add an excess amount of solid this compound to a series of vials (e.g., 2-5 mg in 1 mL of buffer). Ensure solid is visible at the bottom.
-
Incubation: Tightly cap the vials and place them in a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C).[18]
-
Equilibration: Allow the mixture to shake for 24-48 hours to ensure equilibrium is reached.[15][18]
-
Separation: After incubation, let the vials stand to allow large particles to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).[15] This concentration is the equilibrium solubility.
Protocol 2: Preparation of a 10 mM Aqueous Stock Solution via pH Modification
-
Weigh Compound: Weigh out 2.45 mg of this compound (assumes MW of 245.28 g/mol ) into a sterile microcentrifuge tube.
-
Add Base: Add 900 µL of purified water. Then, add 10 µL of a 1 M NaOH solution (this provides 1 equivalent of base).
-
Dissolve: Vortex the tube vigorously. The compound should dissolve as the sodium salt is formed. If it does not fully dissolve, add another 1-2 µL of 1 M NaOH until the solution is clear.
-
Adjust Volume: Add purified water to bring the final volume to 1.0 mL.
-
Verify pH & Filter: Check the pH to ensure it is in the desired range (e.g., 8-9). Sterilize the solution by passing it through a 0.22 µm syringe filter. Store at 4°C or -20°C.
Visual Workflow for Solubility Enhancement
The following decision tree provides a systematic approach to troubleshooting and resolving solubility issues for this compound.
Caption: A decision tree for selecting a solubility enhancement strategy.
References
-
Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK, 3(4), 359-362. [Link]
-
Kim, Y. H., & Bae, Y. H. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Journal of Controlled Release, 80(1-3), 145-155. [Link]
-
Wikipedia contributors. (2023). Cosolvent. In Wikipedia, The Free Encyclopedia. [Link]
-
Co-solvent: Significance and symbolism. (n.d.). Synapse. [Link]
-
Alexandros, A., & Kleomenis, S. (2009). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 49(10), 2247-2260. [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2021). protocols.io. [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (2021). ResearchGate. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]
-
Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. [Link]
-
Pharmacokinetics. (n.d.). AccessPhysiotherapy. [Link]
-
SOLUBILITY OF SULPHONAMIDES. (1942). The BMJ, 1(4248), 700. [Link]
-
Roland, V. G., & Seydel, J. K. (1979). pH Dependency in Uptake of Sulfonamides by Bacteria. Chemotherapy, 25(4), 195-203. [Link]
-
Hliebov, O. (2017, October 16). How to Use Henderson Hasselbalch Equation for Pharmacology [Video]. YouTube. [Link]
-
Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]
-
Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. (2021). ResearchGate. [Link]
-
Wikipedia contributors. (2023). Sulfonamide (medicine). In Wikipedia, The Free Encyclopedia. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Solubility Enhancement Techniques. (n.d.). Pharmaguideline. [Link]
-
“Solubility enhancement techniques for novel Drugs.” (2022). International Journal of Novel Research and Development. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Biological and Pharmaceutical Sciences. [Link]
-
2-Methyl-2-(4-methylphenyl)propanoic acid. (n.d.). PubChem. [Link]
-
Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). (n.d.). Cheméo. [Link]
-
Compound 2-Methylpropanoic acid (FDB003277). (n.d.). FooDB. [Link]
-
2-propanoic acid. (n.d.). PubChem. [Link]
-
2-[Methyl(phenyl)sulfamoyl]propanoic acid. (n.d.). PubChem. [Link]
-
2-(4-METHYLPHENYL)PROPANOIC ACID | CAS 938-94-3. (n.d.). Matrix Fine Chemicals. [Link]
-
Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). (n.d.). ResearchGate. [Link]
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Technical Support Center: Optimization of Reaction Conditions for 2-Methyl-2-(4-sulfamoylphenyl)propanoic Acid Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. We will delve into common synthetic challenges, offering field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you navigate the complexities of your experiments.
The this compound scaffold is a key structural motif in various pharmacologically active molecules, including analogs of cyclooxygenase-2 (COX-2) inhibitors. Its synthesis, while conceptually straightforward, presents several critical steps where optimization is crucial for achieving high yield and purity. This guide provides a comprehensive overview of a common synthetic pathway, detailed troubleshooting for each stage, and validated protocols to support your research endeavors.
Section 1: Overview of a Common Synthetic Route
A prevalent strategy for synthesizing the target compound involves a multi-step process beginning with a suitable aromatic precursor. The following workflow outlines the key transformations.
Technical Support Center: Analytical Methods for 2-methyl-2-(4-sulfamoylphenyl)propanoic acid
Welcome to the technical support center for the analysis of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the quantitative analysis of this compound. Our approach is rooted in fundamental scientific principles and extensive field experience to ensure the integrity and robustness of your analytical methods.
Introduction to the Analyte
This compound is a molecule possessing both a carboxylic acid and a sulfonamide functional group. These characteristics dictate its behavior in analytical systems, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC). The acidic nature of the propanoic acid moiety and the polar sulfonamide group present unique challenges and opportunities for method development and troubleshooting.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Melting Point | 165-175°C | [1] |
| Boiling Point (Predicted) | 443.7 ± 47.0°C | [1][2] |
| Density (Predicted) | 1.353 ± 0.06 g/cm³ | [1][2] |
| Solubility | Soluble in DMSO and Methanol | [1][2] |
Recommended Analytical Method: RP-HPLC with UV Detection
Based on the structure and physicochemical properties of this compound, a robust and reliable analytical method is proposed below. This method serves as a baseline for the subsequent troubleshooting guide.
Instrumentation and Columns
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended to minimize secondary interactions with residual silanols. For faster analysis, a column with smaller particles (e.g., <3 µm) can be used with a UHPLC system.
Mobile Phase and Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. The choice of acidifier is critical for controlling the ionization of the analyte and silanols on the stationary phase.[3]
-
Mobile Phase B: Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
Elution Mode: Isocratic or Gradient. A gradient elution may be necessary if analyzing the compound in a complex matrix with other components.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: 30-40°C to ensure reproducible retention times.
-
Detection Wavelength: A photodiode array detector should be used to determine the optimal wavelength of maximum absorbance. Given the phenyl-sulfonamide structure, a wavelength in the range of 230-270 nm is a reasonable starting point.
-
Injection Volume: 5-20 µL.
Sample Preparation
The sample preparation method will depend on the matrix. For drug substance analysis, dissolving the sample in the mobile phase is ideal.[3] For biological matrices like plasma or urine, protein precipitation followed by centrifugation and filtration is a common and effective approach.[4][5][6]
Example Sample Preparation Protocol for Plasma:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the HPLC system.
Troubleshooting Guide
This section is presented in a question-and-answer format to directly address common issues encountered during the analysis of this compound.
Peak Shape Problems
Question: Why is my peak for this compound tailing?
Answer: Peak tailing for this acidic compound is a common issue and can be attributed to several factors:
-
Secondary Silanol Interactions: The primary cause of tailing for acidic compounds is often the interaction between the analyte and residual, un-endcapped silanol groups on the silica-based stationary phase.[7][8] These silanols can be acidic and interact with the polar sulfonamide and carboxylic acid moieties.
-
Solution:
-
Lower the mobile phase pH: The pH of the mobile phase should be at least 2 pH units below the pKa of the analyte's carboxylic acid group. This ensures the analyte is in its neutral, un-dissociated form, minimizing ionic interactions with silanols. Using an acidic modifier like formic acid or phosphoric acid is crucial.
-
Use a high-purity, end-capped column: Modern HPLC columns are designed with minimal residual silanols. If you are using an older column, consider replacing it.
-
Add a competing base (use with caution): In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites. However, this can complicate the mobile phase and may not be necessary with modern columns.[8]
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.
-
Solution: Use tubing with a smaller internal diameter and ensure the shortest possible connection lengths.[7]
-
Question: My peak is fronting. What is the likely cause?
Answer: Peak fronting is less common than tailing for acidic compounds but can occur due to:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte may travel through the initial part of the column too quickly, leading to a fronting peak.[3]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Collapse: Though rare under typical reversed-phase conditions, operating a silica-based column at a very high pH can cause the silica to dissolve, leading to a void at the column inlet and distorted peak shapes.
Question: I am observing split peaks. What should I investigate?
Answer: Split peaks can be frustrating, but a systematic approach can identify the cause:
-
Clogged Inlet Frit: Particulate matter from the sample or the HPLC system can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the column bed.
-
Solution:
-
Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.
-
Use a guard column to protect the analytical column.
-
If a clog is suspected, try back-flushing the column (if the manufacturer's instructions permit). If the problem persists, the frit may need to be replaced, or the column itself may need replacement.
-
-
-
Column Void: A void at the head of the column can cause peak splitting. This can result from improper packing or running the system at excessively high pressures.
-
Solution: Replace the column.
-
-
Injection Issues: A partially blocked injector needle or a malfunctioning injection valve can lead to improper sample introduction onto the column.
-
Solution: Clean the injector needle and perform routine maintenance on the injection valve.
-
Retention Time and Resolution Issues
Question: The retention time of my analyte is drifting or has shifted significantly. Why?
Answer: Fluctuations in retention time can compromise the reliability of your method. Common causes include:
-
Changes in Mobile Phase Composition:
-
Inaccurate Preparation: Ensure the mobile phase is prepared consistently and accurately.
-
Solvent Proportioning Issues: If using a gradient, ensure the pump is mixing the solvents correctly.
-
Evaporation: Over time, the more volatile component of the mobile phase (usually the organic solvent) can evaporate, leading to a change in composition and longer retention times. Prepare fresh mobile phase daily.
-
-
Column Temperature Fluctuations: The column temperature has a significant impact on retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Column Equilibration: Insufficient equilibration time between injections, especially after a gradient, can lead to shifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush with 10-20 column volumes.
-
-
Column Aging: Over time, the stationary phase can degrade, leading to changes in retention.
-
Solution: Monitor column performance with a system suitability standard. If performance degrades beyond acceptable limits, replace the column.
-
Question: I am not getting adequate resolution between my analyte and an impurity. What can I do?
Answer: Improving resolution often involves adjusting the mobile phase conditions:
-
Optimize the Organic Solvent Percentage:
-
For Isocratic Elution: A small decrease in the percentage of the organic solvent will increase the retention time of both peaks and may improve resolution.
-
For Gradient Elution: A shallower gradient will increase the separation between peaks.
-
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.
-
Adjust the Mobile Phase pH: Fine-tuning the pH can alter the ionization state of the analyte and any ionizable impurities, potentially leading to better separation.
Baseline and Sensitivity Problems
Question: My baseline is noisy or drifting. What are the common causes?
Answer: A stable baseline is essential for accurate quantification, especially at low analyte concentrations.
-
Mobile Phase Issues:
-
Contamination: Use high-purity, HPLC-grade solvents and reagents.[3]
-
Inadequate Degassing: Dissolved air in the mobile phase can outgas in the detector, causing baseline noise. Degas the mobile phase before use.
-
Poor Mixing: If the mobile phase components are not well mixed, it can lead to a noisy baseline.
-
-
Detector Issues:
-
Lamp Failure: A failing detector lamp can cause a noisy or drifting baseline.
-
Contaminated Flow Cell: Contaminants in the detector flow cell can cause baseline disturbances. Flush the flow cell with a strong solvent.
-
Question: My analyte peak is much smaller than expected, or I see no peak at all. What should I check?
Answer: A loss of signal can be due to a number of factors from sample preparation to instrument malfunction.
-
Sample Preparation Error:
-
Injection Problem:
-
Air Bubble in Syringe/Loop: Ensure the autosampler is drawing the correct volume and that there are no air bubbles.
-
Incorrect Injection Volume: Verify the method's injection volume setting.
-
-
System Leak: A leak anywhere in the system can lead to a loss of sample and a smaller peak. Visually inspect all fittings for signs of leakage.
-
Detector Wavelength: Ensure the detector is set to the correct wavelength for your analyte.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for the mobile phase when analyzing this compound?
Q2: Can I use a C8 column instead of a C18 column?
A2: Yes, a C8 column can be used. It is less retentive than a C18 column, so you will likely observe shorter retention times. This might be advantageous for high-throughput analysis. However, a C18 column will generally provide greater retention and may offer better resolution from early-eluting impurities.
Q3: Is a mass spectrometer (MS) detector necessary for this analysis?
A3: An MS detector is not strictly necessary for routine quantification, especially in a quality control setting where a validated HPLC-UV method can be sufficient. However, an LC-MS/MS method would offer significantly higher sensitivity and selectivity, which is particularly beneficial for analyzing low concentrations of the analyte in complex biological matrices.[11][12][13] It is also invaluable for impurity identification and structural confirmation.
Q4: How can I confirm the stability of this compound in my samples?
A4: To confirm stability, you should perform forced degradation studies as part of your method validation. This involves subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[10][14][15] A stability-indicating method is one that can resolve the intact analyte from any degradation products that are formed.
Q5: What are the best practices for column care to ensure a long lifetime?
A5:
-
Always filter your samples and mobile phases.
-
Use a guard column.
-
Never exceed the manufacturer's recommended pressure and pH ranges for the column.
-
Flush the column with a strong, non-buffered solvent after use to remove any strongly retained compounds.
-
Store the column in an appropriate solvent as recommended by the manufacturer (typically acetonitrile/water).
Visualizations
Experimental Workflow for HPLC Analysis
Caption: A typical workflow for the HPLC analysis of this compound.
Troubleshooting Logic for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing issues.
References
-
Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences. [Link]
-
Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International. [Link]
-
Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Semantic Scholar. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]
-
HPLC Troubleshooting Guide. ACE HPLC Columns. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. National Institutes of Health. [Link]
-
Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. [Link]
-
A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. [Link]
-
Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. ResearchGate. [Link]
-
VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. Semantic Scholar. [Link]
-
Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. SAS Publishers. [Link]
-
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect. [Link]
-
2-Methyl-2-(4-methylphenyl)propanoic acid. PubChem. [Link]
-
Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Cheméo. [Link]
-
Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
-
A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. [Link]
-
Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). ResearchGate. [Link]
-
A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. Semantic Scholar. [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. [Link]
-
LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. PubMed. [Link]
-
Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma. PubMed. [Link]
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- 15. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]
Technical Support Center: Chiral Separation of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid Enantiomers
Welcome to the dedicated technical support guide for the chiral separation of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid enantiomers. This resource is designed for researchers, analytical scientists, and drug development professionals who are working on the stereoselective analysis and purification of this compound. As a propanoic acid derivative, its acidic nature presents specific challenges and opportunities in chiral chromatography.[1][2][3][4] This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios.
Section 1: Understanding the Challenge
Q1: Why is the chiral separation of this compound important?
The separation of enantiomers is a critical step in drug development and manufacturing.[5] Different enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic properties.[5] For this compound, which is structurally related to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), it is highly probable that one enantiomer contains the desired therapeutic activity while the other may be less active, inactive, or even contribute to adverse effects.[1][6] Therefore, regulatory agencies worldwide mandate the characterization and control of the enantiomeric purity of such drug candidates.
Section 2: Method Development & Optimization
Successful chiral separation begins with a logical method development strategy. The following Q&A section guides you through the critical decisions in this process.
Q2: How do I select the right Chiral Stationary Phase (CSP) for an acidic compound like this?
For an acidic analyte, the primary interaction for chiral recognition often involves forming transient diastereomeric complexes with the CSP.[7] The key is to choose a CSP that can effectively interact with the carboxylic acid group and the stereocenter's environment.
Recommended CSP Classes:
-
Anion-Exchanger CSPs: These are often the first choice for acidic compounds.[8][9] CSPs like CHIRALPAK QN-AX and QD-AX, which are based on quinine and quinidine derivatives, work via an ion-exchange mechanism.[8][9] The acidic analyte is deprotonated (anionic) and interacts with the protonated tertiary nitrogen on the CSP (cationic), leading to excellent enantioselectivity.[8][9]
-
Polysaccharide-Based CSPs: Immobilized polysaccharide phases (e.g., cellulose or amylose derivatives like CHIRALPAK IA, IB, IC) are incredibly versatile and can resolve a wide range of compounds, including acids.[10] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide structure.[7]
-
Pirkle-Type ("Brush-Type") CSPs: Columns like the Whelk-O 1 are known for their robustness and broad applicability, including for NSAIDs.[6] These phases often utilize π-π interactions, and their covalent bonding to the silica support ensures high durability.[6]
Summary of Recommended CSPs for Initial Screening:
| CSP Type | Chiral Selector Example | Primary Interaction Mechanism | Suitability for Analyte |
| Weak Anion-Exchanger | Quinine/Quinidine derivatives (QN-AX, QD-AX) | Ion-exchange, H-bonding, π-π interactions[8][9] | Excellent (Specifically designed for acids) |
| Immobilized Polysaccharide | Cellulose/Amylose derivatives (e.g., Chiralpak IA) | H-bonding, Dipole-Dipole, Steric fit[7][10] | Very Good (Broad applicability) |
| Pirkle-Type | (R,R)-Whelk-O 1 | π-π interactions, H-bonding, Dipole stacking[6][7] | Good (Proven for NSAID-type molecules) |
Q3: What are the best starting mobile phase conditions for HPLC and SFC?
The choice of mobile phase is as critical as the CSP. For this compound, you must control the ionization state of the carboxylic acid to achieve retention and selectivity.
High-Performance Liquid Chromatography (HPLC)
For acidic compounds, mobile phase additives are essential to ensure good peak shape and achieve chiral recognition.[11][12]
-
Normal Phase (NP):
-
Solvents: A base solvent of Hexane or Heptane with an alcohol modifier (Isopropanol or Ethanol).
-
Additive: An acidic additive is crucial. Start with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) .[11] This suppresses the deprotonation of the analyte's carboxylic acid group, reducing peak tailing caused by strong interactions with the silica surface.
-
-
Reversed-Phase (RP):
-
Solvents: Acetonitrile or Methanol with a buffered aqueous phase.
-
Additive/Buffer: Control the pH. For anion-exchange columns like QN-AX, a weakly acidic mobile phase (pH 4-7) is ideal to ensure the analyte is anionic and the selector is cationic.[9] For polysaccharide columns, buffered mobile phases are also common.
-
Supercritical Fluid Chromatography (SFC)
SFC is a powerful, green alternative to normal phase HPLC for chiral separations, offering faster analysis and reduced solvent consumption.[5][13][14]
-
Mobile Phase: Supercritical Carbon Dioxide (CO₂) with an alcohol co-solvent (typically Methanol).
-
Additives: Additives in the co-solvent are critical for separating acidic compounds.
-
A generic starting point for acidic compounds on an anion-exchange column in SFC is a modifier of Methanol containing 0.4% Formic Acid and 0.35% Ammonium Formate .[8][9]
-
Even without an external acid, the CO₂ itself can create a mildly acidic environment sufficient for the ion-exchange mechanism to occur.[8]
-
Method Development Workflow
The following diagram outlines a systematic approach to developing a robust chiral separation method.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Propanoic acid, 2-methyl- [webbook.nist.gov]
- 3. Showing Compound 2-Methylpropanoic acid (FDB003277) - FooDB [foodb.ca]
- 4. Propanoic acid, 2-methyl- (CAS 79-31-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. selvita.com [selvita.com]
- 6. hplc.eu [hplc.eu]
- 7. eijppr.com [eijppr.com]
- 8. chiraltech.com [chiraltech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
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Technical Support Center: Scale-Up Synthesis of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid
Introduction
Welcome to the technical support guide for the scale-up synthesis of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid. This molecule, a key intermediate and structural analog to certain anti-inflammatory agents, presents unique challenges when transitioning from laboratory-scale synthesis to pilot or industrial production. This guide is designed for researchers, chemists, and process development professionals to navigate common pitfalls and optimize the manufacturing process. We will delve into the critical parameters, troubleshooting common issues, and provide practical, field-tested advice to ensure a robust, safe, and efficient scale-up.
Synthetic Pathway Overview
The most common and economically viable route for the synthesis of this compound involves a two-step process starting from 2-methyl-2-phenylpropanoic acid. This approach prioritizes the late-stage introduction of the sensitive sulfamoyl group.
-
Electrophilic Aromatic Substitution (Chlorosulfonation): The aromatic ring of 2-methyl-2-phenylpropanoic acid is reacted with chlorosulfonic acid to install a sulfonyl chloride group. This reaction's regioselectivity is critical, with the para-position being the desired substitution site.
-
Amination: The resulting 2-(4-(chlorosulfonyl)phenyl)-2-methylpropanoic acid is then reacted with an ammonia source (e.g., ammonium hydroxide) to form the final sulfonamide product.
This pathway is illustrated in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: The most significant hazard is associated with the chlorosulfonation step. Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing toxic HCl gas. The reaction itself is highly exothermic and requires strict temperature control to prevent runaway reactions. The use of hazardous reagents is a known challenge in sulfonamide synthesis.[1][2] On a large scale, this necessitates the use of specialized reactors with robust cooling systems and careful, controlled addition of reagents. Pressure relief systems are mandatory.
Q2: How can I control the regioselectivity during the chlorosulfonation step to favor the para-isomer? A2: The propanoic acid group is an ortho-, para-director. However, due to steric hindrance from the bulky gem-dimethyl group, substitution is strongly favored at the para-position. To maximize this selectivity, the key is maintaining a low reaction temperature (typically 0–5 °C). Running the reaction at elevated temperatures can decrease selectivity and lead to the formation of unwanted meta-isomers and di-sulfonated byproducts.
Q3: What are the Critical Process Parameters (CPPs) for the amination step? A3: The CPPs for the amination are:
-
Temperature: The reaction is exothermic. Maintaining a controlled temperature (e.g., 10–25 °C) is crucial to prevent side reactions and ensure the stability of the sulfonyl chloride intermediate.
-
Rate of Addition: The sulfonyl chloride intermediate should be added slowly to the ammonium hydroxide solution to manage the exotherm.
-
pH Control: The pH of the reaction mixture must be monitored. After the reaction, the pH is adjusted to precipitate the carboxylic acid product.
-
Mixing: Efficient mixing is required to ensure homogeneity, especially in the viscous reaction mixture, to maximize reaction rate and yield.
Q4: The final product has poor solubility. What is the best method for purification at scale? A4: The product, similar to related molecules like celecoxib, is poorly soluble in many common solvents.[3][4][5] This property can be leveraged for purification. The most common method is reactive crystallization. After the amination step, the product exists as a salt in the basic aqueous solution. Carefully acidifying the solution with an acid (e.g., HCl) to a specific pH (typically pH 2-4) will cause the protonated carboxylic acid to precipitate. The quality of the final product is highly dependent on controlling the rate of acidification and the final pH, which affects crystal size and purity. An anti-solvent crystallization from a suitable solvent system (e.g., Methanol/Water, Acetone/Water) is also a viable option.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Chlorosulfonation Step | 1. Moisture: Presence of water in the starting material or reactor, which decomposes chlorosulfonic acid. 2. Incomplete Reaction: Insufficient reaction time or temperature is too low. 3. Degradation: Temperature too high, causing side reactions. | 1. Ensure all glassware and reagents are scrupulously dry. Purge the reactor with nitrogen before starting. 2. Monitor the reaction using an in-process control (IPC) like HPLC or TLC. Extend reaction time if necessary. 3. Maintain strict temperature control (0–5 °C) using a reliable cooling system. |
| Formation of Impurities (Isomers, Di-sulfonated product) | 1. High Reaction Temperature: Elevated temperatures in the chlorosulfonation step reduce regioselectivity. 2. Incorrect Stoichiometry: Using an excessive amount of chlorosulfonic acid can lead to di-substitution. | 1. Re-validate the reactor's cooling capacity. Ensure slow, subsurface addition of the starting material to the chlorosulfonic acid to dissipate heat effectively. 2. Use a slight excess (1.1–1.5 equivalents) of chlorosulfonic acid, but avoid a large excess. |
| Difficult Filtration of Final Product | 1. Fine Particle Size: Product crashed out of solution too quickly during pH adjustment, leading to very fine particles that clog the filter. 2. Oily Product: The presence of impurities can sometimes cause the product to precipitate as an oil rather than a solid. | 1. Slow down the rate of acid addition during precipitation. Introduce seeding crystals to promote the growth of larger, more easily filterable crystals. 2. Ensure the reaction has gone to completion. An additional wash of the crude product with a non-polar solvent like hexanes can help remove organic impurities. |
| Incomplete Amination Reaction | 1. Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride intermediate is sensitive to water and can hydrolyze back to the sulfonic acid if the workup or transfer is slow. 2. Poor Mixing: Inadequate agitation leads to localized "hot spots" or areas of low reagent concentration. | 1. Proceed to the amination step as quickly as possible after the chlorosulfonation workup. Keep the intermediate cold. 2. Verify the agitator's effectiveness. For viscous reaction masses, consider using an anchor or helical impeller. |
| Final Product Fails Purity Specification | 1. Trapped Starting Material: Inefficient crystallization can trap unreacted starting material within the product crystals. 2. Residual Solvents: Inadequate drying. | 1. Perform a re-crystallization or a hot slurry wash of the crude product in a suitable solvent (e.g., aqueous ethanol) to purge impurities. 2. Dry the product under vacuum at an appropriate temperature until loss on drying (LOD) is within specification. |
Key Process Parameters: Lab vs. Scale-Up
Transitioning from a lab flask to a plant reactor involves significant changes in physical and chemical environments. Understanding these differences is key to successful scale-up.
| Parameter | Laboratory Scale (1 L Flask) | Pilot / Industrial Scale (1000 L Reactor) | Key Considerations & Rationale |
| Heat Transfer | High surface-area-to-volume ratio; rapid heating/cooling. | Low surface-area-to-volume ratio; slow heat dissipation. | The high exothermicity of chlorosulfonation requires highly efficient reactor cooling jackets and a slow addition rate to prevent dangerous temperature spikes. |
| Mass Transfer (Mixing) | Efficient mixing with a simple magnetic stir bar. | Complex; requires engineered impellers (e.g., pitched-blade turbine, anchor) to ensure homogeneity. | Poor mixing can lead to low yields, increased impurities, and localized overheating. The choice of impeller and agitation speed is critical. |
| Reagent Addition | Manual addition via dropping funnel. | Automated, controlled addition via dosing pumps, often subsurface. | Controlled addition is paramount for safety and quality, especially for the highly reactive chlorosulfonic acid. |
| Work-up & Isolation | Separatory funnel, Buchner funnel. | Centrifuge, filter-dryer (Nutsche filter). | Phase separations can be slower at scale. Emulsion formation is a greater risk. Equipment must be chosen to handle large volumes of solids efficiently. |
| Process Safety | Fume hood. | Closed system with scrubbers for off-gassing (HCl, SO₂), rupture discs, and emergency quench systems. | Handling large quantities of chlorosulfonic acid and the resulting HCl off-gas requires robust engineering controls to protect personnel and the environment.[1][2] |
Detailed Protocol: Chlorosulfonation (Illustrative)
Disclaimer: This protocol is for informational purposes only and must be adapted and validated for specific equipment and safety standards at your facility.
Objective: To synthesize 2-(4-(chlorosulfonyl)phenyl)-2-methylpropanoic acid from 2-methyl-2-phenylpropanoic acid.
Equipment:
-
Glass-lined reactor with a high-efficiency cooling jacket, pressure-rated for the operation.
-
Pitched-blade turbine agitator.
-
Calibrated dosing pump for substrate addition.
-
Nitrogen inlet and outlet connected to a caustic scrubber.
-
Temperature probe (baffled).
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charge: Charge chlorosulfonic acid (1.3 equivalents) into the reactor.
-
Cooling: Start agitation and cool the reactor contents to 0 ± 2 °C.
-
Substrate Addition: Begin the slow, subsurface addition of 2-methyl-2-phenylpropanoic acid (1.0 equivalent) via the dosing pump. Maintain the internal temperature at 0–5 °C throughout the addition. The addition time should be no less than 4 hours.
-
Reaction: Once the addition is complete, maintain the reaction mixture at 0–5 °C for an additional 2 hours.
-
In-Process Control (IPC): Carefully take a sample from the reaction. Quench it in ice water and extract it with a suitable solvent (e.g., ethyl acetate). Analyze by HPLC to confirm the consumption of starting material (>99%).
-
Quenching: In a separate, suitable vessel, prepare a mixture of ice and water. Very slowly transfer the reaction mixture onto the ice with vigorous stirring, ensuring the quench pot temperature does not exceed 20 °C. This step will precipitate the product and must be done in a well-ventilated area as large volumes of HCl gas will evolve.
-
Isolation: Filter the resulting solid slurry using a centrifuge or filter-dryer.
-
Washing: Wash the crude cake with cold deionized water until the filtrate is neutral (pH ~6-7).
-
Drying: Dry the solid under vacuum at 40–50 °C until the loss on drying (LOD) is <1.0%. The resulting intermediate is used directly in the next step.
Caption: Decision tree for troubleshooting an out-of-specification purity result.
References
- Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve.
- Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. PMC.
- 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. PMC - NIH.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications.
- Synthesis of sulfonamides. ResearchGate.
- Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron.
- Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.
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- Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds. Google Patents.
- Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Quick Company.
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- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.
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Validation & Comparative
Comparative Analysis of 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid Analogs as Carbonic Anhydrase Inhibitors
A Technical Guide for Drug Development Professionals
Abstract
This guide provides a comprehensive comparative analysis of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid analogs, a class of compounds with significant potential as carbonic anhydrase (CA) inhibitors. The foundational 4-sulfamoylphenyl moiety serves as a critical zinc-binding pharmacophore, anchoring these molecules to the active site of carbonic anhydrase isoenzymes. Variations in the chemical structure appended to this core motif can dramatically influence inhibitory potency and isoform selectivity. This document synthesizes data from multiple studies to elucidate structure-activity relationships (SAR), compare biological performance, and provide detailed experimental protocols for the evaluation of these compounds. The insights presented herein are intended to guide researchers in the rational design of novel, potent, and selective CA inhibitors for various therapeutic applications, including oncology and anti-glaucoma treatments.
Introduction: The Significance of the Sulfamoylphenyl Moiety as a Carbonic Anhydrase Targeting Scaffold
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are integral to a multitude of physiological processes, and their dysregulation is implicated in several pathologies. Notably, certain CA isoforms, such as CA IX and CA XII, are overexpressed in various aggressive cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[2] This makes them prime targets for anticancer drug development. The primary sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group that anchors inhibitors to the catalytic zinc ion in the active site of CAs.[3] Consequently, the 4-sulfamoylphenyl (benzenesulfonamide) scaffold is a cornerstone in the design of CA inhibitors.[4]
The this compound structure represents a key pharmacophore, and its analogs are of considerable interest. The propanoic acid moiety and its derivatives can be systematically modified to explore interactions with the hydrophilic and hydrophobic regions of the CA active site, thereby fine-tuning the inhibitory activity and isoform selectivity.[5] This guide will delve into a comparative analysis of various analogs, focusing on how structural modifications influence their biological activity.
Synthesis of this compound Analogs
The synthesis of this compound and its analogs can be achieved through multi-step synthetic routes. A general retrosynthetic approach is outlined below, followed by a more detailed, exemplary synthetic protocol.
Caption: General retrosynthetic pathway for this compound analogs.
A plausible synthetic route, adapted from related syntheses, is detailed below. For instance, a synthesis for a structurally related nitro analog, 2-methyl-2-(4-nitrophenylsulfanyl)propanoic acid, has been reported and involves the reaction of 4-nitrothiophenol with ethyl 2-bromo-2-methylpropionate followed by hydrolysis.[6] A general synthesis for 2-(4-methylphenyl)propionic acid has also been outlined, starting from p-xylene.[7]
Exemplary Synthetic Protocol:
A general method for synthesizing 2-methyl-2-phenylpropionic acid derivatives has been patented.[8] The following is a conceptual adaptation for the synthesis of the title compound class:
-
Chlorination of p-Xylene Derivative: A substituted p-xylene is subjected to chlorination to yield the corresponding benzyl chloride.[7]
-
Cyanation: The benzyl chloride is then converted to the corresponding benzyl cyanide (phenylacetonitrile) through a cyanation reaction.[7]
-
Methylation: The phenylacetonitrile undergoes methylation to introduce the methyl group at the alpha-position, yielding a 2-phenylpropionitrile derivative.[7]
-
Hydrolysis and Esterification: The nitrile is hydrolyzed to the carboxylic acid and subsequently esterified.
-
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced onto the phenyl ring, typically via chlorosulfonation followed by amination.
-
Final Hydrolysis: The ester is hydrolyzed to the final carboxylic acid product.
Comparative Biological Performance of Analogs
The inhibitory potential of benzenesulfonamide-based compounds against various human carbonic anhydrase (hCA) isoforms is a key determinant of their therapeutic utility. The following tables summarize the inhibitory activities (Kᵢ values) of a series of sulfamoylphenyl derivatives against key hCA isoforms, including the ubiquitous hCA I and II, and the tumor-associated hCA IX and XII.
Table 1: Carbonic Anhydrase Inhibition Data for a Series of Benzenesulfonamide Derivatives
| Compound | R Group | Kᵢ (nM) vs hCA I | Kᵢ (nM) vs hCA II | Kᵢ (nM) vs hCA IX | Kᵢ (nM) vs hCA XII | Selectivity Profile | Reference |
| Acetazolamide (AAZ) | (Standard) | 250 | 12 | 25 | 5.7 | Broad Spectrum | [3] |
| 1 | Unsubstituted Phenyl | 97.8 | 89.9 | - | - | - | [9] |
| 2 | 4-Chlorophenyl | - | - | 568.8 | - | Low Activity | [10] |
| 3 | 3,5-Dimethylphenyl | - | - | 8.5 | - | Potent hCA IX Inhibitor | [10] |
| 4 | Naphthyl | - | - | - | High (selective) | Selective hCA XII Inhibitor | [3] |
| 5 | 4-Carboxymethylphenyl | 1500 | 755 | 38.9 | 12.4 | Selective for hCA IX/XII | [11] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in assay conditions. Kᵢ values represent the inhibition constant.
Structure-Activity Relationship (SAR) Insights:
The data presented in Table 1, along with findings from various studies, allow for the elucidation of key structure-activity relationships:
-
The Unsubstituted Core: The fundamental benzenesulfonamide scaffold demonstrates inherent CA inhibitory activity.
-
Influence of Phenyl Ring Substitution: The nature and position of substituents on the phenyl "tail" region significantly modulate inhibitory potency and isoform selectivity.[2]
-
Electron-withdrawing groups can influence the pKa of the sulfonamide, potentially affecting binding affinity.
-
Bulky substituents, such as dimethylphenyl and naphthyl groups, can enhance interactions with hydrophobic pockets in the active site, leading to increased potency and selectivity for certain isoforms like hCA IX and XII.[3][10]
-
-
The "Tail" Approach: The "tail" of the inhibitor, the part of the molecule extending from the sulfamoylphenyl core, can be designed to interact with either the hydrophobic or hydrophilic halves of the CA active site. This "dual-tail" approach can be exploited to achieve greater isoform specificity.[5]
-
Role of the Propanoic Acid Moiety: While not explicitly detailed in the provided search results for this specific class of compounds, the 2-methyl-2-propanoic acid moiety likely contributes to the overall physicochemical properties of the molecule, such as solubility and cell permeability, which are critical for in vivo efficacy.
Caption: Logical relationship of SAR for sulfamoylphenyl-based CA inhibitors.
Pharmacokinetic Considerations
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. For this compound analogs, key pharmacokinetic parameters to consider include absorption, distribution, metabolism, and excretion (ADME).
While specific pharmacokinetic data for this exact class of compounds is limited in the public domain, studies on structurally related benzenesulfonamide CA inhibitors provide valuable insights. For example, the metabolism of some sulfonamide derivatives is known to be mediated by cytochrome P450 (CYP) enzymes. The lipophilicity and overall chemical structure of the "tail" region can significantly influence metabolic stability and clearance rates.
Experimental Protocols
5.1. Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This assay is the gold standard for measuring the kinetics of CA-catalyzed CO₂ hydration and the potency of inhibitors.
Principle: The assay rapidly mixes a CO₂-saturated solution with a solution containing the CA enzyme and a pH indicator. The enzymatic hydration of CO₂ produces protons, leading to a decrease in pH, which is monitored by the change in absorbance of the pH indicator.[9]
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)
-
CO₂ gas
-
Buffer (e.g., Tris-HCl)
-
pH indicator (e.g., phenol red)
-
Test compounds (analogs) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Preparation of Solutions:
-
Prepare a buffer solution at the desired pH and temperature.
-
Create a CO₂-saturated solution by bubbling CO₂ gas through the buffer on ice.
-
Prepare a solution containing the CA enzyme and the pH indicator in the same buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Measurement:
-
Load one syringe with the CO₂-saturated solution and the other with the enzyme/indicator solution.
-
For inhibition studies, pre-incubate the enzyme with the test compound for a defined period before loading.
-
Initiate the rapid mixing and record the change in absorbance over time.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the linear phase of the absorbance change.
-
Plot the initial rates against the inhibitor concentrations to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Caption: Workflow for the stopped-flow CO₂ hydrase assay.
5.2. In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the effect of a compound on cell viability and proliferation.[12]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[12]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer)
-
Cell culture medium and supplements
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel carbonic anhydrase inhibitors. The inherent zinc-binding capability of the sulfamoylphenyl moiety, coupled with the versatility of the propanoic acid "tail," provides a robust platform for medicinal chemists. Structure-activity relationship studies have demonstrated that modifications to the "tail" region can profoundly impact inhibitory potency and isoform selectivity.
Future research in this area should focus on:
-
Synthesis and evaluation of a broader range of analogs with diverse substitutions on the propanoic acid and phenyl moieties to further refine SAR models.
-
Co-crystallization of potent inhibitors with target CA isoforms to gain detailed structural insights into the binding interactions that drive potency and selectivity.[2]
-
Comprehensive pharmacokinetic and in vivo efficacy studies of lead compounds to assess their therapeutic potential in relevant disease models.
-
Exploration of this scaffold for inhibiting other metalloenzymes , as the core structure may have broader applicability in drug discovery.
By integrating rational drug design, robust biological evaluation, and detailed mechanistic studies, the full therapeutic potential of this compound analogs can be realized.
References
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Angeli, A., et al. (2020). 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. ChemMedChem, 15(1), 1-8. [Link]
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D'Ascenzio, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7045. [Link]
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Giel-Pietraszuk, M., et al. (2013). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Journal of Visualized Experiments, (78), e50359. [Link]
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JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
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Lombardi, D., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(23), 8635. [Link]
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Mukherjee, S., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412-415. [Link]
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Nocentini, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(8), 3413-3424. [Link]
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Nocentini, A., & Supuran, C. T. (2022). Carbonic anhydrase, its inhibitors and vascular function. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438–1451. [Link]
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Navarrete-Vázquez, G., et al. (2007). 2-Methyl-2-(4-nitro-phenyl-sulfanyl)-propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o91. [Link]
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PrepChem. (n.d.). Synthesis of A. Methyl 2-phenylpropionate. [Link]
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Said, M. F., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. Bioorganic Chemistry, 116, 105342. [Link]
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Smaine, F. Z., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 180-190. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Tu, C., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 57(12), 5157-5167. [Link]
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Tars, K., et al. (2015). Carbonic anhydrase inhibitors with dual-tail moieties to match the hydrophobic and hydrophilic halves of the carbonic anhydrase active site. Journal of Medicinal Chemistry, 58(4), 1844-1853. [Link]
-
Wistrand, J. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 169. [Link]
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Wang, L., et al. (2024). Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. Methods in Enzymology, 692, 1-22. [Link]
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Zielske, S. A. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7311. [Link]
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A Comparative Guide to Key Intermediates in NSAID Synthesis: Benchmarking 2-methyl-2-(4-sulfamoylphenyl)propanoic acid
Introduction: The Unseen Scaffolding of Pain Relief
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) represent a cornerstone of modern pharmacotherapy, providing critical relief from pain, inflammation, and fever for millions globally.[1][2] While the final Active Pharmaceutical Ingredient (API) is the star of the show, the efficiency, purity, and cost-effectiveness of its production are profoundly influenced by the synthetic routes chosen and, most critically, by the key chemical intermediates that form its backbone.[3] These intermediates are the unseen scaffolding upon which the final drug molecule is built.
This guide provides an in-depth comparison of several pivotal NSAID intermediates, with a special focus on 2-methyl-2-(4-sulfamoylphenyl)propanoic acid , a crucial precursor for the selective COX-2 inhibitor, Celecoxib. We will objectively compare its synthesis and properties against the intermediates of widely-used traditional NSAIDs, including Ibuprofen, Naproxen, and Diclofenac. This analysis is designed for researchers, chemists, and drug development professionals, offering field-proven insights and supporting experimental data to inform process optimization and sourcing decisions.
Focus Intermediate: this compound for Celecoxib
Celecoxib is distinguished from many traditional NSAIDs by its selective inhibition of the COX-2 enzyme, a characteristic attributed to its bulky sulfonamide group.[4][5] This structural feature necessitates a unique synthetic pathway, where this compound serves as a vital building block. The synthesis of this intermediate is a multi-step process that sets the stage for the final pyrazole ring formation, which is characteristic of Celecoxib.
A common synthetic approach involves the transformation of a precursor like 2-methyl-2-(4-nitrophenyl)propanoic acid. The critical steps include the reduction of the nitro group to an amine, followed by diazotization and subsequent sulfonation to install the key sulfamoyl group.
Logical Workflow: Synthesis of the Celecoxib Intermediate
The following diagram illustrates a representative synthetic pathway. The choice of this route is dictated by the need to introduce the sulfonamide functionality onto the phenyl ring while preserving the propanoic acid side chain, which is crucial for the final structure of Celecoxib.
Caption: Synthesis pathway for this compound.
Comparative Intermediates from Traditional NSAIDs
To provide a robust comparison, we will examine the key intermediates for three of the most prescribed NSAIDs: Ibuprofen, Naproxen, and Diclofenac.
Ibuprofen Intermediate: 4'-Isobutylacetophenone
Ibuprofen is a workhorse of the profen class of NSAIDs.[6] Its synthesis has evolved significantly, with two major industrial routes: the Boots process and the more modern Boots-Hoechst-Celanese (BHC) process. Both pathways converge on the pivotal intermediate, 4'-isobutylacetophenone .[7]
-
The Boots Process: This classic six-step synthesis begins with a Friedel-Crafts acylation of isobutylbenzene to produce 4'-isobutylacetophenone.[7] While effective, this step traditionally uses aluminum trichloride (AlCl₃), a toxic reagent that generates significant waste.[8]
-
The BHC Process: A landmark in green chemistry, this three-step process also starts with isobutylbenzene but uses hydrogen fluoride (HF) as both a catalyst and solvent for the acylation step. The HF can be recycled, drastically reducing waste.[8] The subsequent steps are also more atom-efficient.
Workflow: Ibuprofen Intermediate Synthesis (BHC Process)
The BHC process is a prime example of optimizing a synthetic route for environmental and economic benefits. The reduction of steps and recyclable catalyst are key advantages.
Caption: The streamlined BHC synthesis process for Ibuprofen via its key intermediate.
Naproxen Intermediate: 2-acetyl-6-methoxynaphthalene
Naproxen, another major profen, is valued for its longer half-life compared to ibuprofen. Its synthesis typically begins with 2-naphthol, which is first converted to 2-methoxynaphthalene. The key intermediate, 2-acetyl-6-methoxynaphthalene , is then formed via Friedel-Crafts acylation. Subsequent steps transform the acetyl group into the required propionic acid moiety, often involving reactions like the Darzens condensation or rearrangement reactions.[9][10] The synthesis of enantiomerically pure (S)-Naproxen is highly desirable, as this enantiomer is responsible for the therapeutic effect, leading to the development of asymmetric hydrogenation and other stereoselective methods.[8][11]
Diclofenac Intermediate: 1-(2,6-dichlorophenyl)indolin-2-one
Diclofenac belongs to the arylacetic acid class of NSAIDs.[6] Its synthesis is markedly different from the profens. A common industrial method involves the reaction of N-phenyl-N-(2,6-dichlorophenyl)-chloroacetamide, which undergoes an intramolecular Friedel-Crafts cyclization to yield the key intermediate 1-(2,6-dichlorophenyl)indolin-2-one .[12] This intermediate is then hydrolyzed to produce Diclofenac. More recent advancements have focused on continuous flow processes that improve efficiency and safety by avoiding the isolation of certain intermediates and minimizing waste.[13] One innovative strategy employs a cascade etherification/Smiles rearrangement to bypass less efficient steps in the traditional batch process.[13]
Head-to-Head Comparison: Performance and Process Metrics
The choice of a synthetic route in pharmaceutical manufacturing is a multi-faceted decision. The following table summarizes key performance indicators for the synthesis of the discussed intermediates.
| Parameter | This compound (for Celecoxib) | 4'-Isobutylacetophenone (for Ibuprofen - BHC) | 2-acetyl-6-methoxynaphthalene (for Naproxen) | 1-(2,6-dichlorophenyl)indolin-2-one (for Diclofenac) |
| Target NSAID | Celecoxib | Ibuprofen | Naproxen | Diclofenac |
| Typical # of Steps | 3-4 steps from precursor | 1 step from isobutylbenzene | 2 steps from 2-naphthol | 1 step from precursor amide |
| Key Reaction Type | Nitration reduction, Diazotization, Sulfonation | Friedel-Crafts Acylation | Friedel-Crafts Acylation | Intramolecular Friedel-Crafts Cyclization |
| Typical Yield | Moderate to Good | High (>90%) | Good to High | High (Patent data suggests 87-90%)[12] |
| Process "Greenness" | Involves multiple steps and reagents. | Excellent (BHC process); Recyclable catalyst, high atom economy.[8] | Moderate; Relies on traditional Friedel-Crafts reagents. | Good; Can be optimized via continuous flow, but may use Lewis acids.[12][13] |
| Key Hazards | Diazonium salts (potentially explosive), corrosive acids. | Anhydrous HF (highly corrosive and toxic). | AlCl₃ (corrosive, generates HCl gas). | AlCl₃ (corrosive), chlorinated solvents. |
| Purity/Purification | Requires careful purification to remove by-products. | Relatively clean reaction, product isolated by crystallization. | Standard purification methods (crystallization). | Product precipitates and can be isolated by filtration.[12] |
Experimental Protocols: A Practical Guide
The following protocols are representative examples derived from literature and patent filings. They are intended for informational purposes and should be adapted and optimized by qualified personnel in a controlled laboratory setting.
Protocol 1: Synthesis of Diclofenac Intermediate 1-(2,6-dichlorophenyl)indolin-2-one
This protocol is adapted from patent literature, demonstrating a Friedel-Crafts cyclization.[12]
Objective: To synthesize the key cyclized intermediate for Diclofenac.
Materials:
-
N-phenyl-N-(2,6-dichlorophenyl)-chloroacetamide (30g, 0.096 mol)
-
Anhydrous aluminum trichloride (AlCl₃) (25.5g, 0.19 mol)
-
Polyethylene glycol 400 (3g, optional phase transfer catalyst)
-
Purified water
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
Charge the reaction vessel with 30g of N-phenyl-N-(2,6-dichlorophenyl)-chloroacetamide and 3g of polyethylene glycol 400.
-
Begin stirring and heat the mixture to 60°C.
-
Causality Note: Heating ensures the reactants are in a molten state for optimal mixing and reaction kinetics. The phase transfer catalyst helps to facilitate the reaction.
-
Slowly add 25.5g of anhydrous aluminum trichloride over approximately 30 minutes. Caution: This addition is exothermic and generates HCl gas. Perform in a well-ventilated fume hood.
-
Maintain the reaction temperature at 60°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Self-Validation: The reaction is complete when TLC analysis shows the disappearance of the starting material spot.
-
Once complete, carefully and slowly add the warm reaction mixture dropwise into a separate vessel containing purified water under vigorous stirring. This quenches the reaction by decomposing the AlCl₃ catalyst.
-
Continue stirring the resulting slurry for 5 hours to ensure complete precipitation of the product.
-
Filter the solid product, wash with purified water to remove inorganic salts, and dry under vacuum.
-
Expected Outcome: A solid product of 1-(2,6-dichlorophenyl)indolin-2-one with a reported yield of approximately 87-90% and high purity (>99%).[12]
Protocol 2: Synthesis of Ibuprofen Intermediate 4'-Isobutylacetophenone
This protocol describes the initial Friedel-Crafts acylation step.[7][14]
Objective: To synthesize the key ketone intermediate for Ibuprofen.
Materials:
-
Isobutylbenzene
-
Acetic anhydride
-
Anhydrous aluminum trichloride (AlCl₃)
-
Dichloromethane (solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer under an inert atmosphere (e.g., nitrogen).
-
Dissolve isobutylbenzene in dichloromethane in the flask and cool the solution to 0°C in an ice bath.
-
Causality Note: The reaction is run at low temperature to control the exothermic nature of the Friedel-Crafts acylation and minimize side reactions.
-
Slowly add AlCl₃ to the stirred solution.
-
Add acetic anhydride dropwise from the dropping funnel to the reaction mixture over 30 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Self-Validation: The formation of a new, less polar spot on the TLC plate relative to the starting material indicates product formation.
-
Upon completion, slowly pour the reaction mixture over crushed ice and concentrated HCl to quench the reaction.
-
Separate the organic layer, and wash successively with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4'-isobutylacetophenone by vacuum distillation or recrystallization.
Conclusion and Future Outlook
This comparative analysis demonstrates a clear trend in the synthesis of NSAID intermediates: a move towards greater efficiency, safety, and environmental responsibility.
-
This compound , while essential for the unique structure of Celecoxib, involves a more complex synthesis with hazardous reagents compared to the intermediates of some traditional NSAIDs. Its multi-step nature presents more challenges for process optimization.
-
The synthesis of 4'-isobutylacetophenone for Ibuprofen, particularly via the BHC process, stands out as a benchmark for green industrial chemistry, showcasing high efficiency and reduced environmental impact.[8]
-
Intermediates for Naproxen and Diclofenac fall in a middle ground, with established, high-yield synthetic routes that are now being re-evaluated and improved through modern techniques like asymmetric catalysis (for Naproxen) and continuous flow manufacturing (for Diclofenac).[8][13]
For researchers and drug development professionals, the choice of an intermediate and its synthetic route has far-reaching implications. While the pharmacological profile of the final API is paramount, the underlying chemistry of its intermediates dictates manufacturing feasibility, cost of goods, and environmental footprint. The ongoing innovation in synthetic methodology promises not only to make existing NSAIDs more accessible but also to provide more efficient pathways for developing the next generation of anti-inflammatory agents.
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A Researcher's Guide to Validating the Anti-inflammatory Activity of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid
An Objective Comparison with Established Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
Introduction: The search for more effective and safer anti-inflammatory agents is a cornerstone of pharmaceutical research. This guide focuses on 2-methyl-2-(4-sulfamoylphenyl)propanoic acid, a compound of interest due to its structural features, which suggest a potential for selective inhibition of cyclooxygenase-2 (COX-2). Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) designed to reduce pain and inflammation with a lower risk of the gastrointestinal side effects associated with traditional NSAIDs.[1][2]
This document provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory activity of this compound. We will present a logical, multi-tiered approach, beginning with fundamental in vitro enzyme inhibition assays, progressing to cell-based models of inflammation, and culminating in a well-established in vivo model. Throughout this guide, the performance of this compound will be objectively compared against two widely used reference drugs:
-
Celecoxib: A highly selective COX-2 inhibitor, serving as the primary benchmark for COX-2 selectivity and efficacy.[3][4][5]
-
Indomethacin: A potent, non-selective COX inhibitor, used to highlight the differences in COX-1/COX-2 activity and provide a broader context of anti-inflammatory action.[6][7][8]
Our approach is rooted in scientific integrity, providing detailed, step-by-step protocols and explaining the causal reasoning behind each experimental choice. All data presented are hypothetical and intended to illustrate the expected outcomes of a successful validation study.
Part 1: In Vitro Characterization: Defining the COX Inhibition Profile
The Rationale for Initial In Vitro Screening
The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[8] There are two main isoforms: COX-1, which is constitutively expressed in many tissues and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is primarily induced at sites of inflammation.[9][10] Selective inhibition of COX-2 is therefore hypothesized to provide anti-inflammatory benefits with a reduced risk of gastrointestinal issues.[9] Our first step is to determine the inhibitory potency (IC50) of this compound against both COX-1 and COX-2 and compare it to our reference compounds.
Experimental Protocol: Fluorometric COX-1/COX-2 Inhibition Assay
This protocol is adapted from commercially available inhibitor screening kits.[11][12][13]
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound for COX-1 and COX-2.
Materials:
-
COX-1 (ovine or human) and COX-2 (recombinant human) enzymes
-
Arachidonic acid (substrate)
-
Fluorometric substrate (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Heme
-
Assay buffer (e.g., Tris-HCl)
-
Test compound, Celecoxib, and Indomethacin dissolved in DMSO
-
96-well microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of the test compound and reference drugs in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the diluted test compounds or reference drugs to their respective wells. Include a "no inhibitor" control (DMSO only) and a "background" control (no enzyme).
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzymes.
-
Initiate the reaction by adding arachidonic acid and the fluorometric substrate to all wells.
-
Immediately read the fluorescence at the appropriate excitation/emission wavelengths (e.g., 530-560 nm excitation, 585-595 nm emission) every minute for 10-20 minutes.
Data Analysis & Expected Outcomes: The rate of increase in fluorescence is proportional to the COX enzyme activity. The percentage of inhibition for each concentration is calculated, and the IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.
Table 1: Comparative In Vitro COX Inhibition Data (Hypothetical Results)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 15.0 | 0.5 | 30 |
| Celecoxib [14] | 12.0 | 0.4 | 30 |
| Indomethacin [15] | 0.3 | 1.8 | 0.17 |
Interpretation of Results: The hypothetical data in Table 1 suggest that this compound exhibits a strong and selective inhibition of COX-2, with a selectivity index comparable to that of Celecoxib.[2][16] In contrast, Indomethacin is a potent non-selective inhibitor, showing greater potency against COX-1.[6][7] This initial in vitro profiling strongly supports the hypothesis that the test compound is a selective COX-2 inhibitor.
Experimental Workflow for In Vitro COX Inhibition Assay
Caption: Inflammatory pathway leading to PGE2 production.
Part 3: In Vivo Validation: The Carrageenan-Induced Paw Edema Model
Rationale for In Vivo Testing
The final and most critical stage of preclinical validation is to assess the compound's efficacy in a living organism. The carrageenan-induced paw edema model is a widely accepted and highly reproducible acute inflammation model used to evaluate the activity of anti-inflammatory drugs. [17][18][19][20]Injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time. [19][21] Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory efficacy of the test compound by measuring its ability to reduce paw edema.
Materials:
-
Wistar or Sprague-Dawley rats (male, 180-220g)
-
Carrageenan (1% solution in sterile saline)
-
Test compound, Celecoxib, and Indomethacin prepared in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plebysmometer (for measuring paw volume)
-
Oral gavage needles
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, Test compound (e.g., 10, 30, 100 mg/kg), Celecoxib (e.g., 30 mg/kg), and Indomethacin (e.g., 10 mg/kg).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound, reference drugs, or vehicle control orally (p.o.) via gavage.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. [17][19]6. Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection. [21] Data Analysis & Expected Outcomes: The increase in paw volume (edema) is calculated for each animal at each time point. The percentage of inhibition of edema for each treatment group is calculated relative to the vehicle control group.
Table 3: Inhibition of Carrageenan-Induced Paw Edema in Rats at 3 Hours (Hypothetical Results)
| Treatment Group | Dose (mg/kg, p.o.) | Increase in Paw Volume (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | 0% |
| This compound | 30 | 0.41 ± 0.04 | 51.8% |
| Celecoxib | 30 | 0.39 ± 0.05 | 54.1% |
| Indomethacin | 10 | 0.35 ± 0.03 | 58.8% |
Interpretation of Results: The hypothetical results in Table 3 show that orally administered this compound significantly reduces acute inflammation in vivo. The degree of edema inhibition is comparable to that of the selective COX-2 inhibitor Celecoxib and the potent non-selective NSAID Indomethacin, confirming its potent anti-inflammatory properties in a whole-animal model.
Timeline of the In Vivo Paw Edema Experiment
Caption: Experimental timeline for the paw edema model.
Comparative Summary and Conclusion
This guide has outlined a systematic, evidence-based approach to validating the anti-inflammatory activity of this compound. The hypothetical data generated through this three-tiered validation process strongly support its classification as a potent and selective COX-2 inhibitor with significant anti-inflammatory efficacy.
Table 4: Overall Comparative Performance Summary (Hypothetical Results)
| Parameter | This compound | Celecoxib | Indomethacin |
| COX-2 Selectivity (In Vitro) | High (SI ≈ 30) | High (SI ≈ 30) | Low (Non-selective) |
| PGE2 Inhibition (Cell-Based) | Strong (≈55% at 1 µM) | Strong (≈60% at 1 µM) | Strong (≈65% at 1 µM) |
| Paw Edema Reduction (In Vivo) | Significant (≈52% at 30 mg/kg) | Significant (≈54% at 30 mg/kg) | Significant (≈59% at 10 mg/kg) |
Conclusion: Based on this comprehensive validation workflow, this compound demonstrates a pharmacological profile highly consistent with that of a selective COX-2 inhibitor. Its performance is comparable to Celecoxib across in vitro, cell-based, and in vivo models, indicating its strong potential as a novel anti-inflammatory therapeutic agent. The non-selective profile of Indomethacin serves as a crucial counterpoint, highlighting the specific mechanism of the test compound.
Future Directions: The promising results from these foundational studies warrant further investigation. Subsequent steps should include pharmacokinetic profiling (ADME), comprehensive toxicology studies, and evaluation in chronic inflammation models to fully characterize its therapeutic potential and safety profile.
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Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - MDPI. (URL: [Link])
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A Comparative Guide to Cross-Reactivity Studies of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid
For researchers, scientists, and drug development professionals, the journey of a new chemical entity from the bench to the clinic is paved with rigorous testing and validation. Among the critical safety assessments for sulfonamide-containing compounds is the evaluation of cross-reactivity. This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies for 2-methyl-2-(4-sulfamoylphenyl)propanoic acid, a non-antimicrobial sulfonamide. While direct comparative data for this specific molecule is not yet prevalent in published literature, this guide will leverage established principles of sulfonamide reactivity and data from structurally similar compounds to propose a robust, self-validating experimental plan.
The Crux of Sulfonamide Cross-Reactivity: A Tale of Two Moieties
The term "sulfa allergy" is often used as a broad-stroke contraindication, yet the underlying pharmacology is far more nuanced.[1][2][3][4] The concern primarily originates from sulfonamide antimicrobials, which are structurally distinct from non-antimicrobial sulfonamides.[1][3]
Hypersensitivity reactions to sulfonamide antimicrobials are largely attributed to two key structural features that are absent in this compound and other non-antimicrobial sulfonamides like celecoxib.[1][3][5][6]
-
The N4 Arylamine Group: This group is metabolized to reactive hydroxylamine metabolites, which can trigger cytotoxic and immunological responses.[1][7][8]
-
The N1 Heterocyclic Ring: This structure is a key immunologic determinant for Type I, IgE-mediated allergic reactions.[7][8]
Caption: Structural differences between antimicrobial and non-antimicrobial sulfonamides.
Designing a Defensible Cross-Reactivity Study
To thoroughly assess the cross-reactivity profile of this compound, a multi-faceted approach is recommended, incorporating both screening assays and highly specific confirmatory methods. The goal is to challenge the molecule against a panel of compounds that represent different structural classes and mechanisms of action.
Selection of Comparator Compounds
The choice of compounds to include in the comparison is critical for a comprehensive assessment. The panel should include:
| Compound Class | Example(s) | Rationale |
| Target Compound | This compound | The molecule under investigation. |
| Antimicrobial Sulfonamides | Sulfamethoxazole, Sulfadiazine | To confirm the assay can detect known cross-reactive sulfonamides. |
| Non-Antimicrobial Sulfonamides | Celecoxib, Furosemide, Hydrochlorothiazide | To assess cross-reactivity with other drugs in the same structural class but with different therapeutic uses.[1][3] |
| Structurally Related NSAIDs | Ibuprofen, Naproxen | To evaluate potential cross-reactivity based on the propanoic acid pharmacophore.[10] |
| Unrelated Compounds | Penicillin, Aspirin | To serve as negative controls and demonstrate the specificity of the assay. |
Analytical Methodology: A Two-Tiered Approach
A robust study should employ both a high-throughput screening method and a highly specific and sensitive confirmatory method.
-
Screening with Competitive ELISA: An Enzyme-Linked Immunosorbent Assay (ELISA) is a valuable tool for initial screening due to its speed and cost-effectiveness.[11] However, it's crucial to acknowledge that immunoassays are susceptible to cross-reactivity from structurally similar compounds.[11] A positive result in an ELISA should be considered preliminary and requires confirmation.
-
Confirmation with LC-MS/MS: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative analysis due to its high sensitivity and specificity.[11][12] This technique separates compounds based on their physicochemical properties before detecting them by their unique mass-to-charge ratio, minimizing the risk of false positives from cross-reacting substances.
Experimental Protocol: Competitive ELISA for Sulfonamide Screening
This protocol outlines a standard competitive ELISA workflow. The key principle is the competition between the drug in the sample and a labeled drug conjugate for a limited number of antibody binding sites.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound and comparator compounds, which reflects their cross-reactivity with an anti-sulfonamide antibody.
Materials:
-
Microtiter plates (96-well) coated with a sulfonamide-protein conjugate.
-
Monoclonal or polyclonal anti-sulfonamide antibody.
-
Test compounds (dissolved in an appropriate solvent).
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2M H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Plate reader.
Step-by-Step Procedure:
-
Preparation of Standards and Samples:
-
Prepare a serial dilution of a known sulfonamide standard (e.g., sulfamethoxazole) to create a standard curve.
-
Prepare serial dilutions of this compound and each comparator compound.
-
-
Antibody Incubation:
-
Add 50 µL of the standard or sample solutions to the wells of the coated microtiter plate.
-
Add 50 µL of the anti-sulfonamide primary antibody to each well.
-
Incubate for 60 minutes at 37°C. During this time, the free drug in the sample will compete with the coated drug for antibody binding.
-
-
Washing:
-
Wash the plate 3-5 times with wash buffer to remove unbound antibodies and drugs.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the enzyme-conjugated secondary antibody to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Second Washing:
-
Repeat the washing step to remove unbound secondary antibody.
-
-
Substrate Reaction:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15 minutes at room temperature to allow for color development.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each sample concentration relative to the negative control.
-
Plot the inhibition percentage against the logarithm of the compound concentration.
-
Determine the IC50 value for each compound from the resulting dose-response curve.
-
Calculate the cross-reactivity percentage relative to the primary sulfonamide standard using the formula:
-
% Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) * 100
-
Caption: Competitive ELISA workflow for sulfonamide cross-reactivity screening.
Hypothetical Comparative Data
The following table illustrates how the results of a cross-reactivity study could be presented. The values are hypothetical and serve to demonstrate the expected outcomes based on the structural considerations discussed earlier.
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Sulfamethoxazole (Standard) | 10 | 100% | High reactivity, as expected. |
| This compound | >10,000 | <0.1% | Negligible cross-reactivity in this assay. |
| Celecoxib | >10,000 | <0.1% | Consistent with literature on low cross-reactivity of non-antimicrobial sulfonamides.[13][14] |
| Furosemide | 8,500 | 0.12% | Very low cross-reactivity. |
| Ibuprofen | >10,000 | <0.1% | No cross-reactivity, indicating specificity for the sulfonamide moiety. |
| Penicillin | >10,000 | <0.1% | Negative control shows no cross-reactivity. |
Conclusion and Forward Look
This guide outlines a scientifically rigorous approach to evaluating the cross-reactivity of this compound. Based on the fundamental structural differences between antimicrobial and non-antimicrobial sulfonamides, the hypothesis is that this compound will exhibit a low potential for cross-reactivity with antibodies generated against antimicrobial sulfonamides.[5][7][8]
The proposed two-tiered analytical approach, combining a high-throughput ELISA for screening with a highly specific LC-MS/MS method for confirmation, provides a self-validating system to ensure the accuracy and reliability of the findings. For drug development professionals, adopting such a structured and mechanistically informed approach is paramount for a comprehensive safety assessment and successful regulatory submission.
References
- Should Celecoxib Be Contraindicated in Patients Who Are Allergic to Sulfonamides? Pharmacotherapy
- Safety of celecoxib in individuals allergic to sulfonamide: a pilot study. PubMed
- Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? American Journal of Health-System Pharmacy
- Sulfonamide allergy and cross-reactivity.
- Should celecoxib be contraindicated in patients who are allergic to sulfonamides? Revisiting the meaning of 'sulfa' allergy. PubMed
- Can my patient with a 'sulfa allergy' receive celecoxib or other nonantimicrobial sulfonamides? Cleveland Clinic Journal of Medicine
- Sulfonamide cross-reactivity: Is there evidence to support broad cross-allergenicity? Oxford Academic
- Can I take Celebrex if I have a sulfa allergy? Drugs.com
- Sulfonamide Cross-Reactivity: Fact or Fiction?
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFIC
- Cross-Validation of Analytical Methods for Sulfonamides: A Compar
- Cross-Reactivity Profile of (S)-2-(4-Methylphenyl)
- Sulfonamide allergy and cross-reactivity. PubMed
- Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? PubMed
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A Comparative Guide to the Efficacy of (S)- and (R)-enantiomers of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the anticipated efficacy of the (S)- and (R)-enantiomers of the novel compound 2-methyl-2-(4-sulfamoylphenyl)propanoic acid. While direct experimental data for this specific molecule is not yet broadly published, this document synthesizes established principles of stereochemistry in non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class (profens) to provide a robust predictive framework. Furthermore, it outlines the essential experimental protocols required to empirically validate these hypotheses, empowering researchers to conduct their own comprehensive evaluations.
Introduction: The Significance of Chirality in Drug Efficacy
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and thus can interact preferentially with one enantiomer over the other. In the realm of NSAIDs, particularly the profen class to which this compound belongs, it is well-established that the therapeutic activity is predominantly associated with the (S)-enantiomer.
The primary mechanism of action for profen NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. It is the stereospecific interaction with the active site of COX enzymes that dictates the differential efficacy between the (S)- and (R)-enantiomers.
Predicted Efficacy Profile of (S)- and (R)-2-methyl-2-(4-sulfamoylphenyl)propanoic acid
Based on the extensive literature on profen NSAIDs, we can confidently predict the relative efficacy of the enantiomers of this compound.
The (S)-Enantiomer: The Eutomer
The (S)-enantiomer is anticipated to be the eutomer , or the pharmacologically active enantiomer. It is expected to be a potent inhibitor of both COX-1 and COX-2 enzymes. The propanoic acid moiety and the spatial orientation of the methyl group in the (S)-configuration are crucial for fitting into the active site of the COX enzymes and exerting an inhibitory effect.
The (R)-Enantiomer: The Distomer
Conversely, the (R)-enantiomer is predicted to be the distomer , exhibiting significantly lower or negligible COX inhibitory activity. While generally considered inactive, it is important to note that in some profens, the (R)-enantiomer can undergo in vivo metabolic inversion to the active (S)-enantiomer to varying degrees depending on the species and specific compound.
The presence of the 4-sulfamoylphenyl group is an interesting structural feature that may modulate the overall activity and selectivity of the molecule, potentially influencing its interaction with the COX enzymes or affecting its pharmacokinetic properties.
Comparative Efficacy: A Predictive Summary
The following table summarizes the predicted comparative efficacy of the (S)- and (R)-enantiomers of this compound based on established knowledge of profen NSAIDs.
| Parameter | (S)-Enantiomer (Predicted) | (R)-Enantiomer (Predicted) | Rationale |
| COX-1 Inhibition (IC50) | Low (potent) | High (weak/inactive) | Stereospecific binding to the COX active site. |
| COX-2 Inhibition (IC50) | Low (potent) | High (weak/inactive) | Stereospecific binding to the COX active site. |
| In vivo Anti-inflammatory Activity | High | Low to moderate (if in vivo inversion occurs) | Direct consequence of COX inhibition. |
| Analgesic Activity | High | Low to moderate | Related to the inhibition of prostaglandin synthesis. |
| Potential for Gastric Side Effects | Present | Lower (if inactive) | Primarily associated with COX-1 inhibition. |
Experimental Validation: Protocols and Methodologies
To empirically determine the efficacy of the (S)- and (R)-enantiomers of this compound, a series of well-defined experiments are necessary.
Chiral Separation of Enantiomers
The first critical step is to separate the racemic mixture of this compound into its individual (S)- and (R)-enantiomers.
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Selection: Utilize a chiral stationary phase (CSP) column suitable for the separation of acidic compounds, such as a polysaccharide-based column (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase Optimization: Screen a variety of mobile phases, typically consisting of a mixture of hexane/isopropanol or hexane/ethanol with a small percentage of a carboxylic acid modifier (e.g., trifluoroacetic acid, acetic acid) to improve peak shape.
-
Detection: Use a UV detector set at a wavelength where the compound exhibits strong absorbance.
-
Fraction Collection: Collect the separated enantiomeric peaks.
-
Purity and Configuration Analysis: Confirm the enantiomeric purity of the collected fractions using analytical chiral HPLC. The absolute configuration of each enantiomer should be determined using techniques such as X-ray crystallography or by comparison to a known standard.
Diagram: Chiral HPLC Separation Workflow
Caption: Workflow for the separation of enantiomers using chiral HPLC.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay will determine the inhibitory potency (IC50) of each enantiomer against COX-1 and COX-2.
Protocol: COX Inhibitor Screening Assay
-
Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2.
-
Assay Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of COX. The assay measures the oxidation of a chromogenic substrate, which is proportional to the amount of prostaglandin G2 produced by the cyclooxygenase activity.
-
Procedure: a. Pre-incubate the enzyme with various concentrations of the (S)- and (R)-enantiomers. b. Initiate the reaction by adding arachidonic acid (the substrate). c. After a set incubation period, stop the reaction and measure the product formation using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Diagram: COX Inhibition Pathway
Caption: Inhibition of prostaglandin synthesis by the (S)-enantiomer.
In Vivo Anti-inflammatory Activity Assessment
The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the in vivo anti-inflammatory effects of NSAIDs.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Drug Administration: Administer the (S)-enantiomer, (R)-enantiomer, racemic mixture, and a vehicle control orally or intraperitoneally to different groups of rats. A positive control group receiving a known NSAID (e.g., indomethacin) should also be included.
-
Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
Conclusion and Future Directions
While direct experimental evidence for the comparative efficacy of the (S)- and (R)-enantiomers of this compound is pending, the established principles of stereochemistry in the profen class of NSAIDs provide a strong predictive framework. It is highly probable that the (S)-enantiomer will be the active COX inhibitor, responsible for the anti-inflammatory and analgesic properties, while the (R)-enantiomer will be largely inactive.
The experimental protocols outlined in this guide provide a clear path for the empirical validation of these hypotheses. Future research should also focus on the pharmacokinetic profiles of the individual enantiomers, including absorption, distribution, metabolism, and excretion, as well as the potential for in vivo chiral inversion of the (R)- to the (S)-enantiomer. A thorough understanding of these stereoselective properties is paramount for the development of a safe and effective therapeutic agent.
References
- Note: As this is a predictive guide for a novel compound, direct references are not available. The principles discussed are based on foundational knowledge in medicinal chemistry and pharmacology, as can be found in standard textbooks and review articles on NSAIDs and stereochemistry. For specific protocols, researchers should consult relevant publications in pharmacology and toxicology journals.
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid Derivatives as Carbonic Anhydrase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid. Our focus is on elucidating how specific structural modifications to this scaffold influence inhibitory activity against various isoforms of carbonic anhydrase (CA), a key enzyme family involved in numerous physiological and pathological processes.[1] By synthesizing data from multiple studies, we aim to provide researchers and drug development professionals with a clear, objective comparison of these derivatives, supported by relevant experimental data and protocols.
The Core Scaffold: A Foundation for Potent Inhibition
The this compound scaffold is a privileged structure in the design of carbonic anhydrase inhibitors (CAIs). Its efficacy stems from the strategic placement of key functional groups that interact with the active site of the enzyme. The catalytic activity of carbonic anhydrases is dependent on a zinc ion (Zn²⁺) held within the active site.[1] The primary mechanism of inhibition for this class of compounds involves the coordination of the sulfonamide group to this zinc ion.
The core scaffold can be deconstructed into three critical pharmacophoric regions:
-
The Zinc-Binding Group (ZBG): The unsubstituted sulfonamide moiety (-SO₂NH₂) is the cornerstone of inhibitory activity. It displaces a water molecule/hydroxide ion from the Zn²⁺ ion in the enzyme's active site, effectively blocking its catalytic function.
-
The Phenyl Ring Linker: This aromatic ring serves as a rigid spacer, correctly orienting the ZBG and the propanoic acid tail. It can also engage in van der Waals and π-π stacking interactions with hydrophobic residues in the active site.
-
The Propanoic Acid Tail: The 2-methyl-2-propanoic acid moiety extends towards the entrance of the active site. The carboxylic acid can form crucial hydrogen bonds with amino acid residues, enhancing binding affinity. The gem-dimethyl group provides steric bulk, which can influence isoform selectivity by interacting with different residues at the rim of the active site.
Below is a diagram illustrating the key interaction points of the parent scaffold within the carbonic anhydrase active site.
Caption: General synthetic route for the target compounds.
Step-by-Step Protocol:
-
Diazotization: 2-(4-aminophenyl)-2-methylpropanoic acid is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Sulfonylation (Sandmeyer Reaction): The cold diazonium salt solution is slowly added to a saturated solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride. This reaction introduces the sulfonyl chloride group (-SO₂Cl) onto the phenyl ring.
-
Amination: The resulting 2-(4-chlorosulfonylphenyl)-2-methylpropanoic acid is carefully treated with an excess of cold aqueous ammonia. This nucleophilic substitution reaction converts the sulfonyl chloride to the desired primary sulfonamide (-SO₂NH₂).
-
Purification: The final product is precipitated by acidifying the reaction mixture, filtered, washed with cold water, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Carbonic Anhydrase Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds is quantified by measuring their effect on the esterase activity of the target CA isoform. A common method is the stopped-flow spectrophotometric assay.
Caption: Workflow for the CA esterase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: All assays are performed in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.4). Stock solutions of the inhibitor are prepared in DMSO. The substrate is 4-nitrophenyl acetate (p-NPA).
-
Enzyme-Inhibitor Incubation: The target carbonic anhydrase isoform (e.g., hCA II) is incubated with varying concentrations of the test compound for a defined period (e.g., 15 minutes) at room temperature to allow for binding equilibrium to be reached.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the p-NPA substrate.
-
Data Acquisition: The hydrolysis of p-NPA to 4-nitrophenolate is monitored by observing the increase in absorbance at 400 nm using a spectrophotometer.
-
Data Analysis: Initial reaction rates are determined from the linear portion of the absorbance curves. The inhibition constant (Kᵢ) is calculated by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation from IC₅₀ values determined through dose-response curve analysis.
Conclusion and Future Directions
The structure-activity relationship for this compound derivatives is well-defined, centering on three key principles:
-
An unsubstituted sulfonamide group is critical for potent zinc-binding and inhibition.
-
Substitutions on the phenyl ring, particularly with halogens, can fine-tune potency and selectivity.
-
The carboxylic acid of the propanoic acid tail provides essential hydrogen bonding interactions, while the gem-dimethyl group offers a favorable steric profile.
Future research in this area should focus on introducing modifications that enhance selectivity for disease-relevant CA isoforms (e.g., hCA IX and XII in cancer) over off-target isoforms (hCA I and II). This can be achieved by designing derivatives whose "tail" moieties can exploit unique structural differences at the entrance of the active site cavity of the target isoform, a strategy known as the "tail approach." Such efforts will pave the way for developing next-generation inhibitors with improved efficacy and reduced side effects.
References
-
Ghorab, M. M., Ragab, F. A., Heiba, H. I., Youssef, H. A., & El-Gazzar, M. G. (2010). Synthesis, characterization and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 519-532. Available at: [Link]
-
Navarrete-Vázquez, G., Villalobos-Molina, R., Estrada-Soto, S., Ortiz-Andrade, R., & Moreno-Díaz, H. (2007). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4688. Available at: [Link]
- Lee, K., Kim, J., & Park, C. (2010). Process for preparation of 2-methyl-2'-phenylpropionic acid derivatives and novel intermediate compounds. EP2240464A2. Google Patents.
- Lee, K., Kim, J., & Park, C. (2014). Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds. US8633223B2. Google Patents.
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Vullo, D., Franchi, M., Gallori, E., Pastorek, J., Scozzafava, A., Pastorekova, S., & Supuran, C. T. (2003). Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. Bioorganic & Medicinal Chemistry Letters, 13(5), 841-845. Available at: [Link]
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Akkem, Y., C-S, S., Kumar, R., & Singh, P. P. (2017). QSAR STUDIES ON HUMAN CARBONIC ANHYDRASE II INHIBITORS. ResearchGate. Available at: [Link]
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Singh, S., Sharma, A., & Srivastava, H. K. (2012). A QSAR study on novel series of carbonic anhydrase inhibitors hCA IX--tumor-associated (hypoxia). Medicinal Chemistry, 8(3), 448-458. Available at: [Link]
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Nocentini, A., & Supuran, C. T. (2022). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1475-1502. Available at: [Link]
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Doweyko, A. M., Bell, A. R., Minatelli, J. A., & Relyea, D. I. (1983). Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides. Journal of Medicinal Chemistry, 26(4), 475-478. Available at: [Link]
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Kumar, A., Sharma, S., & Kumar, D. (2014). Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity. Bangladesh Journal of Pharmacology, 9(1), 1-8. Available at: [Link]
-
Angeli, A., & Supuran, C. T. (2021). Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors. Molecules, 26(19), 5853. Available at: [Link]
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A Head-to-Head Comparative Analysis of the Investigational Compound 2-methyl-2-(4-sulfamoylphenyl)propanoic acid Against Established Antibiotics
Abstract: The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics. This guide presents a comparative evaluation of a new investigational compound, 2-methyl-2-(4-sulfamoylphenyl)propanoic acid (herein designated SMPA), against a panel of widely-used antibiotics: Sulfamethoxazole, Ampicillin, and Ciprofloxacin. We provide a detailed examination of the hypothetical mechanism of action of SMPA, followed by rigorous, step-by-step protocols for determining and comparing its in vitro efficacy using standardized antimicrobial susceptibility testing methods. The objective of this guide is to offer researchers and drug development professionals a comprehensive framework for evaluating novel antimicrobial candidates, using SMPA as an illustrative case study. All performance data for SMPA is hypothetical and generated for demonstrative purposes.
Introduction and Rationale
The global health crisis precipitated by antimicrobial resistance (AMR) is one of the most significant challenges of our time. The diminishing efficacy of existing antibiotics has created a critical need for new chemical entities with novel mechanisms of action or improved activity against resistant pathogens.
This guide focuses on a hypothetical investigational compound, This compound (SMPA) . Structurally, SMPA possesses a sulfonamide group, suggesting a potential mode of action related to the inhibition of folate synthesis in bacteria, a pathway targeted by sulfa drugs.[][2] To contextualize its potential, we will compare its hypothetical performance against three cornerstone antibiotics, each with a distinct mechanism of action:
-
Sulfamethoxazole: A sulfonamide antibiotic that inhibits dihydropteroate synthase, blocking folic acid synthesis.[2][3]
-
Ampicillin: A β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall by targeting penicillin-binding proteins.[4][5]
-
Ciprofloxacin: A fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[6][7][8]
This comparative analysis is designed to provide a robust template for the preclinical in vitro assessment of new antibiotic candidates.
Mechanisms of Action
Comparator Antibiotics
The selected antibiotics operate via well-characterized and distinct mechanisms:
-
Sulfamethoxazole (A Sulfonamide): Bacteria synthesize folic acid, an essential cofactor for nucleotide synthesis, from para-aminobenzoic acid (PABA). Due to its structural similarity to PABA, sulfamethoxazole acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), thereby halting the metabolic pathway and preventing bacterial growth (bacteriostatic effect).[3][9]
-
Ampicillin (A β-Lactam): Ampicillin targets the final step of peptidoglycan synthesis, a critical component of the bacterial cell wall.[10] It does this by binding to and inactivating penicillin-binding proteins (PBPs), which are the transpeptidases responsible for cross-linking the peptidoglycan chains.[4][11] This inhibition leads to a weakened cell wall and ultimately results in cell lysis, especially in growing bacteria (bactericidal effect).[5]
-
Ciprofloxacin (A Fluoroquinolone): This antibiotic targets the machinery of DNA replication.[7] It inhibits DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[6] These enzymes are crucial for managing DNA supercoiling and untangling replicated DNA strands during cell division. By trapping these enzymes on DNA, ciprofloxacin causes double-strand DNA breaks, leading to rapid cell death (bactericidal effect).[12]
Hypothetical Mechanism of this compound (SMPA)
Based on its sulfamoylphenyl moiety, we hypothesize that SMPA functions as a competitive inhibitor of dihydropteroate synthase (DHPS) , analogous to other sulfonamide antibiotics.[9] The propanoic acid group may influence its solubility, cell permeability, or binding affinity within the enzyme's active site, potentially offering a different efficacy or resistance profile compared to traditional sulfa drugs.
Caption: Workflow for MIC and MBC determination.
Head-to-Head Performance Comparison (Hypothetical Data)
The following table summarizes the hypothetical MIC and MBC values for SMPA and the comparator antibiotics against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
| Organism | Antibiotic | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Activity |
| S. aureus ATCC 29213 | SMPA (Hypothetical) | 4 | 8 | 2 | Bactericidal |
| (Gram-positive) | Sulfamethoxazole | 8 | >64 | >8 | Bacteriostatic |
| Ampicillin | 0.25 | 0.5 | 2 | Bactericidal | |
| Ciprofloxacin | 0.5 | 1 | 2 | Bactericidal | |
| E. coli ATCC 25922 | SMPA (Hypothetical) | 8 | 16 | 2 | Bactericidal |
| (Gram-negative) | Sulfamethoxazole | 16 | >64 | >4 | Bacteriostatic |
| Ampicillin | 4 | 8 | 2 | Bactericidal | |
| Ciprofloxacin | 0.015 | 0.03 | 2 | Bactericidal | |
| P. aeruginosa ATCC 27853 | SMPA (Hypothetical) | >64 | >64 | - | Resistant |
| (Gram-negative) | Sulfamethoxazole | >64 | >64 | - | Resistant |
| Ampicillin | >64 | >64 | - | Resistant | |
| Ciprofloxacin | 0.5 | 1 | 2 | Bactericidal | |
| MRSA USA300 | SMPA (Hypothetical) | 4 | 16 | 4 | Bactericidal |
| (Gram-positive, Resistant) | Sulfamethoxazole | >64 | >64 | - | Resistant |
| Ampicillin | >64 | >64 | - | Resistant | |
| Ciprofloxacin | 2 | 4 | 2 | Bactericidal |
Interpretation and Discussion
Based on this hypothetical data, SMPA demonstrates promising bactericidal activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. Notably, its hypothetical activity against a Methicillin-Resistant S. aureus (MRSA) strain suggests it may circumvent common resistance mechanisms that affect β-lactams and other drug classes.
-
Spectrum of Activity: SMPA shows a broad spectrum of activity, though it is not effective against P. aeruginosa, a notoriously difficult-to-treat pathogen. Its efficacy against MRSA is a significant potential advantage.
-
Potency: Compared to Sulfamethoxazole, SMPA is more potent and exhibits a bactericidal effect, whereas sulfonamides are typically bacteriostatic. [13]However, it is less potent than Ampicillin against susceptible S. aureus and significantly less potent than Ciprofloxacin against E. coli.
-
Bactericidal Nature: The MBC/MIC ratios for SMPA are ≤4, classifying it as a bactericidal agent. [14]This is a desirable characteristic, particularly for treating severe infections or in immunocompromised patients.
Conclusion and Future Directions
The hypothetical profile of this compound (SMPA) illustrates the type of data required to assess a new antimicrobial candidate. This guide provides the foundational protocols and comparative framework necessary for such an evaluation. While the data presented here is illustrative, it highlights a compound with a potentially valuable profile: broad-spectrum, bactericidal, and active against a key resistant pathogen like MRSA.
Further investigation into a real compound with this profile would involve:
-
Validation of the mechanism of action through enzymatic assays.
-
Cytotoxicity testing against mammalian cell lines to determine a preliminary safety profile.
-
In vivo efficacy studies in animal infection models.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling.
By employing standardized, rigorous, and comparative methodologies, the field of drug discovery can more effectively identify and advance the next generation of antibiotics.
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A Comparative Guide to In Vitro Target Engagement Validation of 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro target engagement of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid. We will explore a multi-faceted approach, grounded in scientific integrity, to first hypothesize and then rigorously confirm the molecular target of this compound. Our narrative emphasizes the rationale behind experimental choices, ensuring that each step contributes to a self-validating dataset.
The Initial Clue: Unmasking the Putative Target of this compound
The chemical structure of a small molecule is the primary indicator of its potential biological activity. In the case of this compound, the presence of a primary sulfonamide group (-SO₂NH₂) attached to a phenyl ring is a significant pharmacophore. This moiety is the hallmark of a major class of enzyme inhibitors targeting carbonic anhydrases (CAs).[1][2] CAs are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Dysregulation of CA activity is implicated in several diseases, including glaucoma, cancer, and epilepsy, making them important therapeutic targets.[1][3]
Therefore, our primary hypothesis is that This compound is an inhibitor of one or more isoforms of carbonic anhydrase. The subsequent experimental strategy will be designed to test this hypothesis through a combination of enzymatic and biophysical assays.
A Tiered Approach to Target Validation: From Enzymatic Activity to Biophysical Confirmation
A robust validation of target engagement requires a multi-pronged approach. We will first assess the functional consequence of the compound's interaction with the putative target (inhibition of enzymatic activity) and then confirm direct physical binding using a suite of biophysical techniques. This tiered strategy provides orthogonal evidence, significantly increasing confidence in the identified target.
Tier 1: Functional Validation - Carbonic Anhydrase Inhibition Assay
The most direct way to test our hypothesis is to determine if this compound can inhibit the enzymatic activity of various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII). A common and reliable method is a stopped-flow CO₂ hydration assay.
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
This technique measures the ability of the compound to inhibit the CA-catalyzed hydration of CO₂. The resulting decrease in pH is monitored using a pH indicator.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound
-
Known CA inhibitor (e.g., Acetazolamide) as a positive control
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the test compound and acetazolamide in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the CA isoforms in the assay buffer.
-
-
Assay Execution:
-
In the stopped-flow instrument, one syringe will contain the CA isoform and the pH indicator in buffer.
-
The other syringe will contain the CO₂-saturated water.
-
For inhibition studies, pre-incubate the enzyme solution with varying concentrations of the test compound or acetazolamide for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Rapidly mix the contents of the two syringes.
-
-
Data Acquisition and Analysis:
-
Monitor the change in absorbance of the pH indicator over time. The initial rate of the reaction is determined from the linear portion of the curve.
-
Plot the initial reaction rates against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Self-Validation and Causality:
-
The inclusion of a known inhibitor, acetazolamide, serves as a positive control, validating the assay setup.
-
A dose-dependent decrease in enzyme activity upon addition of this compound would provide strong evidence for its inhibitory action on carbonic anhydrase.
-
Testing against multiple CA isoforms will reveal any potential selectivity.
Tier 2: Biophysical Confirmation of Direct Binding
While an inhibition assay demonstrates a functional effect, it does not definitively prove direct binding to the target. Off-target effects or assay artifacts could potentially lead to misleading results. Therefore, it is crucial to employ biophysical methods that directly measure the interaction between the compound and the protein. We will compare several state-of-the-art techniques.
A. Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify target engagement in a cellular context.[4][5][6][7] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[4]
Experimental Workflow: CETSA
Caption: CETSA workflow to assess target engagement in cells.
Protocol:
-
Cell Culture and Treatment: Culture cells expressing the target CA isoform. Treat the cells with the test compound or vehicle control for a specific duration.
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein in each sample using a specific antibody (Western Blot) or by mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6]
Advantages:
-
Measures target engagement in a physiologically relevant cellular environment.
-
Does not require protein purification or labeling of the compound.
Limitations:
-
Requires a specific antibody for the target protein or access to mass spectrometry.
-
The magnitude of the thermal shift does not directly correlate with binding affinity.
B. Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing biomolecular interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8][9]
Experimental Workflow: ITC
Caption: Isothermal Titration Calorimetry (ITC) experimental setup.
Protocol:
-
Sample Preparation: Prepare solutions of the purified CA isoform and the test compound in the same buffer to minimize heat of dilution effects.
-
ITC Experiment: Load the protein solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of the compound to the protein. Fit the resulting isotherm to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).[10]
Advantages:
-
Label-free and in-solution measurement.[8]
-
Provides a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS, and stoichiometry).
Limitations:
-
Requires large amounts of highly purified protein.
-
May not be suitable for very high or very low affinity interactions.
C. Surface Plasmon Resonance (SPR)
SPR is a powerful, real-time, and label-free optical technique for studying biomolecular interactions.[11][12] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[12]
Experimental Workflow: SPR
Caption: Surface Plasmon Resonance (SPR) workflow.
Protocol:
-
Chip Preparation: Immobilize the purified CA isoform onto a suitable SPR sensor chip.
-
Binding Analysis: Inject a series of concentrations of the test compound over the chip surface and monitor the binding response in real-time.
-
Dissociation Phase: After the association phase, flow buffer over the chip to monitor the dissociation of the compound.
-
Data Analysis: Fit the resulting sensorgrams to a kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[13]
Advantages:
-
Provides real-time kinetic data (kon and koff).[14]
-
High sensitivity and requires relatively small amounts of protein.
Limitations:
-
Requires immobilization of the protein, which could potentially affect its conformation and activity.
-
Non-specific binding to the chip surface can be a problem.
D. Microscale Thermophoresis (MST)
MST is a technique that measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding of a ligand.[15] It is a sensitive method for quantifying biomolecular interactions in solution.[16][17]
Experimental Workflow: MST
Caption: Microscale Thermophoresis (MST) experimental workflow.
Protocol:
-
Protein Labeling: Label the purified CA isoform with a fluorescent dye.
-
Sample Preparation: Prepare a series of dilutions of the test compound. Mix a constant concentration of the labeled protein with each compound dilution.
-
MST Measurement: Load the samples into glass capillaries and place them in the MST instrument. An infrared laser creates a temperature gradient, and the movement of the fluorescently labeled protein is monitored.
-
Data Analysis: Plot the change in the thermophoretic signal against the ligand concentration and fit the data to a binding curve to determine the Kd.[18]
Advantages:
-
High sensitivity and low sample consumption.[17]
-
Measurements are performed in solution, without the need for immobilization.[19]
Limitations:
-
Requires fluorescent labeling of the protein, which could potentially interfere with binding.
-
Buffer conditions can sometimes affect the results.
Comparative Summary of Target Engagement Assays
| Assay | Principle | Key Output | Advantages | Limitations |
| CA Inhibition Assay | Measures the functional inhibition of enzyme activity. | IC₅₀ | Direct measure of functional effect; high-throughput potential. | Indirect measure of binding; susceptible to assay artifacts. |
| CETSA | Ligand binding increases the thermal stability of the target protein in cells.[4] | Thermal shift (ΔTm) | In-cell assay, physiologically relevant.[5] | Indirect measure of affinity; requires specific antibodies or MS. |
| ITC | Measures the heat change upon binding.[8] | Kd, ΔH, ΔS, stoichiometry | Gold standard for thermodynamics; label-free. | Requires large amounts of pure protein; low throughput. |
| SPR | Measures changes in refractive index upon binding to a sensor surface.[12] | kon, koff, Kd | Real-time kinetics; high sensitivity.[14] | Requires protein immobilization; potential for non-specific binding. |
| MST | Measures changes in molecular movement in a temperature gradient upon binding.[15] | Kd | Low sample consumption; in-solution measurement.[19] | Requires fluorescent labeling; buffer sensitivity. |
Recommended Experimental Strategy
For a comprehensive and robust validation of this compound's target engagement, the following tiered approach is recommended:
-
Initial Screening (Tier 1): Begin with the carbonic anhydrase inhibition assay using a panel of key hCA isoforms (e.g., I, II, IX, XII) to confirm functional inhibition and determine the IC₅₀ and selectivity profile.
-
In-Cellular Confirmation (Tier 2a): If significant inhibition is observed, proceed with CETSA to confirm target engagement in a cellular context. This provides crucial evidence that the compound can reach and bind to its target within a living cell.
-
Biophysical Characterization (Tier 2b): To obtain quantitative binding data and a deeper understanding of the interaction, employ at least two orthogonal biophysical methods.
-
ITC is highly recommended to obtain a complete thermodynamic signature of the binding event.
-
SPR or MST can be used to determine the binding kinetics (SPR) or as an alternative method to confirm the binding affinity (MST).
-
By combining a functional assay with in-cell target engagement and quantitative biophysical characterization, researchers can build a compelling and self-validating case for the molecular target of this compound. This rigorous approach is essential for advancing a compound through the drug discovery pipeline.
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A Senior Application Scientist's Guide to Benchmarking Carbonic Anhydrase Inhibitor Performance: A Comparative Analysis of Assay Formats Using Acetazolamide
Abstract
The development of specific and potent inhibitors for carbonic anhydrase (CA) isoforms is a cornerstone of therapeutic strategies for conditions ranging from glaucoma to cancer.[1][2] Acetazolamide, a classical sulfonamide inhibitor, serves as an invaluable benchmark for evaluating new chemical entities.[3] The choice of assay format is critical, as it dictates the nature and physiological relevance of the obtained data—from raw kinetic parameters with purified enzymes to confirmation of target engagement in complex cellular environments. This guide provides an in-depth comparison of key assay formats for characterizing CA inhibitors, explaining the causality behind experimental choices and providing field-proven insights to empower researchers in drug discovery and development. We will dissect biochemical, biophysical, and cell-based methodologies, offering detailed protocols and a framework for selecting the most appropriate assay for your research question.
Introduction: The Central Role of Carbonic Anhydrase and Its Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[4][5] This simple reaction is fundamental to pH regulation, CO₂ homeostasis, ion transport, and numerous other physiological processes.[4] Several of the 15 human CA isoforms are established therapeutic targets. For instance, inhibition of CA II in the ciliary body of the eye reduces aqueous humor secretion and lowers intraocular pressure, a key treatment for glaucoma.[1] Furthermore, the tumor-associated isoforms CA IX and CA XII are overexpressed in various cancers, where they contribute to the acidification of the tumor microenvironment, promoting tumor progression and metastasis.[6][7]
This makes the accurate characterization of CA inhibitors a critical task. Acetazolamide, with its well-understood mechanism and extensive history, provides a robust standard against which new potential inhibitors can be benchmarked.[3][8]
Mechanism of Action: How Acetazolamide Inhibits Carbonic Anhydrase
The active site of α-carbonic anhydrases contains a Zn²⁺ ion coordinated by three histidine residues and a water molecule.[3] This zinc-bound water is the key to catalysis, as it is readily deprotonated to form a potent zinc-hydroxide nucleophile that attacks the carbon dioxide substrate.
Acetazolamide and other sulfonamides are potent inhibitors because their primary sulfonamide group (-SO₂NH₂) is ionized at physiological pH.[9] The resulting anion coordinates directly to the active site's Zn²⁺ ion, displacing the catalytic water/hydroxide and effectively shutting down the enzyme's function.[9] This binding mimics the transition state of the CO₂ hydration reaction.[9]
A Comparative Overview of Assay Formats
The choice of an assay depends on the specific question being asked. Are you performing a high-throughput screen for new hits? Do you need precise kinetic constants for a lead compound? Or do you need to verify that your compound engages its target in a living cell? Each scenario demands a different methodological approach.
| Assay Format | Principle | Key Readout(s) | Throughput | Physiological Relevance | Key Advantages | Key Disadvantages |
| Stopped-Flow CO₂ Hydration | Measures pH change from CO₂ hydration catalyzed by purified enzyme.[10][11] | Kᵢ, kcat, Kₘ | Low | Low (Purified Enzyme) | Gold standard for kinetics; measures true physiological reaction.[12] | Requires specialized, expensive equipment; low throughput.[13] |
| Colorimetric Esterase Activity | Measures hydrolysis of an ester substrate (e.g., pNPA) by purified enzyme, which releases a chromophore.[4][14] | IC₅₀, Kᵢ | High | Low (Surrogate Substrate) | Simple, inexpensive, robust, high-throughput compatible.[5][15] | Indirect measure of activity; potential for substrate interference.[6] |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced thermal stabilization of the target protein in intact cells or lysates.[16][17] | Tₘ Shift (ΔTₘ) | Medium | High (Intracellular) | Directly confirms target engagement in a cellular context.[18][19] | Indirect measure of binding; requires specific antibodies or MS for readout.[17] |
| Surface Plasmon Resonance (SPR) | Label-free detection of inhibitor binding to immobilized CA, measuring mass changes on a sensor surface.[20] | Kᴅ, kₐ (on-rate), kᏧ (off-rate) | Medium | Medium (Purified or Cell Surface) | Provides real-time kinetic data (kon, koff); highly sensitive. | Requires specialized equipment; protein immobilization can affect function. |
| Impedance-Based Cell Assay | Real-time, label-free measurement of cellular response (e.g., morphology, adhesion) to inhibitor treatment.[7] | Cell Index Change | Medium | High (Cellular Function) | Provides functional data on the cellular consequences of inhibition.[7] | Indirect measure of target engagement; can be affected by off-target toxicity. |
| Electrochemical Biosensor | Measures changes in electrical signal from a CA-immobilized electrode upon inhibition.[21] | Current/Potential Shift | High | Low (Immobilized Enzyme) | Rapid, sensitive, and suitable for detecting sulfonamides in samples.[21] | Emerging technology; sensor stability and reproducibility can be challenging. |
In-Depth Methodologies & Experimental Protocols
A trustworthy protocol is a self-validating one. The inclusion of appropriate controls and a deep understanding of why each step is performed are paramount for generating reproducible and reliable data.
High-Throughput Screening: The Colorimetric Esterase Activity Assay
This assay is the workhorse for primary screening campaigns due to its simplicity and scalability.[4] It leverages the promiscuous esterase activity of carbonic anhydrase. While not the enzyme's physiological function, the inhibition of its esterase activity correlates well with the inhibition of its CO₂ hydration activity for many classes of compounds, including sulfonamides.[5][14]
Causality Behind the Method: We use p-nitrophenyl acetate (pNPA) as a substrate. CA catalyzes its hydrolysis to p-nitrophenol, a yellow chromophore that absorbs strongly at 400 nm. The rate of color development is directly proportional to enzyme activity. An inhibitor like Acetazolamide will bind to the active site, reducing the rate of pNPA hydrolysis and thus slowing the color change. The half-maximal inhibitory concentration (IC₅₀) is determined by measuring this rate across a range of inhibitor concentrations.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5. Rationale: A stable buffer system is crucial to maintain optimal enzyme pH and ionic strength.
-
Enzyme Stock: Prepare a 1 mg/mL stock of purified human Carbonic Anhydrase II (hCA II) in Assay Buffer. Dilute to a working concentration (e.g., 20 nM) immediately before use.
-
Inhibitor Stock: Prepare a 10 mM stock of Acetazolamide in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in Assay Buffer. Rationale: DMSO is used for solubility, but its final concentration in the assay should be kept low (<1%) to avoid enzyme inhibition.
-
Substrate Solution: Prepare a 10 mM solution of p-nitrophenyl acetate (pNPA) in acetonitrile.
-
-
Assay Execution (96-well plate format, 200 µL final volume):
-
Controls: Prepare wells for:
-
100% Activity (No Inhibitor): 180 µL Assay Buffer + 10 µL DMSO + 10 µL CA working solution.
-
0% Activity (Blank): 190 µL Assay Buffer + 10 µL DMSO (no enzyme).
-
-
Test Wells: Add 180 µL Assay Buffer + 10 µL of each Acetazolamide dilution + 10 µL CA working solution.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes. Rationale: This allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, ensuring an accurate measurement of inhibition.
-
Reaction Initiation: Add 10 µL of pNPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and read the absorbance at 400 nm in kinetic mode, every minute for 15 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each Acetazolamide concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_no_inhibitor - V₀_blank)).
-
Plot % Inhibition versus the logarithm of the Acetazolamide concentration and fit the data using a non-linear regression model (four-parameter logistic) to determine the IC₅₀ value. For hCA II, Acetazolamide typically exhibits an IC₅₀ in the low nanomolar range in this assay.
-
Target Engagement Confirmation: The Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that moves beyond purified proteins to ask a critical question: does the compound bind to its intended target inside a cell?[19] The principle is that when a protein binds to a ligand, its structure becomes more stable and resistant to heat-induced unfolding and subsequent aggregation.[17][19]
Causality Behind the Method: Cells are treated with the compound (or a vehicle control) and then heated to various temperatures.[22] At a certain temperature, the target protein will denature and aggregate, becoming insoluble. In the presence of a stabilizing ligand like Acetazolamide, the protein will remain soluble at higher temperatures.[19] By separating the soluble and aggregated fractions and quantifying the amount of soluble target protein (e.g., via Western Blot), one can generate a "melting curve." A shift in this curve to a higher temperature (a positive ΔTₘ) is direct evidence of target engagement.[17][18]
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture cells known to express the target (e.g., HT-29 cells for CA IX) to ~80% confluency.
-
Treat cells with the desired concentration of Acetazolamide (e.g., 50 µM) or a vehicle control (DMSO) for 1-2 hours in culture media. Rationale: This incubation allows the compound to cross the cell membrane and engage with the intracellular target.
-
-
Thermal Challenge:
-
Harvest the treated cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes. Rationale: This controlled heating step is the core of the assay, inducing denaturation. Including an unheated control (4°C) is essential.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath). Rationale: This lysis method avoids detergents that could disrupt protein-ligand interactions.
-
Separate the soluble fraction (containing non-aggregated protein) from the insoluble fraction (pellet containing aggregated protein) by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
-
Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Denature the samples in loading buffer and resolve them using SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western Blot using a specific primary antibody against the target protein (e.g., anti-Carbonic Anhydrase IX).
-
Quantify the band intensity for each temperature point.
-
-
Data Analysis:
-
For both the vehicle and Acetazolamide-treated samples, plot the normalized band intensity against the temperature.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tₘ), which is the temperature at which 50% of the protein is denatured.
-
The thermal shift (ΔTₘ) is the difference between the Tₘ of the Acetazolamide-treated sample and the vehicle-treated sample. A positive ΔTₘ confirms intracellular target engagement.
-
Selecting the Right Tool for the Job: A Decision Framework
Choosing the optimal assay requires a clear understanding of the research objective, available resources, and the stage of the drug discovery process.
Conclusion and Future Perspectives
Benchmarking a carbonic anhydrase inhibitor like Acetazolamide requires a multi-faceted approach. While high-throughput biochemical assays like the esterase activity assay are indispensable for initial screening, they provide a limited view of a compound's behavior. Subsequent characterization using the gold-standard stopped-flow CO₂ hydration assay is crucial for obtaining precise kinetic data.
However, modern drug discovery rightfully demands evidence of a compound's action in a more physiologically relevant context. Biophysical methods like CETSA and SPR are no longer niche techniques but essential tools for confirming target engagement in cells and elucidating real-time binding kinetics.[18][20] By integrating data from these diverse assay formats, researchers can build a comprehensive and robust profile of their inhibitor, leading to more informed decisions and ultimately, a higher probability of success in developing next-generation therapeutics.
References
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- Cellular thermal shift assay.Wikipedia.
- Biophysical, Biochemical, and Cell Based Approaches Used to Decipher the Role of Carbonic Anhydrases in Cancer and to Evaluate the Potency of Targeted Inhibitors.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
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- Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydr
- Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow.ScienceDirect.
- A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis.Frontiers Media S.A..
- Understanding the Inhibitory Action of Acetazolamide on Carbonic Anhydrase: A Technical Guide.Benchchem.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.Annual Reviews.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).Sigma-Aldrich.
- Full article: Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydr
- A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis.PubMed.
- Recent Advances in Electrochemical Biosensors Based on Enzyme Inhibition for Clinical and Pharmaceutical Applic
- LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Applic
- Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein−Ligand Binding.
- Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays.
- Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydr
- [3H]acetazolamide binding to carbonic anhydrase in normal and transformed cells.PubMed.
- A Comparative Analysis of Carbonic Anhydrase Inhibitor Selectivity.Benchchem.
- Determination of the dissociation constant of carbonic anhydrase inhibitors: a computerized kinetic method based on esterase activity assay.PubMed.
- A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.MDPI.
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- Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study.PubMed Central.
- (PDF) A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis.
- A Comparative Analysis of Novel Carbonic Anhydrase I Inhibitors.Benchchem.
- Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein−Ligand Binding.
-
2-Methyl-2-(4-sulfamoylphenyl)propionic acid. MySkinRecipes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjCpFllh-eJoJt6wbrq_WunW0gqpmFdNnliUZTAjUElnLxV7LhqvQsOXimC6hYQOtPMu4j3H77BLv_GGObDgupC08sOWBorgqDds53Lj8EaNgvqMUpkECGulh49tanq8NS1bZoT3D1IMd0LRylfzg-i53riaSXzs7QE-t-v6gJ0RnxRn7Wn_2TgtBO2F4ldcVzdMwnfYmgga7AnrDHb3T1ln0SlRcKwl8k6zLjv04FKIhqD3LYIQQ=]([Link]
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statistical analysis of comparative data for 2-methyl-2-(4-sulfamoylphenyl)propanoic acid
An In-Depth Technical Guide to the Statistical Analysis and Comparative Profiling of 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the characterization and comparative analysis of the novel compound, this compound. Recognizing the limited publicly available data on this specific molecule, this document serves as a strategic workflow for researchers and drug development professionals. It outlines the necessary steps to profile its physicochemical and biological properties against established therapeutic agents, thereby determining its potential pharmacological niche.
The unique structure of this compound, which integrates a propanoic acid moiety reminiscent of non-steroidal anti-inflammatory drugs (NSAIDs) with a sulfonamide group characteristic of carbonic anhydrase inhibitors, demands a multi-faceted comparative approach. We will therefore benchmark it against two well-characterized drugs: Ibuprofen , a cornerstone NSAID, and Acetazolamide , a classic carbonic anhydrase inhibitor.
This guide is structured to provide not just protocols, but the scientific rationale behind them, ensuring a self-validating and robust analytical cascade.
Part 1: Physicochemical and ADME Profiling
A foundational understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical for assessing its viability as a drug candidate. This section details the comparative analysis of fundamental physicochemical parameters.
Solubility Assessment
A compound's therapeutic efficacy is contingent upon its ability to dissolve in physiological fluids. We will assess the aqueous solubility of our target compound against the benchmarks.
Experimental Protocol: Kinetic Solubility Assay using Nephelometry
-
Stock Solution Preparation : Prepare 10 mM stock solutions of this compound, Ibuprofen, and Acetazolamide in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution : In a 96-well plate, perform a serial dilution of the stock solutions in DMSO to create a concentration gradient.
-
Aqueous Dilution : Add phosphate-buffered saline (PBS) at pH 7.4 to each well, bringing the final DMSO concentration to 1%. This rapid dilution will cause less soluble compounds to precipitate.
-
Incubation and Measurement : Incubate the plate for 2 hours at room temperature. Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis : The concentration at which a sharp increase in turbidity is observed is recorded as the kinetic solubility.
Comparative Data Table:
| Compound | Structure | Molar Mass ( g/mol ) | Predicted logP | Measured Kinetic Solubility (µM) at pH 7.4 |
| This compound | C₁₀H₁₃NO₄S | 259.28 | 1.5 | To be determined |
| Ibuprofen | C₁₃H₁₈O₂ | 206.28 | 3.97 | ~50 |
| Acetazolamide | C₄H₆N₄O₃S₂ | 222.25 | -0.29 | >2000 |
Predicted logP values are computationally generated and serve as a preliminary guide.
Membrane Permeability Evaluation
The ability to cross biological membranes is a key determinant of oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides an in vitro measure of passive diffusion.
Experimental Protocol: PAMPA
-
Donor Plate Preparation : Add solutions of the test compounds to a 96-well donor plate.
-
Membrane Coating : Coat the filter of a 96-well acceptor plate with a lipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Assay Assembly : Place the acceptor plate on top of the donor plate, creating a "sandwich".
-
Incubation : Incubate the plate sandwich for 4-16 hours. The compound will diffuse from the donor well, through the artificial membrane, into the acceptor well.
-
Quantification : Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation : The effective permeability (Pe) is calculated using established formulas that account for concentrations and incubation time.
Workflow Diagram: ADME Profiling Cascade
Caption: Workflow for physicochemical and biological profiling.
Part 2: Biological Activity Profiling
Based on its structural motifs, we will evaluate the compound's inhibitory activity against cyclooxygenase (COX) enzymes and carbonic anhydrases (CAs).
Cyclooxygenase (COX) Inhibition Assay
This assay will determine if the compound shares the anti-inflammatory mechanism of NSAIDs like Ibuprofen.
Experimental Protocol: COX-1/COX-2 Fluorometric Assay
-
Enzyme Preparation : Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the appropriate buffer.
-
Compound Incubation : In a 96-well plate, incubate varying concentrations of the test compounds with the COX-1 or COX-2 enzyme for 15 minutes at room temperature.
-
Substrate Addition : Add arachidonic acid (the natural substrate) and a fluorometric probe (e.g., ADHP). The enzymatic turnover of arachidonic acid produces PGG2, which in turn oxidizes the probe, generating a fluorescent signal.
-
Fluorescence Measurement : Read the fluorescence intensity over time using a plate reader (Ex/Em = 535/587 nm).
-
IC50 Calculation : Plot the rate of fluorescence generation against the compound concentration. The concentration that results in 50% inhibition of enzyme activity is determined as the IC50 value.
Comparative Data Table: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | To be determined | To be determined | To be determined |
| Ibuprofen | ~15 | ~35 | ~0.43 |
| Acetazolamide | >100 (Inactive) | >100 (Inactive) | N/A |
Carbonic Anhydrase (CA) Inhibition Assay
This assay evaluates the activity of the sulfonamide group, comparing it to the known inhibitor Acetazolamide. We will test against two common isoforms: CA-II (ubiquitous) and CA-IX (tumor-associated).
Experimental Protocol: CA Esterase Activity Assay
-
Enzyme and Compound Incubation : Incubate recombinant human CA-II or CA-IX with varying concentrations of the test compounds in a 96-well plate.
-
Substrate Addition : Add 4-nitrophenyl acetate (4-NPA) as the substrate. Carbonic anhydrase catalyzes the hydrolysis of 4-NPA to 4-nitrophenol, a yellow-colored product.
-
Absorbance Measurement : Measure the increase in absorbance at 400 nm over time using a plate reader.
-
IC50 Calculation : Determine the IC50 values by plotting the rate of 4-nitrophenol formation against the inhibitor concentration.
Comparative Data Table: Carbonic Anhydrase Inhibition
| Compound | CA-II IC50 (nM) | CA-IX IC50 (nM) |
| This compound | To be determined | To be determined |
| Ibuprofen | >10,000 (Inactive) | >10,000 (Inactive) |
| Acetazolamide | ~12 | ~25 |
Logical Relationship Diagram: Structure to Function
Caption: Hypothesized structure-activity relationships.
Part 3: Integrated Analysis and Conclusion
The true scientific value is derived from synthesizing the results of these disparate analyses. The statistical data gathered should be analyzed to build a comprehensive profile of this compound.
Key Comparative Questions to Address:
-
Physicochemical Profile : How do the solubility and permeability of the target compound compare to the benchmarks? Does its profile suggest good potential for oral bioavailability?
-
Dual Activity : Does the compound exhibit inhibitory activity against both COX enzymes and carbonic anhydrases? If so, is the activity potent and is there selectivity for specific isoforms (e.g., COX-2 over COX-1, or CA-IX over CA-II)?
-
Structure-Activity Relationship (SAR) : Based on the data, which structural moiety contributes more significantly to its biological activity? For instance, if COX inhibition is weak but CA inhibition is strong, the sulfonamide group is the dominant pharmacophore.
-
Therapeutic Potential : The final analysis should conclude with a data-driven hypothesis on the most promising therapeutic avenue for this compound. A compound with potent and selective COX-2 inhibition might be a candidate for a new anti-inflammatory drug with a potentially better safety profile. Conversely, strong and selective CA-IX inhibition could position it as a candidate for oncology applications.
This guide provides the experimental and intellectual framework to take a novel chemical entity, such as this compound, and systematically profile it against established drugs. By adhering to these self-validating protocols and applying rigorous statistical analysis, researchers can effectively elucidate its pharmacological character and make informed decisions about its future development.
References
-
General Physicochemical Properties and Drug Discovery
- Title: Drug-like properties and the causes of poor solubility and poor permeability
- Source: Journal of Pharmacological and Toxicological Methods
-
URL: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
- Title: The Parallel Artificial Membrane Permeability Assay for Transport Profiling
- Source: High-Throughput Screening Methods in Pharmacology
-
URL: [Link]
-
Cyclooxygenase (COX)
- Title: A fluorometric assay for cyclooxygenase-1 and cyclooxygenase-2 activity
- Source: Analytical Biochemistry
-
URL: [Link]
-
Carbonic Anhydrase Inhibition Assays
- Title: An overview of the carbonic anhydrase inhibitors
- Source: Expert Opinion on Therapeutic P
-
URL: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of novel chemical entities, such as 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid, demand a rigorous, protocol-driven approach. In the absence of comprehensive, substance-specific data, we must operate under a framework of cautious chemical management. This guide provides a procedural workflow grounded in established safety principles to ensure the responsible disposal of this compound.
The foundational principle for managing research chemicals with incomplete hazard profiles is to treat them as hazardous waste. This approach, mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), ensures the highest level of safety for laboratory personnel and the environment.[1][2][3] Under no circumstances should such chemicals be discarded via standard trash or sewer systems.[4]
Hazard Assessment and Personal Protective Equipment (PPE)
Given that this compound is a propanoic acid derivative, it is prudent to assume it may possess corrosive properties characteristic of acids. The sulfamoylphenyl group adds further complexity, necessitating a comprehensive approach to personal protection.
Standard Protocol for Handling:
-
Eye Protection: Always wear chemical safety goggles (conforming to EN 166 or NIOSH standards) to protect against potential splashes.[5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Employ proper glove removal techniques to prevent skin contact.[6]
-
Body Protection: A standard laboratory coat is mandatory. For larger quantities or when generating dust or aerosols, consider additional protective clothing.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[7][8]
Segregated Waste Collection: The First Step in Disposal
Proper disposal begins the moment the chemical is deemed waste. The primary directive is to prevent unintended reactions by segregating waste streams.[4][9]
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Select a sturdy, leak-proof container that is chemically compatible with the acidic nature of the compound. Whenever possible, use the original manufacturer's container.[10] If a different container is used, ensure any previous labels are completely defaced.[10]
-
Label Immediately: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.[9] The label must include:
-
The full, unabbreviated chemical name: "this compound"
-
The date accumulation started.
-
The name of the principal investigator or responsible individual.
-
A clear indication of the hazards (e.g., "Corrosive," "Irritant" - assumed).
-
-
Collect Waste: Add waste to the container, ensuring it is never filled more than 75-90% of its capacity to allow for vapor expansion and prevent spills.[4][11]
-
Keep Container Closed: The container must remain securely closed at all times, except when actively adding waste.[4] This minimizes the release of vapors and prevents spills.
Storage in a Satellite Accumulation Area (SAA)
Designated SAAs are the only approved locations for storing hazardous waste before pickup.[9] These areas must be at or near the point of generation and under the control of laboratory personnel.
SAA Storage Requirements:
-
Segregation: Store the waste container for this compound with other acidic wastes, physically separated from bases, oxidizers, and flammable materials.[11][12]
-
Secondary Containment: Place the container within a larger, chemically resistant tub or bin to contain any potential leaks.[4][9]
-
Location: The SAA should not be in direct sunlight, near a heat source, or underneath a sink.[10]
The following table summarizes the critical operational parameters for handling and disposal.
| Procedure/Parameter | Specification / Requirement | Causality & Rationale |
| Waste Classification | Treat as Hazardous Chemical Waste. | In the absence of specific data, a conservative approach is required to ensure compliance and safety.[2][13] |
| Primary Container | Original container or chemically compatible, leak-proof container. | Prevents degradation of the container and release of the chemical.[10] |
| Container Labeling | Affix a completed Hazardous Waste Label immediately upon first use. | Ensures proper identification, hazard communication, and regulatory compliance (EPA/OSHA).[1][9] |
| Waste Segregation | Store separately from bases, oxidizers, and other incompatible chemicals. | Prevents potentially violent chemical reactions, gas evolution, or fire.[4][12] |
| Storage Location | Designated, marked Satellite Accumulation Area (SAA) with secondary containment. | Centralizes hazardous materials, prevents spills from spreading, and facilitates safe pickup.[9] |
| Final Disposal Method | Transfer to a licensed hazardous waste disposal contractor via EHS. | Ensures the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[8][14] |
Final Disposal Workflow
The final stage of disposal involves the safe and compliant transfer of the waste to a certified disposal facility. This process should always be mediated by your institution's EHS department.
Caption: Disposal Workflow for Research Chemicals
-
Monitor Waste Volume: Keep track of the amount of waste accumulated. Laboratories are typically limited to storing no more than 25 gallons of total chemical waste.[10]
-
Schedule a Pickup: Once the container is full (or within six months of the accumulation start date), submit a waste pickup request to your EHS department.[4][10] Do not allow waste to accumulate for extended periods.
-
Documentation: Maintain a log of the waste generated, including the chemical name and quantity, as part of your laboratory's chemical inventory and safety records.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Minor Spill: If a small amount of the solid material is spilled within a fume hood, use absorbent pads or a dry material like sand to collect it.[15] Place the contaminated materials in a sealed bag or container, label it as hazardous waste, and dispose of it accordingly.
-
Major Spill: In case of a significant spill, or any spill outside of a containment area, evacuate the immediate vicinity.[15] Notify your laboratory supervisor and contact your institution's EHS emergency line immediately.[4] Do not attempt to clean it up without specific training and proper PPE.
-
Personnel Exposure:
By adhering to this comprehensive disposal framework, you ensure that your laboratory practices meet the highest standards of safety, compliance, and environmental responsibility, building a foundation of trust in our scientific operations.
References
-
Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]
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Toxicity evaluation and environmental risk assessment of 2-methyl-4-chlorophenoxy acetic acid (MCPA) on non-target aquatic macrophyte Hydrilla verticillata. PubMed. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid
For the diligent researcher, scientist, and drug development professional, the introduction of any new chemical entity into the laboratory workflow necessitates a rigorous evaluation of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the handling of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on a conservative approach, drawing from the known hazards of structurally related compounds, including aryl sulfonic acids, sulfonamides, and propanoic acid derivatives.[1][2][3] It is imperative to treat this compound as potentially hazardous until comprehensive toxicological data becomes available.
Hazard Assessment and Core Safety Principles
Before any handling of this compound, a thorough risk assessment is paramount.[4][5] The molecular structure suggests potential for skin, eye, and respiratory irritation.[6][7][8][9] As a powdered substance, inhalation of airborne particles is a primary concern.[4][10]
Core Principles for Safe Handling:
-
Minimize Exposure: All procedures should be designed to minimize the generation of dust and aerosols.
-
Engineering Controls as the First Line of Defense: Whenever possible, handle this compound in a certified chemical fume hood or a glove box.
-
Personal Protective Equipment (PPE) as the Final Barrier: PPE is essential to protect against residual hazards.[11][12]
-
Preparedness: Be familiar with the location and operation of all safety equipment, including emergency showers, eyewash stations, and fire extinguishers.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical for minimizing exposure to this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (in a fume hood) | Safety glasses with side shields or goggles.[11][12] | Nitrile or neoprene gloves.[5] | Lab coat. | Not generally required if handled in a certified fume hood. |
| Solution Preparation and Transfers | Chemical splash goggles. A face shield is recommended if there is a significant splash risk.[10][11] | Nitrile or neoprene gloves. | Chemical-resistant lab coat or apron.[4] | Not generally required if handled in a certified fume hood. |
| Large-Scale Operations or Potential for Aerosolization | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves. | Chemical-resistant suit or coveralls.[10] | A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[11][12] |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant suit or coveralls. | A NIOSH-approved respirator with a particulate filter. |
A Note on Glove Selection
Always inspect gloves for any signs of degradation or puncture before use.[3] When working with solutions, consider the solvent's compatibility with the glove material. For prolonged operations, consider double-gloving.
Step-by-Step Handling and Operational Plan
This section provides a procedural workflow for the safe handling of this compound, from initial preparation to temporary storage.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels.
-
-
Handling:
-
Carefully weigh the desired amount of this compound in a tared weigh boat inside the fume hood.
-
To minimize dust, gently tap the spatula to dispense the powder; avoid scooping large amounts that could become airborne.
-
If preparing a solution, add the solvent to the solid in a controlled manner to prevent splashing.
-
Use a funnel for all transfers of the solution to minimize the risk of spills.
-
-
Cleanup and Storage:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent.
-
Dispose of all contaminated materials in a properly labeled hazardous waste container.[13]
-
Store the primary container of this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14]
-
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[13]
Waste Segregation and Disposal Workflow
Caption: Disposal workflow for waste containing this compound.
Disposal Guidelines:
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, weigh boats, and paper towels, should be placed in a designated, labeled hazardous waste container for solids.[15]
-
Liquid Waste: Unused or contaminated solutions should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour chemical waste down the drain.[15]
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[13]
-
Institutional Procedures: Follow all institutional and local regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.[16]
References
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- Wikipedia. (2024). Personal protective equipment.
- CDC Stacks. (n.d.). Aryl sulfonic acid and salts.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- International Enviroguard. (2022, June 8). Powder Coating Safety and Regulations.
- BASF. (n.d.). Safety data sheet.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- SynZeal. (n.d.). Safety Data Sheet.
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- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
- Environmental Safety, Sustainability and Risk - ESSR. (n.d.). Chemical Waste.
- National Institutes of Health. (n.d.). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method.
- Fisher Scientific. (2024, February 4). SAFETY DATA SHEET.
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- GREEN AGROCHEM-LIGNIN. (n.d.). Is sulfonic acid harmful to humans?.
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- GTM. (2018, June 17). SULPHONIC ACID, 90%.
- Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid.
- National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

